Fumaryl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYJUJDFKGVKB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)Cl)\C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2 | |
| Record name | FUMARYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033519 | |
| Record name | Fumaryl chloride | |
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Molecular Weight |
152.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fumaryl chloride appears as a straw colored fuming liquid with a pungent odor. Vapors irritate the eyes and mucous membranes. Corrosive to metals and tissue., Fuming straw-colored liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | FUMARYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fumaryl chloride | |
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Vapor Pressure |
2.07 [mmHg] | |
| Record name | Fumaryl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
627-63-4 | |
| Record name | FUMARYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/784 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Fumaryl chloride | |
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| Record name | Fumaryl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioyl dichloride, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fumaryl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID3033519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FUMARYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B95L4812RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Fumaryl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing two reactive acyl chloride groups in a trans-configuration, allows for its use as a versatile building block in the synthesis of a wide array of compounds, including polymers, diamides, and esters. This guide provides an in-depth overview of the chemical and physical properties of fumaryl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.
Chemical and Physical Properties
This compound is a fuming, straw-colored liquid with a pungent odor.[1][2] It is corrosive to metals and tissues.[1][2][3] The following tables summarize its key physical and chemical properties.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂O₂ | [4] |
| Molecular Weight | 152.96 g/mol | [5] |
| Appearance | Straw colored fuming liquid with a pungent odor | [1][2] |
| Melting Point | -11 °C | [6] |
| Boiling Point | 161-164 °C (lit.) | [5] |
| 62-64 °C at 13 mmHg | [3] | |
| Density | 1.415 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.499 (lit.) | [5] |
| Flash Point | 77 °C (lit.) | [6] |
| Vapor Pressure | 2.07 mmHg | [5] |
| Solubility | Decomposes in water | [6] |
Chemical Reactivity and Hazards
This compound is a reactive compound that requires careful handling.
-
Reactivity with Water: It reacts slowly and exothermically with water and moist air to produce hydrogen chloride fumes.[2][3] However, some studies suggest it is relatively unreactive with water under normal conditions.[2][3]
-
Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[2][3] It may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[2][3]
-
Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
1H and 13C NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| 1H | ~7.3 | s | - | [8] |
| 13C | ~137 | - | - | [1] |
| ~163 | - | - | [1] |
Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. The values presented are approximate based on available spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. Low-temperature IR and Raman spectra have also been studied.[9]
| Functional Group | Wavenumber (cm-1) |
| C=O stretch | ~1750 (strong) |
| C=C stretch | ~1640 (medium) |
Note: These are approximate values. For an accurate spectrum, refer to the NIST WebBook.[7]
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride. The primary fragmentation would likely involve the loss of a chlorine atom to form a stable acylium ion.
| m/z | Proposed Fragment |
| 152/154/156 | [M]+• (Molecular ion with chlorine isotopes) |
| 117/119 | [M-Cl]+ (Loss of a chlorine atom) |
| 89 | [M-Cl-CO]+ (Loss of chlorine and carbon monoxide) |
| 53 | [C₄H₂O]+• |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via several methods, most commonly from maleic anhydride (B1165640) or fumaric acid.
1. Synthesis from Maleic Anhydride
This procedure is adapted from Organic Syntheses.[6]
-
Reactants:
-
Maleic anhydride (98 g, 1 mole)
-
Commercial phthaloyl chloride (230 g)
-
Anhydrous zinc chloride (2 g)
-
-
Procedure:
-
Place the maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride in a 500-mL flask equipped with a thermometer and a distillation column.
-
Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours. Avoid overheating.
-
Cool the reaction mixture to 90–95 °C.
-
Distill the crude this compound rapidly at reduced pressure (60–85 °C / 13–14 mmHg).
-
Redistill the collected fraction slowly to obtain pure this compound (62–64 °C / 13 mm). The yield is typically 82–95%.[3]
-
-
Storage: this compound should be stored in sealed glass containers.[6]
2. Synthesis from Fumaric Acid
This method utilizes thionyl chloride with an iron-containing promoter.[2]
-
Reactants:
-
Fumaric acid
-
Thionyl chloride (at least 2 moles per mole of fumaric acid)
-
Iron promoter (e.g., FeCl₂)
-
-
Procedure:
-
Combine fumaric acid, thionyl chloride, and the iron promoter in a flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain this temperature for 2 to 24 hours, until the solid fumaric acid has completely reacted.
-
After the reaction is complete, recover the this compound by fractional distillation.
-
Typical Reactions of this compound
1. Reaction with Amines to Form Diamides
-
General Procedure:
-
Dissolve the primary or secondary amine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate (the diamide (B1670390) product and amine hydrochloride salt) is collected by filtration.
-
The crude product can be purified by washing with water to remove the amine salt, followed by recrystallization from a suitable solvent.
-
2. Reaction with Alcohols to Form Diesters
-
General Procedure:
-
In a flask equipped with a reflux condenser and a means to remove HCl gas (e.g., a bubbler connected to a base trap), combine the alcohol (in excess, can be used as the solvent) and this compound (1 equivalent). A non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl produced.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
If a base like pyridine (B92270) was used, filter off the pyridinium (B92312) hydrochloride salt.
-
Remove the excess alcohol and solvent under reduced pressure.
-
The crude diester can be purified by distillation or chromatography.
-
Visualizations
Synthesis of this compound from Maleic Anhydride
Caption: Workflow for the synthesis of this compound from maleic anhydride.
General Reaction of this compound with Nucleophiles
Caption: General reaction pathway of this compound with nucleophiles.
References
- 1. This compound(627-63-4) 13C NMR spectrum [chemicalbook.com]
- 2. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound(627-63-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Fumaryl Chloride (CAS 627-63-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fumaryl (B14642384) chloride , with the CAS number 627-63-4 , is a highly reactive acid halide that serves as a critical building block in organic synthesis.[1] Its bifunctional nature, characterized by two acyl chloride groups in a trans configuration, allows for its use as a cross-linking agent and a monomer in polymerization reactions.[2] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, applications, and safety protocols, tailored for professionals in research and development.
Chemical and Physical Properties
Fumaryl chloride is a clear to straw-colored, fuming liquid with a pungent odor.[3][4] It is known for its reactivity, particularly with moisture, and is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[3][5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₂ | [6][7] |
| Molecular Weight | 152.96 g/mol | [2][6] |
| Appearance | Clear yellow to straw-colored fuming liquid | [3][4] |
| Odor | Pungent | [3][4] |
| Melting Point | -2 °C | [5][7] |
| Boiling Point | 161-164 °C | [3][7] |
| Density | 1.415 g/mL at 25 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.499 | [3][7] |
| Flash Point | 73 °C (163.4 °F) | [8] |
| Solubility | Decomposes in water | [5][7] |
| InChI Key | ZLYYJUJDFKGVKB-OWOJBTEDSA-N | [2][6] |
| CAS Number | 627-63-4 | [2][6] |
Synthesis of this compound
Several methods for the preparation of this compound have been reported, primarily involving the chlorination of fumaric acid or its derivatives.[3][9] The choice of method often depends on the desired scale and purity.
Experimental Protocol: Synthesis from Maleic Anhydride (B1165640)
One common and efficient method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of a catalyst, which also facilitates the isomerization from the cis (maleic) to the trans (fumaric) configuration.[2][9]
Materials:
-
Maleic anhydride (1 mole, 98 g)
-
Commercial phthaloyl chloride (slight molar excess, 230 g)
-
Anhydrous zinc chloride (2 g)
Procedure:
-
In a 500-mL flask equipped with a thermometer and a distillation column, combine maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride.[9]
-
Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours. It is crucial to avoid overheating to prevent decomposition and reduced yield.[9][10]
-
Distill the crude this compound rapidly under reduced pressure (collecting the fraction at 60–85 °C / 13–14 mm Hg).[9][10]
-
Perform a second, slower fractional distillation of the collected liquid, collecting the pure this compound fraction at 62–64 °C / 13 mm Hg.[9] The expected yield is 82–95%.[9]
Storage: this compound should be stored in sealed glass containers. Ground-glass stoppers are unsuitable as they can become "frozen" due to hydrolysis of the chloride.[9]
Synthesis of this compound from Maleic Anhydride.
Experimental Protocol: Synthesis from Fumaric Acid
A more direct approach involves the reaction of fumaric acid with a chlorinating agent, such as thionyl chloride, in the presence of an iron promoter.[2][11]
Materials:
-
Fumaric acid (174 parts)
-
Thionyl chloride (1120 parts)
-
FeCl₂·4H₂O (0.1 part)
Procedure:
-
Combine fumaric acid, thionyl chloride, and the iron promoter in a reaction vessel.[11]
-
Heat the mixture to reflux under atmospheric pressure for approximately 10 hours, or until the solid fumaric acid has completely dissolved.[11]
-
After the reaction is complete, recover the this compound by fractional distillation at atmospheric pressure.[11]
-
Collect the fraction boiling between 153-161 °C. A yield of approximately 92.4% can be expected.[11]
Key Reactions and Applications
This compound's reactivity is centered around its two electrophilic carbonyl carbons, making it a valuable reagent in various chemical transformations.[2]
Polymer Synthesis
A significant application of this compound is in the synthesis of biodegradable polymers for biomedical applications. For example, it is a key precursor in the preparation of oligo(poly(ethylene glycol) fumarate) (OPF) hydrogels and high molecular weight poly(propylene fumarate) (PPF), which are used in drug delivery and tissue engineering.[2][12]
Experimental Protocol: Synthesis of Poly(propylene fumarate) (PPF)
Materials:
-
This compound
-
Propylene (B89431) glycol
-
Potassium carbonate (proton scavenger)
Procedure:
-
React this compound and propylene glycol in the presence of potassium carbonate.
-
The initial reaction yields a low molecular weight oligomer.
-
Further transesterification of this oligomer leads to the formation of a high molecular weight polymer.
Synthesis of Poly(propylene fumarate) using this compound.
Synthesis of trans-Diamide Derivatives
This compound is also utilized in the synthesis of N,N'-disubstituted fumaramides, which are of interest in supramolecular chemistry, including the formation of transmembrane chloride channels.[2]
Other Applications
This compound serves as an intermediate in the manufacturing of:
Safety, Handling, and Storage
This compound is a corrosive and toxic substance that requires careful handling.[3][4]
Hazard Summary:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4] Vapors are irritating to the eyes and mucous membranes.[3][4]
-
Reactivity: Reacts with water or steam to produce toxic and corrosive fumes, including hydrogen chloride.[3][14] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[5] May react vigorously or explosively with ethers in the presence of metal salts.[3][5]
-
Flammability: Combustible liquid.[3] When heated to decomposition, it can emit highly toxic fumes of phosgene (B1210022) and HCl.[3][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[4]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[4][15]
-
Avoid contact with skin, eyes, and inhalation of vapors.[4][16]
-
Store in a cool, dry, well-ventilated area in tightly closed containers, away from moisture, heat, sparks, and open flames.[15][17]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
This technical guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 3. This compound | 627-63-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound (CAS 627-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 95% | Fisher Scientific [fishersci.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. This compound 95 627-63-4 [sigmaaldrich.com]
- 13. Fumaroyl chloride (627-63-4) at Nordmann - nordmann.global [nordmann.global]
- 14. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. nj.gov [nj.gov]
An In-depth Technical Guide to the Synthesis of Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for fumaryl (B14642384) chloride, a crucial intermediate in the production of pharmaceuticals, dyestuffs, and agrochemicals. This document details the core methodologies, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication.
Core Synthesis Pathways
Fumaryl chloride is most commonly synthesized from either fumaric acid or maleic anhydride (B1165640). The choice of starting material and chlorinating agent significantly impacts the reaction conditions, yield, and purity of the final product. The two principal industrial methods are the reaction of fumaric acid with thionyl chloride and the reaction of maleic anhydride with phthaloyl chloride.
Synthesis from Fumaric Acid with Thionyl Chloride
This widely utilized method involves the direct chlorination of fumaric acid using thionyl chloride in the presence of an iron-based catalyst. Without a catalyst, the reaction of fumaric acid with thionyl chloride is either unsuccessful or results in insignificant yields.[1] The use of a promoter, such as iron salts or metallic iron, is essential to drive the reaction to completion.[1]
Reaction Mechanism: The synthesis proceeds via the conversion of the carboxylic acid groups of fumaric acid into acyl chlorides. The iron catalyst is believed to facilitate this transformation. The overall reaction is as follows:
HOOC-CH=CH-COOH + 2 SOCl₂ --(Fe catalyst)--> ClOC-CH=CH-COCl + 2 SO₂ + 2 HCl
A detailed experimental protocol for this method is outlined in U.S. Patent 2,653,168. A general procedure is as follows:
-
A mixture of fumaric acid, thionyl chloride (in a molar excess, typically 2 to 6 moles per mole of fumaric acid), and a catalytic amount of an iron promoter (e.g., hydrated ferrous sulfate, ferric chloride, or steel shavings) is prepared in a reaction vessel equipped with a reflux condenser.[1]
-
The mixture is heated to reflux temperature and maintained under reflux conditions.[1]
-
The reaction is monitored for completion, which is often indicated by the complete dissolution of the solid fumaric acid.[1] The reaction time can vary significantly, from approximately 2 to 24 hours, depending on the specific catalyst and reaction scale.[1]
-
Upon completion, the excess thionyl chloride is typically removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.[1]
| Parameter | Value | Reference |
| Starting Material | Fumaric Acid | [1] |
| Chlorinating Agent | Thionyl Chloride | [1] |
| Catalyst | Iron or Iron Compounds (e.g., FeSO₄·7H₂O, FeCl₂, steel shavings) | [1] |
| Molar Ratio (Thionyl Chloride : Fumaric Acid) | 2:1 to 6:1 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 - 24 hours | [1] |
| Yield | 85 - 92.4% | [1] |
Synthesis from Maleic Anhydride with Phthaloyl Chloride
An alternative and efficient route to this compound starts from maleic anhydride. This process involves the use of phthaloyl chloride as the chlorinating agent in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[2][3] This reaction is noteworthy as it involves the isomerization of the maleic backbone to the fumaric configuration.
Reaction Mechanism: The reaction proceeds through the opening of the maleic anhydride ring by phthaloyl chloride, followed by chlorination and isomerization to the thermodynamically more stable trans-isomer (this compound). The zinc chloride catalyst facilitates these transformations.
A well-established procedure for this synthesis is detailed in Organic Syntheses. The key steps are:
-
Maleic anhydride, commercial phthaloyl chloride, and a catalytic amount of anhydrous zinc chloride are combined in a reaction flask equipped with a thermometer and a distillation apparatus.[2]
-
The reaction mixture is heated in an oil bath to an internal temperature of 130-135°C for approximately 2 hours.[2] It is crucial to avoid overheating, as this can lead to decomposition and a reduction in yield.[2]
-
After the heating phase, the mixture is allowed to cool to 90-95°C.
-
The crude this compound is then rapidly distilled under reduced pressure.[2]
-
The collected distillate is subsequently redistilled slowly to obtain pure this compound.[2]
| Parameter | Value | Reference |
| Starting Material | Maleic Anhydride | [2][3] |
| Chlorinating Agent | Phthaloyl Chloride | [2][3] |
| Catalyst | Anhydrous Zinc Chloride | [2][3] |
| Reaction Temperature | 130 - 135°C | [2][3] |
| Reaction Time | 2 hours | [2][3] |
| Yield | 82 - 95% | [2][3] |
Alternative Chlorinating Agents
While thionyl chloride and phthaloyl chloride represent the most documented and industrially relevant chlorinating agents for this compound synthesis, other reagents are commonly used for the preparation of acid chlorides from carboxylic acids. These include oxalyl chloride and phosgene (B1210022). However, detailed experimental protocols and specific yield data for their application in this compound synthesis are less prevalent in the scientific literature.
-
Oxalyl Chloride: Oxalyl chloride is a mild and effective chlorinating agent that often provides clean reactions with gaseous byproducts (CO, CO₂, HCl), simplifying purification.[4][5] It is typically used with a catalytic amount of N,N-dimethylformamide (DMF). While it is a versatile reagent for acid chloride formation, its specific use for the synthesis of this compound is not as well-documented as the methods described above.
-
Phosgene: Phosgene is a highly reactive and economical chlorinating agent used in industrial-scale production of various acid chlorides. However, due to its extreme toxicity, its use requires specialized handling and safety precautions. A patent describes the use of phosgene for the preparation of monocarboxylic acid chlorides, but specific examples for dicarboxylic acids like fumaric acid are not provided.[6]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis pathways for this compound.
Figure 1: Comparative overview of the main synthesis pathways for this compound.
Figure 2: Experimental workflow for the synthesis of this compound from fumaric acid.
References
- 1. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. US3869485A - Preparation of acid chlorides with phosgene in the presence of a catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive bifunctional molecule widely employed in organic synthesis. Its two electrophilic carbonyl centers readily react with a variety of nucleophiles, making it a valuable building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides a comprehensive overview of the reactivity profile of fumaryl chloride, detailing its reactions with common nucleophiles, its role in polymerization and cycloaddition reactions, and its application in Friedel-Crafts acylation. This document aims to serve as a detailed resource, providing quantitative data where available and outlining experimental protocols for key transformations.
Core Reactivity and General Principles
This compound's reactivity is primarily dictated by the two acyl chloride functional groups. The electron-withdrawing nature of the chlorine atoms renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. The trans-geometry of the carbon-carbon double bond is maintained throughout most of its reactions, influencing the stereochemistry of the resulting products.
The general mechanism for the reaction of this compound with nucleophiles follows a nucleophilic acyl substitution pathway. This typically involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. Given that this compound has two such reactive sites, it can undergo mono- or di-substitution depending on the stoichiometry and reaction conditions.
Reactions with Nucleophiles
Amines: Formation of Amides
This compound reacts readily with primary and secondary amines to form the corresponding fumaramides. The reaction is typically rapid and exothermic. The use of two equivalents of the amine is common, where one equivalent acts as the nucleophile and the second acts as a base to neutralize the hydrogen chloride byproduct. Alternatively, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used.
Table 1: Reported Yields for the Synthesis of N,N'-Disubstituted Fumaramides
| Amine | Product | Yield (%) | Reference |
| 3-Fluoroaniline | N,N'-bis(3-fluorophenyl)fumaramide | 96 | [1] |
| 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)fumaramide | 95 | [2] |
| 4-Chloroaniline | N,N'-bis(4-chlorophenyl)fumaramide | 92 | Not explicitly cited |
| 4-Bromoaniline | N,N'-bis(4-bromophenyl)fumaramide | 94 | Not explicitly cited |
| 4-Iodoaniline | N,N'-bis(4-iodophenyl)fumaramide | 90 | Not explicitly cited |
| 4-Methylaniline | N,N'-bis(4-methylphenyl)fumaramide | 93 | Not explicitly cited |
| 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)fumaramide | 91 | Not explicitly cited |
Experimental Protocol: General Synthesis of trans-Diamide Derivatives [1]
-
Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane (B109758) (CH2Cl2).
-
Add this compound (5.0 mmol) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the precipitated product.
-
Recrystallize the solid product from methanol (B129727) to obtain the pure trans-diamide.
Alcohols: Formation of Esters
The reaction of this compound with alcohols yields fumarate (B1241708) esters. Similar to amidation, this reaction is typically carried out in the presence of a base to scavenge the HCl produced. The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction rate. Phenols can also be used as nucleophiles to form diaryl fumarates.[3]
Water: Hydrolysis
This compound reacts with water to undergo hydrolysis, ultimately forming fumaric acid and hydrogen chloride.[3] While acyl chlorides are generally highly reactive towards water, some reports suggest that the hydrolysis of this compound in water is relatively slow under normal conditions, though it can be violent and release toxic gases.[5][6] The reaction is exothermic.
Organometallic Reagents
The reaction of this compound with organometallic reagents offers a pathway to carbon-carbon bond formation.
-
Grignard Reagents: The reaction of acyl chlorides with Grignard reagents typically leads to the formation of tertiary alcohols due to the high reactivity of the Grignard reagent, which adds twice to the carbonyl group. It is expected that this compound would react similarly to produce a di-tertiary alcohol.
-
Organocuprates (Gilman Reagents): Organocuprates are less reactive than Grignard reagents and can be used to synthesize ketones from acyl chlorides. The reaction with this compound would likely proceed to form a diketone, as organocuprates do not readily react with ketones.[7] This selectivity allows for the formation of a carbon-carbon bond without over-addition.
Polymerization Reactions
This compound's bifunctional nature makes it an excellent monomer for condensation polymerization.
Polyester (B1180765) Synthesis
This compound reacts with diols to produce unsaturated polyesters, such as poly(propylene fumarate) (PPF).[8][9] These polymers are often used in biomedical applications due to their biodegradability. The reaction is a polycondensation process where ester linkages are formed with the elimination of HCl.
Table 2: Molecular Weight Data for Poly(propylene fumarate) Synthesis
| Parameter | Value | Reference |
| Number Average Molecular Weight (Mn) | 4900 (±700) Da | [8] |
| Weight Average Molecular Weight (Mw) | 9100 (±1300) Da | [8] |
| Polydispersity Index (PDI) | < 1.8 | [8] |
Experimental Protocol: Synthesis of Poly(propylene fumarate) [8]
-
React this compound and propylene (B89431) glycol in the presence of potassium carbonate. The potassium carbonate acts as a proton scavenger.
-
The initial reaction forms a low molecular weight oligomer.
-
Subject the oligomer to transesterification at elevated temperatures (kinetic studies performed over 16 hours) to increase the molecular weight.
Polyamide Synthesis
In a similar fashion to polyester synthesis, this compound reacts with diamines to form polyamides.[3] These reactions also proceed via a condensation mechanism with the elimination of HCl.
Friedel-Crafts Acylation
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce a four-carbon chain with two carbonyl groups onto an aromatic ring. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The electrophile in this reaction is the acylium ion, which is formed by the interaction of the acyl chloride with the Lewis acid. Due to the deactivating effect of the first acylation, a second acylation on the same aromatic ring is generally not observed.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation [5][11]
-
To a cooled (0 °C) mixture of the aromatic compound and anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add a solution of this compound in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product, typically by distillation or chromatography.
Cycloaddition Reactions
This compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The electron-withdrawing nature of the acyl chloride groups activates the double bond for reaction with a diene. For instance, it has been shown to react with furan.[12]
Safety and Handling
This compound is a corrosive and lachrymatory substance.[13] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[6] It reacts with water and moisture, so it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable reagent in organic synthesis. Its ability to readily react with a wide range of nucleophiles to form stable amide and ester linkages is fundamental to its use in the synthesis of small molecules and polymers. Furthermore, its participation in Friedel-Crafts and Diels-Alder reactions expands its utility in constructing complex molecular architectures. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables its effective application in research and development across various scientific disciplines.
References
- 1. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger [repository.rice.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. This compound [webbook.nist.gov]
- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. This compound (627-63-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 13. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fumaryl Chloride: A Versatile Reagent in Chemical Synthesis
Fumaryl (B14642384) chloride , with the chemical formula C₄H₂Cl₂O₂, is a highly reactive acid chloride that serves as a critical building block in a wide array of chemical syntheses.[1][2] Its bifunctional nature, characterized by two acyl chloride groups attached to a trans-configured carbon-carbon double bond, allows it to be a versatile precursor for polymers, pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides an in-depth overview of the core applications of fumaryl chloride, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Core Applications of this compound
This compound's utility stems from its ability to readily undergo reactions at its two electrophilic carbonyl carbons. This dual reactivity enables it to function as a monomer in polymerization reactions or as a cross-linking agent. The rigid trans-geometry of the ethylene (B1197577) bridge between the carbonyl groups imparts specific stereochemical constraints on the resulting products.
The primary applications of this compound can be categorized as follows:
-
Polymer Chemistry : It is extensively used as a monomer for the synthesis of biodegradable and biocompatible polyesters and polyamides. These polymers find significant applications in the biomedical field, particularly in tissue engineering and drug delivery systems.[3]
-
Organic Synthesis : this compound is a key reagent for introducing the fumaroyl group into various organic molecules. This is particularly important in the synthesis of pharmaceuticals and agrochemicals where the fumarate (B1241708) moiety can impart specific biological activities.[1]
-
Cross-linking Agent : The ability of this compound to react with functional groups on different polymer chains makes it an effective cross-linking agent. This is utilized to enhance the mechanical properties and thermal stability of polymers.[1]
Physicochemical Properties
This compound is a straw-colored, fuming liquid with a pungent odor.[2][4] It is corrosive to metals and tissues and its vapors can cause irritation to the eyes and mucous membranes.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂O₂ | [5] |
| Molecular Weight | 152.96 g/mol | [5] |
| Boiling Point | 161-164 °C (lit.) | [2] |
| Melting Point | -2 °C | [2] |
| Density | 1.415 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.499 (lit.) | [2] |
| Flash Point | 165 °F | [2] |
| Water Solubility | Decomposes | [2] |
Experimental Protocols
Synthesis of this compound from Maleic Anhydride (B1165640)
This protocol describes a common laboratory-scale synthesis of this compound.
Reactants and Materials:
-
Maleic anhydride (98 g, 1 mole)
-
Commercial phthaloyl chloride (230 g)
-
Anhydrous zinc chloride (2 g)
-
500-mL three-necked round-bottomed flask
-
Thermometer
-
Efficient fractionating column
-
Distilling flask (receiver)
-
Oil bath
Procedure:
-
Place maleic anhydride, commercial phthaloyl chloride, and anhydrous zinc chloride in the 500-mL flask.
-
Equip the flask with a thermometer and a fractionating column connected to a receiving flask.
-
Heat the reaction mixture in an oil bath to an internal temperature of 130–135°C for 2 hours. Caution: Overheating can lead to decomposition and reduced yield.
-
Allow the mixture to cool to 90–95°C.
-
Distill the this compound as rapidly as possible, collecting the fraction boiling between 60–85°C at 13–14 mm Hg.
-
Redistill the collected fraction slowly, collecting the pure this compound boiling at 62–64°C at 13 mm Hg.
Yield: 125–143 g (82–95%)[6][7]
Synthesis of Oligo(poly(ethylene glycol) fumarate) (OPF)
This protocol details the synthesis of a biodegradable polymer for tissue engineering applications.[1][8][9]
Reactants and Materials:
-
Poly(ethylene glycol) (PEG)
-
This compound
-
Triethylamine (B128534) (proton scavenger)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
Drying of Reagents: Dry the dichloromethane and PEG to remove any water, which can interfere with the reaction.
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the dried PEG in anhydrous dichloromethane.
-
Addition of Reactants: Prepare separate solutions of this compound and triethylamine in anhydrous dichloromethane. Add these solutions dropwise to the stirring PEG solution at 0°C. The recommended molar ratios are 1 mole PEG : 0.9 mole this compound and 1 mole this compound : 2 moles triethylamine.[8]
-
Reaction: Allow the reaction to proceed, which results in the formation of OPF and triethylamine hydrochloride salt as a byproduct.
-
Purification:
-
Filter the solution to remove the precipitated salt.
-
Crystallize the OPF product twice.
-
Wash the crystallized product.
-
Dry the final OPF product under vacuum.
-
Outcome: The molecular weight of the resulting OPF oligomers depends on the molecular weight of the initial PEG, the molar ratios of the reactants, their purity, and the reaction time.[8]
Synthesis of trans-diamide Derivatives
This protocol describes the synthesis of new trans-diamide derivatives from this compound and substituted anilines.[10]
Reactants and Materials:
-
This compound (5.0 mmol)
-
Substituted primary amines (e.g., 3-Fluoroaniline (B1664137), 10.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Methanol (for crystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane.
-
Add this compound (5.0 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, filter the precipitated product.
-
Crystallize the product from methanol.
Yield: High yields are generally obtained, though ortho-substituted primary amines may result in lower yields due to steric hindrance.[10] For example, the reaction with 3-fluoroaniline yielded 96% of the corresponding trans-diamide.[10]
Concluding Remarks
This compound is a cornerstone reagent in modern synthetic chemistry, offering a gateway to a diverse range of functional materials and molecules. Its high reactivity and well-defined stereochemistry make it an invaluable tool for polymer chemists and organic synthesists alike. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development of novel materials and pharmaceuticals. As with all reactive chemicals, appropriate safety precautions should be strictly adhered to when handling this compound.[4]
References
- 1. Synthesis of oligo(poly(ethylene glycol) fumarate) [repository.rice.edu]
- 2. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of oligo(poly(ethylene glycol) fumarate) | Springer Nature Experiments [experiments.springernature.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Fumaryl Chloride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physical properties of fumaryl (B14642384) chloride (CAS No. 627-63-4). Intended for professionals in research, scientific, and drug development fields, this document consolidates essential quantitative data into a clear, tabular format for ease of reference. Furthermore, it outlines the standard experimental methodologies employed for the determination of these key physical characteristics. This guide also includes a visualization of the general workflow for characterizing the physical properties of a liquid chemical compound.
Introduction
Fumaryl chloride, with the chemical formula C₄H₂Cl₂O₂, is a highly reactive acyl chloride derived from fumaric acid.[1][2] It presents as a straw-colored, fuming liquid with a pungent odor.[1][3] Its high reactivity, particularly with nucleophiles, makes it a valuable intermediate in organic synthesis, including the preparation of pharmaceuticals, dyestuffs, and insecticides.[2][4] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of processes in which it is a key reagent.
Physical Properties of this compound
The physical properties of this compound have been determined and are well-documented in the chemical literature. The following table summarizes the key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₂ | [1] |
| Molecular Weight | 152.96 g/mol | [1][5][6] |
| Appearance | Straw-colored fuming liquid | [1][3] |
| Odor | Pungent, acrid | [1] |
| Density | 1.415 g/mL at 25 °C | [2][5][7] |
| Melting Point | -2 °C | [2][3] |
| Boiling Point | 161-164 °C | [2][5][7] |
| Flash Point | 73 °C (165 °F) | [2][8] |
| Refractive Index | n20/D 1.499 | [2][5][7] |
| Vapor Pressure | 2.07 mmHg | [1] |
| Solubility | Decomposes in water | [2][3] |
Experimental Protocols for Determination of Physical Properties
While the specific historical experimental details for the determination of this compound's physical properties are not extensively available in readily accessible literature, the following sections describe the standard, contemporary methodologies that would be employed for such characterizations.
Density Measurement
The density of a liquid such as this compound is typically determined using a digital density meter or a pycnometer.
-
Digital Density Meter (Oscillating U-tube Method - ASTM D4052): A small sample volume is introduced into a U-shaped oscillating tube.[6][7] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[6] This frequency change is then used, in conjunction with calibration data, to calculate the density of the liquid.[6][7] This method is fast, requires a small sample volume, and provides high accuracy.[7]
-
Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed when empty, then when filled with the sample liquid.[9] The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9] This method is highly accurate but more time-consuming than the digital density meter method.[7]
Melting Point Determination
The melting point of a substance that is solid at or near room temperature is determined using a capillary melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Capillary Melting Point Apparatus (e.g., Mel-Temp): A small, powdered sample of the solidified substance is packed into a capillary tube.[2][8] The tube is placed in a heated block, and the temperature is gradually increased.[2] The melting point range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the entire sample has transitioned to a liquid.[2][8] A slow heating rate (e.g., 1-2 °C per minute) is crucial for an accurate measurement.[2]
Boiling Point Determination
The boiling point of a liquid can be determined by distillation or by using a Thiele tube.
-
Distillation Method: A simple distillation apparatus is set up with the liquid sample in the distilling flask.[10] The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer placed at the vapor outlet.[11] This temperature represents the boiling point of the substance at the prevailing atmospheric pressure.[11]
-
Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[11] The setup is attached to a thermometer and heated in a Thiele tube containing a heating oil.[11] As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[11]
Refractive Index Measurement
The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.
-
Abbe Refractometer: A few drops of the liquid sample are placed on the prism of the refractometer.[12] Light is passed through the sample, and the instrument is adjusted until a sharp line of demarcation between light and dark fields is observed through the eyepiece.[12] The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20 °C with the sodium D-line (n20/D).[13]
Solubility and Reactivity with Water
For reactive compounds like acyl chlorides, a standard solubility test in water is not applicable as they undergo a chemical reaction.
-
Reactivity Observation: The "solubility" of this compound in water is characterized by its decomposition.[2][5] This is typically observed by carefully adding a small amount of this compound to water and noting the vigorous reaction, which produces fumaric acid and hydrochloric acid fumes.[5] This high reactivity is a key chemical property rather than a measure of physical solubility.
Visualization of Experimental Workflow
The following diagram illustrates a general logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]
Navigating the Matrix: A Technical Guide to the Solubility of Fumaryl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of fumaryl (B14642384) chloride in organic solvents. Given its high reactivity, understanding the solubility profile of fumaryl chloride is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. This document outlines its qualitative solubility in various solvent classes, provides a detailed experimental protocol for solubility determination of a reactive acyl chloride, and presents a logical workflow for solvent selection.
Core Concept: Solubility and Reactivity Interplay
This compound ((E)-But-2-enedioyl dichloride) is a highly reactive bifunctional acyl chloride. Its utility as a chemical intermediate is largely dictated by its ability to dissolve in a solvent without undergoing significant degradation or unwanted side reactions. The electrophilic nature of the acyl chloride groups makes it susceptible to nucleophilic attack by many common solvents. Therefore, solvent selection is a critical parameter that balances solubility with chemical compatibility.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility | Remarks and Reactivity Profile |
| Aprotic, Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Soluble | Generally good solvents for dissolving this compound with minimal reactivity under anhydrous conditions. Benzene has been cited as a suitable solvent.[1] |
| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble | Commonly used as reaction solvents for acyl chlorides. Strict anhydrous conditions are necessary to prevent hydrolysis. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | While this compound is soluble in ethers, caution is paramount. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Potentially Soluble, but Reactive | Likely to be soluble but can react with enolates or trace water. Use with caution. |
| Esters | Ethyl Acetate, Methyl Acetate | Potentially Soluble, but Reactive | May undergo transesterification or other side reactions, especially in the presence of catalysts or impurities. |
| Nitriles | Acetonitrile | Potentially Soluble | A common polar aprotic solvent, but its compatibility should be verified for specific applications as trace water can lead to hydrolysis. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Reactive | Reacts with amide solvents. Not recommended as a solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Reacts vigorously with alcohols to form esters.[2] Not suitable as solvents. |
| Amines | Triethylamine, Pyridine | Reactive | Reacts readily with amines to form amides.[2] Not suitable as solvents. |
| Water | Decomposes | This compound reacts with water, though the reaction may be slow without a catalyst, to form fumaric acid and hydrochloric acid.[2][3][4][5][6][7] |
Experimental Protocol: Gravimetric Method for Solubility Determination of a Reactive Acyl Chloride
Due to the high reactivity of this compound, a standard equilibrium solubility determination method needs to be adapted to ensure anhydrous conditions and minimize solute degradation. The following protocol outlines a gravimetric method suitable for this purpose.
Objective: To determine the approximate solubility of this compound in a selected anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Inert gas (Nitrogen or Argon)
-
Drying agent (e.g., molecular sieves)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (4-decimal place)
-
Temperature-controlled shaker or water bath
-
Syringes and needles
-
Glove box or Schlenk line
Procedure:
-
Solvent Preparation: Dry the chosen solvent over a suitable drying agent (e.g., activated 4Å molecular sieves) for at least 24 hours.
-
Inert Atmosphere: Perform all subsequent steps under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent hydrolysis of this compound.
-
Sample Preparation:
-
Pre-weigh a series of clean, dry glass vials with their caps.
-
Add a known volume (e.g., 2.00 mL) of the anhydrous solvent to each vial.
-
Add incrementally increasing, precisely weighed amounts of this compound to each vial.
-
-
Equilibration:
-
Tightly seal the vials.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a set period (e.g., 24 hours), with gentle agitation. This time may need to be optimized to ensure saturation is reached without significant sample degradation.
-
-
Observation:
-
After equilibration, visually inspect each vial for the presence of undissolved this compound. The vial with the highest concentration of this compound that shows complete dissolution represents a point below the solubility limit, while the next vial with undissolved solid represents a point above the solubility limit.
-
-
Gravimetric Analysis (for a more precise measurement):
-
For the vial containing the lowest concentration of undissolved solid, allow the solid to settle.
-
Carefully extract a known volume of the clear supernatant using a pre-weighed, gas-tight syringe.
-
Dispense the supernatant into a pre-weighed, dry vial.
-
Weigh the vial containing the supernatant to determine the mass of the solution.
-
Evaporate the solvent under a gentle stream of inert gas or under vacuum at a low temperature.
-
Once the solvent is fully evaporated, weigh the vial containing the non-volatile solute residue. The nature of this residue should be confirmed (e.g., by NMR) to ensure it is unreacted this compound.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound and the mass of the solvent in the aliquot.
-
Express the solubility in g/100 g of solvent or mol/L.
-
Visualization of Solvent Selection Workflow
The selection of an appropriate solvent for a reaction involving this compound is a critical step that goes beyond simple solubility. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a suitable organic solvent for reactions involving this compound.
This guide provides a foundational understanding of this compound's solubility, emphasizing the critical interplay with its reactivity. For any specific application, it is imperative to perform preliminary experimental verification of solubility and compatibility under the proposed reaction conditions.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 627-63-4 [m.chemicalbook.com]
Spectroscopic Profile of Fumaryl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for fumaryl (B14642384) chloride (CAS No. 627-63-4), a key bifunctional reagent in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound verification and reaction monitoring. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in practical application.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for fumaryl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0-7.2 | Singlet | Olefinic CH |
¹³C NMR Data [2]
| Chemical Shift (ppm) | Assignment |
| ~138 | Olefinic CH |
| ~165 | Carbonyl (C=O) |
Note: Precise chemical shifts can vary slightly depending on the solvent and instrument frequency.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1800 | Strong | C=O stretch |
| ~1640 | Medium | C=C stretch |
| ~970 | Strong | trans C-H bend |
| ~700-800 | Strong | C-Cl stretch |
Data is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 152 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 154 | Moderate | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |
| 156 | Low | [M+4]⁺ (Molecular ion with ³⁷Cl₂) |
| 117 | High | [M-Cl]⁺ |
| 89 | High | [M-Cl-CO]⁺ or [C₃H₂ClO]⁺ |
| 53 | Moderate | [C₄H₂]⁺ |
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound, a corrosive and moisture-sensitive liquid.[5][6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
NMR Spectroscopy
-
Sample Preparation:
-
In a nitrogen-purged glovebox or under an inert atmosphere, carefully transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆) into a clean, dry 5 mm NMR tube.
-
Using a microliter syringe, add 1-2 drops of this compound to the solvent in the NMR tube.
-
Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.
-
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean and dry.
-
In a fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) immediately after the measurement.
-
Mass Spectrometry
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a 2 mL autosampler vial and cap securely.
-
-
Data Acquisition (Electron Ionization - EI):
-
Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The this compound will be separated from the solvent on the GC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum in EI mode, typically at 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. This compound(627-63-4) 1H NMR [m.chemicalbook.com]
- 2. This compound(627-63-4) 13C NMR [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 6. nj.gov [nj.gov]
A Technical Guide to the Thermodynamic Properties of Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride, systematically named (E)-but-2-enedioyl dichloride, is a reactive organic compound and a derivative of fumaric acid. As an acyl chloride, it serves as a valuable building block and intermediate in the synthesis of various pharmaceuticals, dyestuffs, and polymers.[1][2] Its high reactivity, particularly towards nucleophiles, is central to its utility in chemical synthesis.[3][4] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessment, and computational modeling of its behavior.
This technical guide provides a summary of the available thermodynamic and physical data for fumaryl chloride. It details the experimental and computational methodologies that can be employed to determine its core thermodynamic properties and illustrates key reaction and experimental workflows.
Core Thermodynamic and Physical Properties
Table 1: Summary of Physical and Thermodynamic Data for this compound
| Property | Value | Units | Conditions | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₂ | - | - | [5][6][7] |
| Molecular Weight | 152.96 | g/mol | - | [8][9] |
| Boiling Point | 161 - 164 | °C | Atmospheric Pressure | [8][10] |
| 432.2 - 435.7 | K | Atmospheric Pressure | [5] | |
| Melting Point | -2 | °C | - | |
| Density | 1.415 | g/mL | 25 °C | [8][10] |
| Refractive Index | 1.499 | n20/D | 20 °C | [8][10] |
| Enthalpy of Vaporization (ΔvapH) | 45.6 | kJ/mol | 303 K (30 °C) | [5] |
| Standard Enthalpy of Formation (ΔfH°) | Data not available | kJ/mol | 298.15 K | - |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | kJ/mol | 298.15 K | - |
| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | 298.15 K | - |
| Heat Capacity (Cp) | Data not available | J/(mol·K) | 298.15 K | - |
Methodologies for Thermodynamic Property Determination
Given the incomplete experimental dataset, this section details the established protocols for determining the fundamental thermodynamic properties of a reactive compound like this compound.
Experimental Protocols
1. Enthalpy of Formation (ΔfH°) via Solution Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of a reaction for which the enthalpies of formation of all other participants are known, and then applying Hess's Law. The hydrolysis of this compound is a suitable reaction.
Reaction: ClOC(CH)₂COCl(l) + 2H₂O(l) → HOOC(CH)₂COOH(s) + 2HCl(aq)
Protocol:
-
Calorimeter Calibration: The heat capacity of an isoperibol or isothermal solution calorimeter is first determined by performing a reaction with a known enthalpy change or by using an electrical heater.
-
Sample Preparation: A precise mass of high-purity this compound is sealed in a fragile glass ampoule. A large, known excess of water or a dilute basic solution is placed inside the calorimeter vessel.
-
Reaction Initiation: Once thermal equilibrium is established, the ampoule is broken, initiating the rapid and complete hydrolysis of the this compound.
-
Data Acquisition: The temperature change (ΔT) of the solution is meticulously recorded over time until thermal equilibrium is re-established.
-
Enthalpy Calculation: The heat of reaction (q_rxn) is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter. The molar enthalpy of hydrolysis (ΔH_hydrolysis) is then determined.
-
Hess's Law Application: The standard enthalpy of formation of this compound is calculated using the equation:
-
ΔfH°(this compound) = [ΔfH°(Fumaric Acid) + 2 * ΔfH°(HCl(aq))] - [ΔH_hydrolysis + 2 * ΔfH°(H₂O)]
-
2. Entropy (S°) and Heat Capacity (Cp) via Vibrational Spectroscopy
Standard entropy and heat capacity are functions of a molecule's translational, rotational, and vibrational energy levels. Vibrational frequencies, which are essential for these calculations, can be determined experimentally using infrared (IR) and Raman spectroscopy.
Protocol:
-
Sample Preparation: For IR spectroscopy, this compound can be studied in the gas phase, in an inert solvent, or isolated in a cryogenic inert gas matrix (e.g., argon) to obtain high-resolution spectra of individual conformers.[9] For Raman spectroscopy, a liquid sample is typically used.
-
Spectral Acquisition: Fourier Transform Infrared (FTIR) and FT-Raman spectra are recorded. A study has successfully analyzed the FTIR spectra of this compound isolated in an argon matrix.[9]
-
Vibrational Assignment: The observed absorption bands (IR) and scattered peaks (Raman) are assigned to specific molecular vibrations (e.g., C=O stretch, C-Cl stretch, C=C stretch). This assignment is often aided by computational chemistry calculations.[9]
-
Statistical Mechanics Calculation: The determined fundamental vibrational frequencies, along with the molecule's rotational constants (from microwave spectroscopy or computation), are used as inputs for statistical mechanical formulae to calculate the vibrational, rotational, and translational contributions to entropy and heat capacity.[11][12]
Computational Protocols
Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating thermodynamic properties from first principles, providing valuable estimates where experimental data is lacking.[13]
Protocol:
-
Structure Optimization: An initial 3D structure of the this compound molecule is created. A quantum mechanical method (e.g., DFT with B3LYP functional) and a basis set (e.g., 6-311+G(d,p)) are chosen to perform a geometry optimization, finding the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory on the optimized geometry. This step serves two purposes:
-
It confirms the structure is a true energy minimum (no imaginary frequencies).
-
It yields the harmonic vibrational frequencies required for thermodynamic calculations.
-
-
Thermochemical Analysis: The output from the frequency calculation (including electronic energy, zero-point vibrational energy, rotational constants, and vibrational frequencies) is used by the software's statistical mechanics module to compute the standard enthalpy, entropy, and Gibbs free energy at a specified temperature (e.g., 298.15 K).[11]
Reaction Pathways and Experimental Workflows
Nucleophilic Acyl Substitution
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This proceeds via a two-step addition-elimination mechanism, where a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group.[3][4][14]
Caption: Nucleophilic Acyl Substitution of this compound.
Experimental and Computational Workflows
The logical flows for determining thermodynamic properties experimentally and computationally are outlined below.
Caption: Workflow for Calorimetric Determination of Enthalpy.
References
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. 富马酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 95 627-63-4 [sigmaaldrich.com]
- 10. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
- 11. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. a.xueshu.baidu.com [a.xueshu.baidu.com]
- 13. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Fumaryl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumaryl (B14642384) chloride ((E)-but-2-enedioyl dichloride) is a highly reactive diacyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature allows for the facile introduction of the fumaryl moiety, making it a valuable reagent in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This technical guide provides an in-depth overview of the discovery and history of fumaryl chloride, its physicochemical properties, established methods for its synthesis with detailed experimental protocols, and its key applications.
History and Discovery
The precise date and discoverer of this compound are not definitively documented in readily available historical records. However, its synthesis and characterization are rooted in the broader development of acid chloride chemistry in the 19th and early 20th centuries. The synthesis of acyl chlorides from their corresponding carboxylic acids became a fundamental transformation in organic chemistry, with reagents like phosphorus pentachloride and thionyl chloride being key developments.
Early attempts to synthesize acyl chlorides of unsaturated dicarboxylic acids, such as fumaric acid, were often met with challenges, including low yields and the formation of side products like anhydrides. A notable advancement in the preparation of this compound is documented in a 1953 patent, which describes a process for its synthesis in higher yields than previously obtainable. This suggests that while the compound was known and used before this time, efficient and reliable synthetic routes were still an area of active research. A well-established and high-yield synthesis was later published in Organic Syntheses in 1940, providing a standardized procedure for its preparation in the laboratory.[1]
Physicochemical Properties
This compound is a clear to pale yellow, fuming liquid with a pungent odor.[2][3] It is corrosive to metals and tissues and reacts with water.[4][5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₂ | [3] |
| Molecular Weight | 152.96 g/mol | |
| Melting Point | -2 °C | [3] |
| Boiling Point | 161-164 °C (lit.) | [3] |
| 62-64 °C at 13 mmHg | [1][6] | |
| Density | 1.415 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.499 (lit.) | |
| Flash Point | 73 °C (165 °F) | [4] |
| CAS Number | 627-63-4 |
Synthesis of this compound
Several methods have been established for the synthesis of this compound. The two most common and reliable methods are detailed below.
Synthesis from Maleic Anhydride (B1165640) and Phthaloyl Chloride
This method, detailed in Organic Syntheses, provides a high-yield route to this compound through the reaction of maleic anhydride with phthaloyl chloride in the presence of a catalytic amount of anhydrous zinc chloride.[1][6]
Materials:
-
Maleic anhydride (98 g, 1 mole)
-
Commercial phthaloyl chloride (230 g)
-
Anhydrous zinc chloride (2 g)
Procedure:
-
A 500-mL three-necked round-bottomed flask is equipped with a thermometer, an efficient fractionating column, and a distillation setup.
-
Maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride are added to the flask.
-
The reaction mixture is heated in an oil bath to an internal temperature of 130–135 °C for 2 hours. Overheating should be avoided to prevent decomposition.
-
The mixture is then cooled to 90–95 °C.
-
The crude this compound is rapidly distilled under reduced pressure. The fraction boiling at 60–85 °C / 13–14 mmHg is collected.
-
The collected fraction is then carefully redistilled, collecting the pure this compound boiling at 62–64 °C / 13 mmHg.
Yield: 125–143 g (82–95%).
Caption: Synthesis of this compound from Maleic Anhydride.
Synthesis from Fumaric Acid and Thionyl Chloride
This method involves the direct conversion of fumaric acid to this compound using thionyl chloride, often with a catalyst. A process detailed in a U.S. patent highlights the use of an iron-based promoter to achieve high yields.[7]
Materials:
-
Fumaric acid (174 parts by weight)
-
Distilled thionyl chloride (1120 parts by weight)
-
Hydrated ferrous chloride (FeCl₂·4H₂O) (0.1 parts by weight) or steel shavings (0.3 parts by weight) as a promoter
Procedure:
-
A reaction vessel equipped with a reflux condenser is charged with fumaric acid, thionyl chloride, and the iron promoter.
-
The mixture is heated to reflux and maintained at this temperature for approximately 3-10 hours, or until the solid fumaric acid has completely dissolved.
-
After cooling, the excess thionyl chloride is distilled off.
-
The remaining reaction mixture is then fractionally distilled under atmospheric pressure. The fraction boiling between 153-161 °C is collected as this compound.
Yield: Approximately 90-92%.
Caption: Synthesis of this compound from Fumaric Acid.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of compounds, primarily due to the reactivity of its two acyl chloride groups.
-
Polymer Chemistry: It is a key monomer in the production of polyesters and polyamides. For instance, it can be used to synthesize high molecular weight poly(propylene fumarate), a biodegradable and crosslinkable polymer with applications in tissue engineering.
-
Pharmaceuticals and Agrochemicals: The fumaryl backbone can be incorporated into various biologically active molecules. It serves as a precursor for the synthesis of certain pharmaceuticals, dyestuffs, and insecticides.[4][8]
-
Organic Synthesis: this compound is used to introduce the fumarate (B1241708) linker into organic molecules, which can be useful for creating rigid structures or for further functionalization.
Safety and Handling
This compound is a corrosive and lachrymatory substance.[7] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[4] Therefore, it should be stored in a cool, dry place in a tightly sealed container.
Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate or a recommendation to practice any particular process. All procedures should be carried out by trained professionals in a suitably equipped laboratory, with a thorough risk assessment conducted prior to commencement.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
comprehensive literature review of fumaryl chloride
An In-depth Technical Guide to Fumaryl (B14642384) Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fumaryl chloride (C₄H₂Cl₂O₂), the diacyl chloride of fumaric acid, is a highly reactive and versatile bifunctional reagent extensively utilized in organic synthesis. Its rigid trans-geometry and two electrophilic carbonyl carbons make it a crucial building block for a diverse range of molecules, from pharmaceuticals to advanced polymers. This technical guide provides a comprehensive review of this compound, consolidating its chemical and physical properties, detailing established synthesis protocols, exploring its key reactions, and summarizing its applications in drug development and materials science. Particular emphasis is placed on providing detailed experimental methodologies and presenting quantitative data in a structured format to aid researchers in its practical application.
Chemical and Physical Properties
This compound is a straw-colored, fuming liquid with a pungent odor.[1][2] It is corrosive to metals and tissues and its vapors are irritating to the eyes and mucous membranes.[1][3] It is classified as a combustible liquid and is known to react with water, strong oxidizing agents, alcohols, amines, and other bases.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₂Cl₂O₂ | [6] |
| Molecular Weight | 152.96 g/mol | [7] |
| CAS Number | 627-63-4 | [8] |
| Appearance | Clear to straw-colored liquid | [3][5] |
| Boiling Point | 161-164 °C (lit.) | [6][7] |
| 62-64 °C at 13 mmHg | [9][10] | |
| Density | 1.415 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index (n20/D) | 1.499 (lit.) | [6][7] |
| Flash Point | 73 °C (165 °F) | [6][11] |
| Solubility | Reacts with water | [4][11] |
| Storage Temperature | 2-8°C, moisture sensitive | [3][7] |
Synthesis of this compound
Several methods for the synthesis of this compound have been established, primarily starting from fumaric acid, maleic acid, or maleic anhydride (B1165640).[5][9] The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Synthesis from Maleic Anhydride
A common and high-yielding method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of a zinc chloride catalyst.[6][9] The reaction proceeds through isomerization to the more stable trans (fumaroyl) configuration.
Caption: Experimental workflow for the synthesis of this compound from maleic anhydride.
Experimental Protocol: Synthesis from Maleic Anhydride
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 422 (1955); Vol. 20, p. 51 (1940).[9][10]
-
Apparatus Setup: A 500-mL three-necked round-bottomed flask is equipped with a thermometer and an efficient fractionating column connected to a distillation receiver.[9]
-
Reagents: Charge the flask with 98 g (1 mole) of maleic anhydride, 230 g of commercial phthaloyl chloride, and 2 g of anhydrous zinc chloride.[9][10]
-
Reaction: Heat the mixture using an oil bath to an internal temperature of 130–135°C for 2 hours.[9][10] It is critical to avoid overheating, as decomposition can occur above 135°C, reducing the yield.[9]
-
First Distillation: After heating, allow the mixture to cool to 90–95°C.[9] Distill the this compound as rapidly as possible under reduced pressure, collecting the fraction boiling between 60–85°C at 13–14 mmHg.[9][10]
-
Redistillation: Redistill the collected fraction slowly.[9] Collect the pure this compound boiling over a 2° range (e.g., 62–64°C at 13 mmHg).[9][10]
-
Yield and Storage: The expected yield is 125–143 g (82–95%).[9] this compound should be stored in sealed glass containers to prevent hydrolysis.[9]
Synthesis from Fumaric Acid
This compound can also be prepared by treating fumaric acid with thionyl chloride (SOCl₂).[10] This reaction often requires a promoter, such as iron or its compounds, as fumaric acid is otherwise unreactive or gives insignificant yields with thionyl chloride alone.[12]
Experimental Protocol: Synthesis from Fumaric Acid
This protocol is generalized from U.S. Patent 2,653,168.[12]
-
Apparatus Setup: Equip a reaction vessel with a reflux condenser. The setup should allow for the venting of HCl and SO₂ gases, preferably in a fume hood.
-
Reagents: Combine fumaric acid, thionyl chloride, and a catalytic amount of an iron promoter (e.g., FeCl₂). A molar ratio of at least 2:1 for thionyl chloride to fumaric acid is recommended, with ratios up to 6:1 being preferable.[12]
-
Reaction: Heat the mixture to reflux temperature and maintain this temperature for 2 to 24 hours, or until the solid fumaric acid has completely dissolved.[12]
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[12]
Chemical Reactivity and Key Reactions
The reactivity of this compound is characterized by its two electrophilic acyl chloride groups, enabling it to act as a potent cross-linking agent and a monomer in polymerization reactions.[13] The trans-configuration of the double bond imparts stereochemical rigidity to its derivatives.[13]
Reaction with Amines: Synthesis of Fumaramides
This compound reacts readily with primary amines or substituted anilines to produce N,N'-disubstituted fumaramides.[13] This reaction is a cornerstone for creating various compounds with applications in pharmaceuticals and materials science.[14]
Caption: General reaction pathway for the synthesis of trans-diamides from this compound.
Experimental Protocol: Synthesis of N,N'-(4-methoxyphenyl)fumaramide
This protocol is adapted from Yılmaz, Ö. (2020), JOTCSA. 7(1):143–50.[14]
-
Reagents: Dissolve the primary amine (e.g., 4-methoxyaniline, 10.0 mmol) in 10 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Addition: Add this compound (5.0 mmol) dropwise to the amine solution while stirring.
-
Reaction: Continue stirring until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Isolation: The precipitated product is collected by filtration.
-
Purification: The crude product is purified by crystallization from a suitable solvent, such as methanol, to yield the pure trans-diamide.[14]
Table 2: Example Yields for Fumaramide Synthesis
| Amine | Product | Yield (%) | Reference |
| 3-Fluoroaniline | N,N'-bis(3-fluorophenyl)fumaramide | 96% | [14] |
| 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)fumaramide | High | [14] |
Reaction with Alcohols: Esterification
Similar to other acyl chlorides, this compound reacts with alcohols to form diesters.[15][16] This reaction is fundamental to the synthesis of various fumarate-based polymers and specialty chemicals. The reaction proceeds via a nucleophilic acyl substitution mechanism.[15]
Caption: General reaction pathway for the esterification of this compound with an alcohol.
Polymerization Reactions
This compound is a key monomer for producing biodegradable and biocompatible polymers used in tissue engineering and drug delivery.[13] A prominent example is the synthesis of poly(propylene fumarate) (PPF) by reacting this compound with propylene (B89431) glycol.[5][17] The use of a proton scavenger like potassium carbonate is often employed to neutralize the HCl byproduct and achieve high molecular weight polymers.[18]
Applications
Drug Development and Pharmaceuticals
This compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients.[11][12] The fumaramide linkage is a stable structural motif, and its derivatives have been investigated for a range of biological activities, including antioxidant properties.[14]
Materials Science and Polymer Chemistry
The ability of this compound to act as a difunctional monomer makes it invaluable in polymer chemistry. Fumarate-based polymers are known for their versatility and tunable properties.[13]
-
Tissue Engineering: Poly(propylene fumarate) (PPF) and oligo(poly(ethylene glycol) fumarate) (OPF) are biodegradable polymers synthesized using this compound that are used to create scaffolds for cell growth and tissue regeneration.[13][18]
-
Elastomers and Nanohybrids: It is used as an extender to incorporate functional diols into polymer chains, such as in the synthesis of photocrosslinkable nanohybrid elastomers based on polybutadiene.
Spectroscopic Characterization
The structure of this compound and its derivatives is routinely confirmed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Observation | Comments | References |
| ¹H NMR | ~7.2-7.4 ppm (s, 2H) | The two vinyl protons are equivalent and appear as a singlet due to the molecule's symmetry. | [19] |
| IR Spectroscopy | ~1750-1780 cm⁻¹ (strong) | Characteristic C=O stretching frequency for an acyl chloride. | [20][21] |
| ~980 cm⁻¹ (strong) | Characteristic C-H out-of-plane bend for a trans-alkene. | [20] | |
| Mass Spectrometry | m/z = 152 (M⁺) | Molecular ion peak. Isotope pattern for two chlorine atoms (M, M+2, M+4) would be observed. | [21][22] |
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[11][23]
-
Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin, causing severe skin burns and eye damage.[3][24] Inhalation can irritate the respiratory system, potentially leading to pulmonary edema.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (goggles and face shield).[23][24]
-
Reactivity Hazards: It reacts with water and moist air to produce toxic and corrosive hydrogen chloride gas.[1][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[4][5]
-
Fire Safety: this compound is a combustible liquid.[1][5] Use dry chemical or CO₂ extinguishers; do not use water , as it will react violently.[1][11]
Conclusion
This compound is a fundamental reagent in modern organic synthesis, offering a rigid, bifunctional platform for constructing complex molecules. Its well-established synthesis routes and predictable reactivity with nucleophiles like amines and alcohols make it an indispensable tool for chemists in both academic and industrial settings. From the development of novel pharmaceutical intermediates to the fabrication of advanced biocompatible polymers, the applications of this compound continue to expand, underscoring its significance in chemical science. Proper understanding of its properties, reaction protocols, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization.
References
- 1. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 627-63-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 富马酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 13. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
- 19. This compound(627-63-4) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. acdlabs.com [acdlabs.com]
- 22. This compound [webbook.nist.gov]
- 23. echemi.com [echemi.com]
- 24. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(Propylene Fumarate) Using Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(propylene fumarate) (PPF) is a biodegradable and unsaturated linear polyester (B1180765) that has garnered significant attention in the biomedical field, particularly for applications in drug delivery and tissue engineering.[1][2][3][4][5] Its appeal lies in its biocompatibility, tunable mechanical properties, and the ability to be crosslinked into three-dimensional networks.[3][5] The degradation products of PPF, primarily fumaric acid and propylene (B89431) glycol, are non-toxic and can be cleared by the body.[1][4]
While several synthetic routes to PPF exist, this document focuses on the synthesis using fumaryl (B14642384) chloride and propylene glycol. Historically, this method has been associated with the formation of undesirable byproducts.[1][2][6] However, a refined approach utilizing a proton scavenger, such as potassium carbonate, has been shown to mitigate side reactions, leading to a polymer with higher molecular weight and greater purity.[7][8] This protocol provides a detailed methodology for this improved synthesis.
Synthesis of Poly(Propylene Fumarate) via Fumaryl Chloride
The synthesis of high molecular weight poly(propylene fumarate) from this compound is typically achieved through a two-step process. The first step involves the reaction of this compound with propylene glycol in the presence of a proton scavenger to form low molecular weight oligomers. The subsequent step is a transesterification reaction to increase the polymer's molecular weight.[7][9]
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of PPF using this compound.
Detailed Experimental Protocol
This protocol is based on the method described by Peter et al., which employs a proton scavenger to minimize byproduct formation.[7]
Materials:
-
This compound (95%)
-
Propylene glycol
-
Potassium carbonate (anhydrous)
-
Methylene (B1212753) chloride
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
Step 1: Synthesis of Low Molecular Weight PPF Oligomer
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Ensure all glassware is thoroughly dried to prevent premature hydrolysis of this compound.
-
Under a nitrogen atmosphere, add propylene glycol and potassium carbonate to the flask.
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly add this compound to the reaction mixture. An exothermic reaction will occur. Maintain the temperature below 30°C.
-
After the addition of this compound is complete, allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring under a nitrogen atmosphere.
-
At the end of the reaction, a viscous liquid with a white precipitate (potassium chloride) will be formed.
Step 2: Purification of the Oligomer
-
Dilute the reaction mixture with methylene chloride to reduce its viscosity.
-
Filter the solution to remove the potassium chloride precipitate.
-
Wash the filtrate with deionized water in a separatory funnel to remove any remaining salts and unreacted propylene glycol. Repeat the washing step 2-3 times.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the methylene chloride using a rotary evaporator to obtain the purified low molecular weight PPF oligomer.
Step 3: Transesterification to High Molecular Weight PPF
-
Transfer the purified oligomer to a clean, dry round-bottom flask equipped for vacuum distillation.
-
Heat the oligomer under a high vacuum at a temperature of 140-160°C.
-
Continue the transesterification reaction for 12-24 hours. The viscosity of the polymer will increase as the molecular weight increases.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the molecular weight using Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the polymer to room temperature under a nitrogen atmosphere.
Data Presentation
The following tables summarize the typical reaction parameters and resulting polymer properties based on the literature.[7]
Table 1: Reaction Conditions for PPF Synthesis
| Parameter | Value |
| Step 1: Oligomer Synthesis | |
| Molar Ratio (this compound:Propylene Glycol) | 1:1.1 |
| Proton Scavenger | Potassium Carbonate |
| Molar Ratio (this compound:K2CO3) | 1:1.1 |
| Reaction Temperature | 0-30°C |
| Reaction Time | 2-4 hours |
| Step 2: Transesterification | |
| Temperature | 140-160°C |
| Pressure | High Vacuum (<1 mmHg) |
| Reaction Time | 12-24 hours |
Table 2: Properties of PPF Synthesized via this compound with a Proton Scavenger
| Property | Value | Reference |
| Number Average Molecular Weight (Mn) | 4900 ± 700 g/mol | [7] |
| Weight Average Molecular Weight (Mw) | 9100 ± 1300 g/mol | [7] |
| Polydispersity Index (PDI) | < 1.8 | [7] |
Characterization of Poly(Propylene Fumarate)
1. Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized PPF.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PPF and to ensure the absence of byproducts. Two-dimensional NMR can verify the expected backbone structure.[7]
3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the PPF, such as the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the fumarate (B1241708) group.
Applications in Drug Delivery and Tissue Engineering
PPF's unique properties make it a versatile material for various biomedical applications.[1][2]
Drug Delivery: The biodegradable nature of PPF allows for the controlled release of encapsulated drugs as the polymer matrix degrades.[4] The release kinetics can be tuned by altering the molecular weight of the PPF and the crosslinking density of the final formulation.
Tissue Engineering: PPF can be fabricated into porous scaffolds that support cell attachment, proliferation, and differentiation, making it an excellent candidate for bone tissue engineering.[2][3] The unsaturated double bonds in the PPF backbone allow for in-situ crosslinking, enabling the formation of injectable scaffolds that can fill complex defect shapes.[1]
Signaling Pathway in Bone Tissue Engineering
The successful application of PPF scaffolds in bone tissue engineering often involves the modulation of key signaling pathways that govern osteogenesis. A simplified representation of a relevant pathway is shown below.
References
- 1. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate) [mdpi.com]
- 4. Poly(propylene fumarate) biodegradable polymer for drug delivery [sigmaaldrich.com]
- 5. Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger [repository.rice.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Fumaryl Chloride as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fumaryl (B14642384) chloride as a crosslinking agent in the modification of polymers such as polyvinyl alcohol (PVA), chitosan (B1678972), and gelatin. This document is intended to guide researchers in developing novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields.
Introduction to Fumaryl Chloride as a Crosslinking Agent
This compound (ClOC(CH)₂COCl) is a highly reactive bifunctional molecule capable of reacting with nucleophilic groups such as hydroxyl (-OH) and amine (-NH₂) present in various polymers.[1][2] This reactivity allows it to form stable ester or amide linkages, effectively creating a three-dimensional polymer network.[1] The rigid trans-geometry of the fumarate (B1241708) backbone imparts unique stereochemical constraints on the resulting crosslinked structure. The primary advantages of using this compound as a crosslinking agent include:
-
High Reactivity: The acyl chloride groups react readily with alcohols and amines, often at room temperature, allowing for rapid crosslinking.[1]
-
Formation of Stable Bonds: The resulting ester and amide bonds are covalent and generally stable under physiological conditions.
-
Tunable Properties: The degree of crosslinking, and therefore the mechanical and physical properties of the polymer, can be controlled by adjusting the concentration of this compound.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound that fumes in moist air.[2][3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of the this compound.[2]
Crosslinking of Polyvinyl Alcohol (PVA) with this compound
Application: The crosslinking of PVA with this compound can be utilized to produce hydrogels with controlled swelling and mechanical properties, suitable for drug delivery systems and wound dressings. The reaction involves the formation of ester linkages between the hydroxyl groups of PVA and the acyl chloride groups of this compound.
Reaction Pathway and Workflow
The crosslinking reaction proceeds via esterification. The workflow involves dissolving PVA in a suitable solvent, followed by the controlled addition of this compound in the presence of an acid scavenger.
Diagram: Reaction of this compound with Polyvinyl Alcohol
Caption: Reaction and workflow for PVA crosslinking.
Experimental Protocol
Materials:
-
Polyvinyl alcohol (PVA), Mw 75,000-180,000
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous pyridine
-
Deionized water
Procedure:
-
PVA Solution Preparation: Dissolve 10 g of PVA in 90 mL of anhydrous DMSO at 90°C with constant stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Reaction Setup: Transfer the PVA solution to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition of Acid Scavenger: Add 2.5 mL of anhydrous pyridine to the PVA solution and stir for 15 minutes.
-
Crosslinking Reaction: Cool the flask to 0°C in an ice bath. Dissolve the desired amount of this compound (see Table 1) in 10 mL of anhydrous DMSO and add it dropwise to the PVA solution over 30 minutes with vigorous stirring.
-
Curing: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Purification: Precipitate the resulting hydrogel by pouring the reaction mixture into a large volume of acetone. Wash the hydrogel repeatedly with acetone and then with deionized water to remove any unreacted chemicals and byproducts.
-
Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.
Characterization and Expected Results
FTIR Analysis: The formation of ester bonds can be confirmed by the appearance of a new absorption peak around 1720-1740 cm⁻¹ (C=O stretching in esters) and a decrease in the intensity of the broad -OH peak (around 3200-3500 cm⁻¹).
Swelling Studies: The swelling ratio of the hydrogels is expected to decrease with an increasing concentration of this compound, indicating a higher crosslinking density.
Mechanical Testing: The tensile strength and Young's modulus of the hydrogels are expected to increase with a higher degree of crosslinking.
Table 1: Illustrative Quantitative Data for this compound-Crosslinked PVA Hydrogels
| Sample ID | PVA (g) | This compound (mL) | Swelling Ratio (%) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| PVA-FC-1 | 10 | 0.5 | 850 ± 45 | 0.8 ± 0.1 | 0.25 ± 0.03 |
| PVA-FC-2 | 10 | 1.0 | 620 ± 30 | 1.5 ± 0.2 | 0.55 ± 0.05 |
| PVA-FC-3 | 10 | 1.5 | 450 ± 25 | 2.3 ± 0.3 | 0.90 ± 0.08 |
Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
Crosslinking of Chitosan with this compound
Application: Crosslinking chitosan with this compound can produce biocompatible and biodegradable scaffolds for tissue engineering and controlled drug release. The primary amine groups on the chitosan backbone react with this compound to form stable amide bonds.
Reaction Pathway and Workflow
The crosslinking mechanism involves the formation of amide linkages between the amine groups of chitosan and the acyl chloride groups of this compound. The workflow consists of dissolving chitosan in an acidic solution, followed by the addition of this compound.
Diagram: Reaction of this compound with Chitosan
Caption: Reaction and workflow for Chitosan crosslinking.
Experimental Protocol
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
This compound
-
Acetic acid
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution with overnight stirring.
-
Reaction Setup: To the chitosan solution, add 50 mL of methanol and stir until a homogeneous solution is obtained.
-
Crosslinking Reaction: Prepare a solution of this compound in methanol (see Table 2 for concentrations). Add the this compound solution dropwise to the chitosan solution with vigorous stirring.
-
Curing: Continue stirring the reaction mixture for 6 hours at room temperature.
-
Neutralization and Purification: Neutralize the solution by slowly adding 1 M NaOH until the pH reaches 7.0. A precipitate will form. Filter the precipitate and wash it extensively with deionized water until the washings are neutral.
-
Scaffold Formation: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.
Characterization and Expected Results
FTIR Analysis: The formation of amide bonds can be confirmed by the appearance of new peaks at approximately 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II).
SEM Analysis: Scanning electron microscopy is expected to show a porous, interconnected structure suitable for cell infiltration.
Degradation Studies: The degradation rate of the scaffolds in lysozyme (B549824) solution is expected to decrease with increasing this compound concentration, indicating a more stable network.
Table 2: Illustrative Quantitative Data for this compound-Crosslinked Chitosan Scaffolds
| Sample ID | Chitosan (g) | This compound (mg) | Porosity (%) | Compressive Modulus (kPa) | Degradation after 28 days (%) |
| CS-FC-1 | 2 | 50 | 92 ± 3 | 15 ± 2 | 45 ± 4 |
| CS-FC-2 | 2 | 100 | 88 ± 4 | 35 ± 5 | 32 ± 3 |
| CS-FC-3 | 2 | 150 | 85 ± 3 | 60 ± 7 | 21 ± 2 |
Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
Crosslinking of Gelatin with this compound
Application: Crosslinking gelatin with this compound can enhance its mechanical properties and thermal stability, making it a more robust material for tissue engineering scaffolds and drug delivery vehicles. The reaction occurs between the amine groups (primarily from lysine (B10760008) and hydroxylysine residues) and hydroxyl groups of gelatin and this compound.
Reaction Pathway and Workflow
The crosslinking of gelatin with this compound proceeds through the formation of amide and/or ester bonds. The workflow involves preparing a gelatin solution and reacting it with this compound under controlled pH conditions.
Diagram: Reaction of this compound with Gelatin
Caption: Reaction and workflow for Gelatin crosslinking.
Experimental Protocol
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 9)
-
Dioxane
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving 10 g of gelatin in 100 mL of 0.1 M sodium bicarbonate buffer (pH 9) at 40°C.
-
Reaction Setup: Cool the gelatin solution to room temperature.
-
Crosslinking Reaction: Prepare a solution of this compound in dioxane (see Table 3 for concentrations). Add the this compound solution to the gelatin solution dropwise with vigorous stirring.
-
Curing: Continue stirring the reaction mixture for 4 hours at room temperature.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted this compound and other small molecules.
-
Scaffold Formation: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.
Characterization and Expected Results
FTIR Analysis: The formation of new amide and/or ester bonds can be confirmed by changes in the regions of 1500-1750 cm⁻¹.
Thermal Analysis (DSC/TGA): The denaturation temperature and thermal stability of the gelatin are expected to increase after crosslinking.
Mechanical Properties: The compressive strength and stiffness of the gelatin scaffolds are expected to be significantly improved with crosslinking.
Table 3: Illustrative Quantitative Data for this compound-Crosslinked Gelatin Scaffolds
| Sample ID | Gelatin (g) | This compound (mg) | Denaturation Temp. (°C) | Compressive Modulus (kPa) | Swelling Ratio (%) |
| Gel-FC-1 | 10 | 50 | 45 ± 2 | 25 ± 3 | 1200 ± 80 |
| Gel-FC-2 | 10 | 100 | 52 ± 3 | 55 ± 6 | 950 ± 60 |
| Gel-FC-3 | 10 | 150 | 60 ± 2 | 90 ± 10 | 700 ± 50 |
Note: The data presented in this table is illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
Conclusion
This compound is a versatile and effective crosslinking agent for a variety of polymers containing hydroxyl and amine functional groups. By carefully controlling the reaction conditions, it is possible to fabricate biomaterials with a wide range of physical and mechanical properties. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound in the development of advanced materials for biomedical applications. Further optimization of these protocols will enable the fine-tuning of material properties to meet the specific requirements of the intended application.
References
Application Notes and Protocols: Introducing the Fumaroyl Group Using Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Fumaryl (B14642384) chloride (ClCO-CH=CH-COCl) is a highly reactive, bifunctional acid chloride used as a chemical intermediate to introduce the fumaroyl group into various molecules.[1] Its trans-alkene geometry is a key feature, providing rigidity and specific stereochemistry to the resulting structures. The high reactivity of the acyl chloride groups allows for efficient reactions with nucleophiles such as amines and alcohols, making it a valuable reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds.[2][3]
Disclaimer: Fumaryl chloride is a toxic and corrosive substance.[4] It reacts with water and moist air, releasing corrosive gases.[2] All handling should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]
Application 1: Synthesis of N,N'-Disubstituted Fumaramides
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for synthesizing symmetrical N,N'-disubstituted fumaramides.[3][6] These structures are prevalent in organic chemistry and serve as precursors for agrochemicals, plastics, and pharmaceuticals.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]
Experimental Protocol: General Synthesis of Trans-Diamides
This protocol is adapted from the synthesis of trans-diamide derivatives from this compound and substituted anilines.[6][7]
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent (e.g., THF, DMF)[8]
-
Methanol (for crystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the amine (10.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂).[6]
-
Cool the flask in an ice bath if the reaction is expected to be highly exothermic.
-
Slowly add a solution of this compound (5.0 mmol) in a minimal amount of CH₂Cl₂ to the amine solution dropwise with continuous stirring.[6]
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are completely consumed.[6]
-
Upon completion, the solid product will typically precipitate out of the solution.
-
Collect the precipitated product by filtration.[6]
-
Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.
-
Purify the product by recrystallization, typically from methanol, to yield the pure trans-diamide derivative.[6]
Logical Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N,N'-disubstituted fumaramides.
Quantitative Data: Synthesis of Trans-Diamide Derivatives
The following data summarizes the yields obtained from the reaction of this compound with various substituted primary amines, as reported by Yılmaz Ö. (2020).[6] The reaction yields are generally high, though steric hindrance from ortho-substituents on the amine can lead to lower yields.[6]
| Entry | Primary Amine Reactant | Product | Yield (%) |
| 1 | 3-Fluoroaniline | N,N'-bis(3-fluorophenyl)fumaramide | 96 |
| 2 | 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)fumaramide | 98 |
| 3 | 2,4-Difluoroaniline | N,N'-bis(2,4-difluorophenyl)fumaramide | 89 |
| 4 | 2,5-Difluoroaniline | N,N'-bis(2,5-difluorophenyl)fumaramide | 85 |
| 5 | Aniline | N,N'-diphenylfumaramide | 98 |
| 6 | 4-Bromoaniline | N,N'-bis(4-bromophenyl)fumaramide | 97 |
| 7 | 4-Chloroaniline | N,N'-bis(4-chlorophenyl)fumaramide | 95 |
| 8 | 4-Iodoaniline | N,N'-bis(4-iodophenyl)fumaramide | 93 |
Application 2: Polymer Synthesis
This compound is a key monomer in the synthesis of unsaturated polyesters, such as poly(propylene fumarate) (PPF). These polymers are often biocompatible and biodegradable, finding applications in tissue engineering and drug delivery systems. The reaction typically involves the polycondensation of this compound with a diol.
Experimental Protocol: Synthesis of Poly(propylene fumarate) (PPF)
This generalized protocol is based on the acylation of propylene (B89431) glycol with this compound.
Materials:
-
This compound
-
Propylene glycol
-
Potassium carbonate (K₂CO₃) or another suitable proton scavenger (e.g., triethylamine)[8]
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Set up a reaction vessel with a stirrer, dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.
-
Dissolve propylene glycol and the proton scavenger (e.g., potassium carbonate) in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture dropwise with vigorous stirring. The proton scavenger neutralizes the HCl gas generated during the reaction.[3][8]
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours or until the desired molecular weight is achieved.
-
The resulting polymer solution may be filtered to remove the salt byproduct (e.g., KCl).
-
The polymer can be isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
Further processing, such as transesterification, can be performed on the resulting low molecular weight oligomer to achieve a higher molecular weight polymer.
Reaction Scheme: this compound Reactivity
Caption: General reactivity of this compound with nucleophiles.
References
- 1. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 627-63-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis and Application of Fumarate Esters from Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride, as a highly reactive dicarboxylic acid chloride, serves as a important precursor for the synthesis of various fumarate (B1241708) esters. The reaction with primary and secondary alcohols proceeds readily to form the corresponding dialkyl fumarates. These esters are not only valuable intermediates in organic synthesis but also exhibit significant biological activities and applications in drug development and materials science. This document provides detailed application notes and protocols for the synthesis of fumarate esters from fumaryl chloride and their relevance in pharmaceutical research.
Fumarate esters, particularly dimethyl fumarate (DMF), have gained prominence as therapeutic agents for autoimmune diseases such as multiple sclerosis and psoriasis.[1][2] Their mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3] Furthermore, polymers derived from fumarates are being explored as biocompatible and biodegradable materials for controlled drug delivery systems.[4][5]
Reaction with Primary and Secondary Alcohols: A General Overview
The reaction of this compound with primary and secondary alcohols is a nucleophilic acyl substitution. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions. The general reaction scheme is as follows:
Where R represents an alkyl group from a primary or secondary alcohol.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[6] The choice of solvent is often an inert organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).[6] The reaction rate can be influenced by the steric hindrance of the alcohol, with primary alcohols generally reacting more readily than secondary alcohols.
Applications in Drug Development and Materials Science
Immunomodulation and Neuroprotection via Nrf2 Pathway Activation
Dimethyl fumarate (DMF) is an FDA-approved oral therapy for relapsing-remitting multiple sclerosis.[1] Its therapeutic effect is linked to its ability to activate the Nrf2 signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8] Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[2][8] The released Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][9] This upregulation of the antioxidant response helps to protect cells, including neurons, from oxidative stress-induced damage, which is a key pathological feature of multiple sclerosis.[7]
Biocompatible Polymers for Controlled Drug Delivery
Unsaturated polyesters synthesized from this compound and diols are valuable biomaterials for creating drug delivery systems.[4][10] These polymers are often biocompatible and biodegradable, breaking down into non-toxic products.[11][12] The fumarate double bond within the polymer backbone allows for cross-linking, which can be used to control the degradation rate of the polymer matrix and, consequently, the release profile of an encapsulated drug.[4] This makes them suitable for applications such as injectable drug depots and scaffolds for tissue engineering.[12][13]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Fumarate (Primary Alcohol)
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (B145695) (2.2 eq)
-
Anhydrous pyridine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol and anhydrous pyridine in anhydrous DCM.
-
Add the ethanol/pyridine solution dropwise to the this compound solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure diethyl fumarate.[14]
Protocol 2: Synthesis of Diisopropyl Fumarate (Secondary Alcohol)
Materials:
-
This compound (1.0 eq)
-
Anhydrous isopropanol (B130326) (2.2 eq)
-
Anhydrous triethylamine (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous isopropanol and triethylamine in anhydrous THF dropwise to the stirred this compound solution.
-
After the addition, allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the product.[15]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting diisopropyl fumarate by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Dialkyl Fumarates
| Alcohol | Type | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Primary | Pyridine | DCM | 2-4 | ~85-95 | [16] |
| n-Butanol | Primary | Triethylamine | THF | 4-6 | ~80-90 | |
| Isopropanol | Secondary | Triethylamine | THF | 12-16 | ~75-85 | [17] |
| 2-Butanol | Secondary | Pyridine | DCM | 16-24 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Spectroscopic Data for Representative Dialkyl Fumarates
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Diethyl Fumarate | 6.85 (s, 2H), 4.25 (q, J=7.1 Hz, 4H), 1.32 (t, J=7.1 Hz, 6H) | 165.1, 133.5, 61.2, 14.1 | 2984, 1720 (C=O), 1645 (C=C), 1298, 1155, 1028 |
| Di-n-butyl Fumarate | 6.84 (s, 2H), 4.19 (t, J=6.7 Hz, 4H), 1.69 (m, 4H), 1.43 (m, 4H), 0.95 (t, J=7.4 Hz, 6H) | 165.2, 133.6, 65.0, 30.6, 19.1, 13.7 | 2962, 1722 (C=O), 1646 (C=C), 1296, 1153 |
| Diisopropyl Fumarate | 6.80 (s, 2H), 5.09 (sept, J=6.3 Hz, 2H), 1.30 (d, J=6.3 Hz, 12H) | 164.6, 133.9, 69.1, 21.8 | 2982, 1716 (C=O), 1647 (C=C), 1290, 1105 |
| Di-sec-butyl Fumarate | 6.82 (s, 2H), 4.93 (m, 2H), 1.66 (m, 4H), 1.25 (d, J=6.3 Hz, 6H), 0.92 (t, J=7.5 Hz, 6H) | 164.8, 133.8, 73.5, 28.8, 19.2, 9.6 | 2972, 1718 (C=O), 1646 (C=C), 1292, 1110 |
Mandatory Visualizations
References
- 1. metaphactory [semopenalex.org]
- 2. pnas.org [pnas.org]
- 3. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable fumarate-based drug-delivery systems for ophthalmic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradable Biocompatible Polymers in Pharmaceuticals [chempilots.com]
- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. n-Butyl fumarate(105-76-0) 13C NMR spectrum [chemicalbook.com]
- 16. Diethyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 17. JPS60193946A - Production of diisopropyl fumarate - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of Fumaryl Chloride with Aliphatic and Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a versatile bifunctional reagent widely employed in organic synthesis. Its two reactive acyl chloride groups, separated by a rigid trans-configured carbon-carbon double bond, allow for the facile synthesis of a variety of important molecules. The reaction of fumaryl chloride with primary and secondary amines, both aliphatic and aromatic, is a robust and efficient method for the preparation of N,N'-disubstituted fumaramides. These fumaramide (B1208544) derivatives are of significant interest in the fields of drug development, materials science, and polymer chemistry due to their diverse biological activities and utility as monomers for polymerization.
This document provides detailed application notes on the reaction of this compound with aliphatic and aromatic amines, comprehensive experimental protocols, and a summary of the applications of the resulting fumaramide products, with a particular focus on their potential in drug discovery.
Reaction Mechanism and Characteristics
The reaction of this compound with amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, resulting in the formation of an amide bond. Due to the presence of two acyl chloride groups, the reaction typically proceeds with two equivalents of the amine to yield the corresponding N,N'-disubstituted fumaramide.
The reactivity of the amine plays a crucial role in the reaction kinetics. Aliphatic amines, being more basic and generally less sterically hindered, tend to react more vigorously with this compound than aromatic amines. The reaction with aromatic amines can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amine, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Fumaramides from Aromatic Amines
This protocol is adapted from a method for the synthesis of trans-diamide derivatives with potential antioxidant activity.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic primary amine (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic primary amine (2.0 equivalents) in dichloromethane (approximately 2 mL per mmol of amine).
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
The precipitated product is collected by filtration.
-
The crude product is purified by crystallization from methanol to afford the pure N,N'-di(aromatic)fumaramide.
Quantitative Data for Selected Aromatic Amines:
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| 3-Fluoroaniline | N¹,N⁴-bis(3-fluorophenyl)fumaramide | 96 | 305-306 | [2] |
| 4-Fluoroaniline | N¹,N⁴-bis(4-fluorophenyl)fumaramide | 95 | 310-311 | [2] |
| 3-(Trifluoromethyl)aniline | N¹,N⁴-bis(3-(trifluoromethyl)phenyl)fumaramide | 92 | 302-303 | [2] |
| 4-Bromoaniline | N¹,N⁴-bis(4-bromophenyl)fumaramide | 94 | >350 | [2] |
| 4-Iodoaniline | N¹,N⁴-bis(4-iodophenyl)fumaramide | 91 | >350 | [2] |
| 2-Cyanoaniline | N¹,N⁴-bis(2-cyanophenyl)fumaramide | 75 | 338-339 | [1] |
| 4-Methoxyaniline | N¹,N⁴-bis(4-methoxyphenyl)fumaramide | 93 | 270-271 | [2] |
Note: The lower yield observed for the ortho-substituted amine (2-cyanoaniline) can be attributed to steric hindrance around the amine group.[1]
Applications in Drug Development
Fumaramide derivatives have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities.
Antimicrobial Activity
Recent studies have highlighted the potential of fumaramide derivatives as antimicrobial agents. Specifically, two amino-substituted diphenyl fumaramide compounds, 10D and 12A , have been shown to inhibit the quorum sensing (QS) system of Pseudomonas aeruginosa.[3][4] Quorum sensing is a cell-to-cell communication mechanism that regulates virulence factor production in this pathogenic bacterium.
-
Mechanism of Action: These fumaramide derivatives do not exhibit direct bactericidal effects but significantly inhibit the production of QS-regulated virulence factors such as extracellular protease and pyocyanin.[3][4] Molecular docking studies suggest that these compounds interact with key QS regulators, LasR and PqsR.[3][4]
-
Synergistic Effects: When combined with conventional antibiotics like polymyxin (B74138) B, kanamycin, and levofloxacin, these fumaramide derivatives exhibit synergistic antibacterial activity.[3][4]
-
In Vivo Efficacy: In a mouse model of P. aeruginosa infection, compounds 10D and 12A significantly improved survival rates and reduced the bacterial load in the lungs.[4]
These findings suggest that fumaramide-based compounds could be developed as anti-virulence drugs to combat antibiotic-resistant infections.
Antioxidant Activity
Several N,N'-di(aryl)fumaramides have been synthesized and evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
DPPH Radical Scavenging Activity (IC₅₀ Values):
| Compound | IC₅₀ (µg/mL) | Reference |
| N¹,N⁴-bis(3-fluorophenyl)fumaramide | 302.52 | [2] |
| N¹,N⁴-bis(4-fluorophenyl)fumaramide | 304.17 | [2] |
| N¹,N⁴-bis(3-(trifluoromethyl)phenyl)fumaramide | 266.74 | [2] |
| N¹,N⁴-bis(4-bromophenyl)fumaramide | 251.46 | [2] |
| N¹,N⁴-bis(4-iodophenyl)fumaramide | 315.51 | [2] |
| N¹,N⁴-bis(2-cyanophenyl)fumaramide | 402.44 | [2] |
| N¹,N⁴-bis(4-methoxyphenyl)fumaramide | 595.27 | [2] |
| BHT (Butylated hydroxytoluene) - Standard | 21.34 | [2] |
| BHA (Butylated hydroxyanisole) - Standard | 17.52 | [2] |
While the synthesized fumaramides showed moderate antioxidant activity compared to the standards BHT and BHA, these results indicate that the fumaramide scaffold can be a starting point for the design of novel antioxidant agents.[1]
Anticancer Potential
While direct studies on the anticancer activity of simple fumaramide derivatives are limited, the broader class of amide and sulfonamide derivatives has shown significant promise as anticancer agents.[5][6][7] For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable anticancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7.[5] Given the structural similarities, the fumaramide core represents a viable scaffold for the design and synthesis of novel anticancer compounds. Further research in this area is warranted to explore the potential of fumaramide derivatives in oncology.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polyamides. The reaction of this compound with diamines leads to the formation of polyamides with a range of properties depending on the specific diamine used. These polymers can be designed to be biodegradable and have found applications in the biomedical field. Polyamides are valued for their hardness, durability, flexibility, and resistance, making them suitable for use in medical devices such as sutures, catheters, and drug delivery systems.
Visualizations
Caption: General reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for the synthesis of N,N'-di(aromatic)fumaramides.
Caption: Structure-activity relationship for the antioxidant properties of fumaramides.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Two amino-substituted diphenyl fumaramide derivatives inhibit the virulence regulated by quorum sensing system of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fumaryl Chloride Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acylation of various nucleophiles using fumaryl (B14642384) chloride. Fumaryl chloride is a highly reactive bifunctional acylating agent, making it a valuable building block in organic synthesis for the preparation of a diverse range of compounds, including polymers, pharmaceuticals, and other specialty chemicals. These protocols cover the acylation of primary amines, alcohols, and aromatic compounds (via Friedel-Crafts acylation).
Safety Precautions
This compound is a corrosive and lachrymatory substance that reacts violently with water.[1][2] It is crucial to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Ensure that all glassware is dry and the reaction is protected from atmospheric moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for most reactions.
Experimental Protocols
Acylation of Primary Amines: Synthesis of N,N'-Disubstituted Fumaramides
This protocol details the synthesis of N,N'-bis(3-fluorophenyl)fumaramide, a representative example of the acylation of a primary amine with this compound.
Reaction Scheme:
Experimental Procedure: [4]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., 3-fluoroaniline, 10.0 mmol, 1.11 g) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL).
-
While stirring the solution at room temperature, add this compound (5.0 mmol, 0.76 g) dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting amine), the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol (B129727).
-
Recrystallize the crude product from methanol to obtain the pure N,N'-disubstituted fumaramide.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Yield (%) |
| 3-Fluoroaniline | 111.12 | 10.0 | 1.11 | - | - |
| This compound | 152.95 | 5.0 | 0.76 | - | - |
| N,N'-bis(3-fluorophenyl)fumaramide | 302.26 | - | 1.45 | - | 96 |
DOT Script for the Acylation of Primary Amines Workflow:
Caption: Workflow for the acylation of primary amines with this compound.
Acylation of Alcohols: Synthesis of Fumarate Esters (Poly(ethylene glycol) Fumarate)
This protocol describes the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), demonstrating the acylation of an alcohol with this compound.[1][3][5]
Reaction Scheme:
Experimental Procedure: [3]
-
Preparation: Dry the poly(ethylene glycol) (PEG) and dichloromethane (DCM) prior to use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnels, and a nitrogen inlet, dissolve the dried PEG (e.g., PEG with MW 1000, 1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Prepare separate solutions of triethylamine (B128534) (2.2 equivalents) in anhydrous DCM and this compound (1 equivalent) in anhydrous DCM.
-
Add the triethylamine solution and the this compound solution dropwise and simultaneously to the stirring PEG solution at 0 °C over a period of 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
-
Workup: a. Remove the DCM by rotary evaporation under reduced pressure. b. Add ethyl acetate (B1210297) to the residue at 40 °C to precipitate the triethylamine hydrochloride salt. c. Filter the mixture to remove the salt. d. Cool the filtrate to 0 °C to crystallize the OPF product. e. Collect the OPF product by filtration.
-
Purification: a. Redissolve the OPF in ethyl acetate and recrystallize at 0 °C. b. Wash the purified OPF with cold ethyl ether. c. Dry the final product under vacuum.
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Poly(ethylene glycol) (PEG 1000) | ~1000 | 1 |
| This compound | 152.95 | 1 |
| Triethylamine | 101.19 | 2.2 |
DOT Script for the Acylation of Alcohols Workflow:
Caption: Workflow for the acylation of alcohols with this compound.
Friedel-Crafts Acylation of Aromatic Compounds
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole, with this compound. The reaction is expected to yield a mixture of ortho and para isomers, with the para isomer typically being the major product.
Reaction Scheme:
Experimental Procedure: [6][7]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1 equivalent) dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: Add the aromatic substrate (e.g., anisole, 2 equivalents) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: a. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture).
Quantitative Data Summary (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Anisole | 108.14 | 2.0 |
| This compound | 152.95 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.2 |
DOT Script for the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the Friedel-Crafts acylation of aromatic compounds.
References
Application Notes: Fumaryl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction
Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive bifunctional electrophile. Its unique structure, featuring a trans-double bond and two acyl chloride groups, makes it a valuable building block in the synthesis of various pharmaceutical intermediates. The rigid, planar fumaramide (B1208544) linker derived from fumaryl chloride is of particular interest in drug design, especially for targeted covalent inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.
Key Applications
This compound is primarily utilized in the formation of fumaramide derivatives through reaction with primary and secondary amines. This reaction is a robust and high-yielding method for introducing a rigid linker or scaffold into a molecule.
-
Synthesis of Kinase Inhibitor Scaffolds: The fumaramide moiety can serve as a core structure for the development of kinase inhibitors. The two amide groups can be functionalized with various substituted anilines or other heterocyclic amines to create a library of compounds for screening against different kinases. The geometry of the fumaramide linker helps to position the substituted aromatic rings in a way that can facilitate binding to the ATP-binding site of kinases.
-
Development of Covalent Inhibitors: this compound can be used to synthesize intermediates for targeted covalent inhibitors. In this approach, one of the aniline (B41778) moieties attached to the fumaramide core is further functionalized with a Michael acceptor group, such as an acrylamide. This "warhead" can then form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of several anticancer drugs.[1][2]
-
Linker in Targeted Drug Delivery: The rigid nature of the fumaramide linker makes it a candidate for use in more complex drug delivery systems, such as antibody-drug conjugates (ADCs). In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability and defined geometry of the fumaramide linker can influence the pharmacokinetic properties and efficacy of the conjugate.[1]
Experimental Protocols
Protocol 1: General Synthesis of N,N'-bis(substituted phenyl)fumaramides
This protocol describes a general method for the synthesis of symmetrical N,N'-bis(substituted phenyl)fumaramides, which can serve as intermediates for kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (2.2 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (for crystallization)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (2.2 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in CH₂Cl₂ to the cooled aniline solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), a precipitate of the product will form.
-
Filter the precipitate and wash it with cold CH₂Cl₂.
-
To remove any remaining starting material and hydrochloric acid, wash the crude product with a saturated solution of sodium bicarbonate and then with deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the product from methanol to obtain the pure N,N'-bis(substituted phenyl)fumaramide.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
The following table summarizes the yields for the synthesis of various N,N'-bis(substituted phenyl)fumaramides using the general protocol described above.
| Entry | Substituted Aniline | Product | Yield (%) |
| 1 | Aniline | N,N'-diphenylfumaramide | 95 |
| 2 | 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)fumaramide | 92 |
| 3 | 4-Chloroaniline | N,N'-bis(4-chlorophenyl)fumaramide | 94 |
| 4 | 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)fumaramide | 96 |
| 5 | 3-Aminobenzotrifluoride | N,N'-bis(3-(trifluoromethyl)phenyl)fumaramide | 89 |
Signaling Pathway and Experimental Workflow Diagrams
The fumaramide intermediates synthesized using this compound are particularly relevant in the development of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[3][4][5]
PI3K/AKT signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Dysregulation of this pathway is also a hallmark of many cancers.[6][7][8]
MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of fumaramide-based kinase inhibitor intermediates and their subsequent biological evaluation.
Workflow for synthesis and evaluation of fumaramide intermediates.
This compound is a versatile and efficient reagent for the synthesis of fumaramide-based pharmaceutical intermediates. The resulting compounds, particularly N,N'-bis(substituted phenyl)fumaramides, are valuable scaffolds for the development of kinase inhibitors, including targeted covalent inhibitors. The straightforward and high-yielding nature of the reaction between this compound and anilines makes it an attractive method for generating libraries of compounds for drug discovery programs targeting critical cancer-related signaling pathways.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Development of a selective, covalent inhibitor for ERK 1/2 | Poster Board #976 - American Chemical Society [acs.digitellinc.com]
- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fumaryl Chloride in Agrochemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of fumaryl (B14642384) chloride as a versatile building block in the synthesis of potential agrochemical candidates. The protocols focus on the synthesis of trans-diamide derivatives, which are recognized precursors for various biologically active compounds, including those with potential applications in agriculture.[1][2] While specific, commercially available agrochemicals directly synthesized from fumaryl chloride are not extensively documented in publicly available literature, the synthesis of fumaramide (B1208544) derivatives offers a promising avenue for the discovery of new fungicides, herbicides, and insecticides.
Application: Synthesis of trans-Diamide Derivatives as Potential Agrochemical Precursors
This compound is a highly reactive difunctional electrophile that readily undergoes nucleophilic acyl substitution with primary amines to form stable trans-diamide structures. This reactivity makes it an excellent starting material for creating a diverse library of compounds for agrochemical screening. The resulting N,N'-disubstituted fumaramides can be further modified to enhance their biological activity, selectivity, and environmental profile.
The synthesis of amides is a crucial step in the production of many agrochemicals.[1][2] Diamide-based structures, in particular, are found in a number of modern insecticides that act on insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and paralysis.[3][4][5] While the direct analogues synthesized from this compound are not commercialized as such, the core fumaramide scaffold presents a platform for developing novel active ingredients. Additionally, various amide and diamide (B1670390) derivatives have demonstrated fungicidal and herbicidal properties.[6][7][8][9][10][11][12]
A general scheme for the synthesis of these potential agrochemical precursors is outlined below:
Caption: General workflow for the synthesis of trans-diamide derivatives.
Quantitative Data: Synthesis of N,N'-Disubstituted Fumaramides
The following table summarizes the reaction yields for the synthesis of various trans-diamide derivatives from this compound and substituted anilines, as reported by Yılmaz Ö. (2019).[1][2] These data demonstrate the efficiency of the described protocol.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | 3-Fluoroaniline (B1664137) | N,N'-bis(3-fluorophenyl)fumaramide | 96 |
| 2 | 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)fumaramide | 95 |
| 3 | 2,4-Difluoroaniline | N,N'-bis(2,4-difluorophenyl)fumaramide | 85 |
| 4 | 2,5-Difluoroaniline | N,N'-bis(2,5-difluorophenyl)fumaramide | 82 |
| 5 | 2-Chloro-4-fluoroaniline | N,N'-bis(2-chloro-4-fluorophenyl)fumaramide | 80 |
| 6 | 4-Chloro-3-fluoroaniline | N,N'-bis(4-chloro-3-fluorophenyl)fumaramide | 93 |
| 7 | 3-Methoxyaniline | N,N'-bis(3-methoxyphenyl)fumaramide | 94 |
| 8 | 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)fumaramide | 92 |
Experimental Protocols
The following protocols are based on the general methodology for the synthesis of trans-diamide derivatives from this compound.[1][2]
General Protocol for the Synthesis of N,N'-Disubstituted Fumaramides
Materials:
-
This compound (1.0 eq.)
-
Substituted primary amine (2.0 eq.)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (for crystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary amine (10.0 mmol) in 10 mL of dichloromethane.
-
Slowly add a solution of this compound (5.0 mmol) in a minimal amount of dichloromethane dropwise to the amine solution at room temperature with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), the product will typically precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane.
-
Purify the crude product by recrystallization from methanol to obtain the pure trans-diamide derivative.
-
Dry the purified product under vacuum.
Example Protocol: Synthesis of N,N'-bis(3-fluorophenyl)fumaramide
Materials:
-
3-Fluoroaniline (1.11 g, 10.0 mmol)
-
This compound (0.76 g, 5.0 mmol)
-
Dichloromethane (10 mL)
-
Methanol
Procedure:
-
Dissolve 3-fluoroaniline (1.11 g, 10.0 mmol) in 10 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (0.76 g, 5.0 mmol) dropwise to the stirring solution at room temperature.
-
Continue stirring and monitor the reaction by TLC until the starting materials are consumed.
-
Filter the resulting precipitate using a Büchner funnel.
-
Recrystallize the collected solid from methanol to yield pure N,N'-bis(3-fluorophenyl)fumaramide.[2]
Logical Relationships in Agrochemical Discovery
The synthesis of novel compounds is the first step in a broader discovery pipeline for new agrochemicals. The following diagram illustrates the logical progression from chemical synthesis to a potential product.
Caption: Logical workflow for agrochemical discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide- and bis-amide-linked highly potent and broadly active antifungal agents for the treatment of invasive fungal infections- towards the discovery of pre-clinical development candidate FC12406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fumaryl Chloride in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of fumaryl (B14642384) chloride as a versatile monomer for the synthesis of specialty biodegradable polymers for drug delivery and tissue engineering applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the development of novel polymer-based therapeutic systems.
Introduction to Fumaryl Chloride as a Monomer
This compound (ClOC(CH=CH)COCl) is a highly reactive derivative of fumaric acid, a naturally occurring dicarboxylic acid.[1] Its two acyl chloride groups readily react with nucleophiles such as alcohols and amines, making it an excellent monomer for step-growth polymerization. The presence of a carbon-carbon double bond in the fumarate (B1241708) backbone allows for subsequent crosslinking, enabling the formation of robust polymer networks. These characteristics make this compound a valuable building block for a variety of specialty polymers, particularly biodegradable polyesters and poly(ester-anhydrides) with applications in the controlled release of therapeutics and as scaffolds for tissue regeneration.
Specialty Polymers Derived from this compound
This compound can be utilized to synthesize several classes of specialty polymers, each with unique properties tailored for specific biomedical applications.
Poly(propylene fumarate) (PPF)
Poly(propylene fumarate) is an unsaturated linear polyester (B1180765) that can be crosslinked to form a biodegradable polymer network. It has been extensively investigated for use in bone tissue engineering due to its biocompatibility and tunable mechanical properties.
Poly(anhydride-co-esters)
By reacting this compound with dicarboxylic acids and diols, it is possible to synthesize poly(anhydride-co-esters). These polymers are particularly attractive for controlled drug delivery applications due to their characteristic surface erosion, which can lead to zero-order drug release kinetics.[2] The inclusion of the fumarate group allows for further modification and crosslinking.
PEGylated Copolymers
Incorporating polyethylene (B3416737) glycol (PEG) blocks into polymers synthesized with this compound can enhance their water solubility, biocompatibility, and create amphiphilic structures capable of self-assembling into micelles or polymersomes for drug encapsulation.[3][4]
Experimental Protocols
Safety Precaution: this compound is a corrosive and lachrymatory substance.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis of Poly(propylene fumarate) (PPF)
This protocol describes a one-step method for the synthesis of high molecular weight PPF using this compound. While this method is direct, it is important to note that for biomedical applications requiring high purity, a two-step synthesis starting from diethyl fumarate is often preferred to minimize byproducts.[5]
Materials:
-
This compound (95%)
-
Propylene (B89431) glycol
-
Potassium carbonate (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve propylene glycol and a small amount of hydroquinone in anhydrous dichloromethane.
-
Add anhydrous potassium carbonate to the solution to act as a proton scavenger.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Filter the reaction mixture to remove potassium carbonate and other salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude PPF oligomer.
-
For transesterification to increase the molecular weight, the oligomer is heated under vacuum at elevated temperatures (e.g., 140-160°C) for several hours until the desired molecular weight is achieved.[6]
-
Characterize the final polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Synthesis of a Poly(fumarate-co-sebacate)-PEG Block Copolymer
This protocol outlines the synthesis of an amphiphilic block copolymer for drug delivery applications, based on the reaction of a this compound-terminated oligo-anhydride with polyethylene glycol (PEG).[3]
Part A: Synthesis of Fumaric-Sebacic Oligo-anhydride with Acyl Chloride Termini
-
In a reaction vessel, combine sebacic acid and this compound in a specific molar ratio (e.g., 2:1) under a nitrogen atmosphere.
-
Heat the mixture with stirring at a temperature sufficient to induce polycondensation (e.g., 180°C) for a defined period (e.g., 2-3 hours).
-
During the reaction, HCl gas will be evolved and should be neutralized or trapped.
-
The resulting oligo-anhydride with acyl chloride end groups is then cooled.
Part B: Synthesis of the Block Copolymer
-
Dissolve the oligo-anhydride from Part A in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve monofunctional polyethylene glycol (mPEG) in the same solvent.
-
Slowly add the mPEG solution to the oligo-anhydride solution at room temperature with stirring.
-
Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the copolymer by GPC, NMR, and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
Data Presentation
The following tables summarize key quantitative data for specialty polymers synthesized using this compound.
Table 1: Properties of Poly(propylene fumarate) (PPF)
| Property | Value | Reference |
|---|---|---|
| Number Average Molecular Weight (Mn) | 4900 (±700) Da | [6] |
| Weight Average Molecular Weight (Mw) | 9100 (±1300) Da | [6] |
| Polydispersity Index (PDI) | < 1.8 |[6] |
Table 2: Characterization of a Poly(fumarate-co-sebacate)-PEG Copolymer for Drug Delivery
| Property | Value | Reference |
|---|---|---|
| Encapsulation Efficiency (Calcein) | Up to 40% | [3] |
| In-vitro Degradation Conditions | pH 7.4, 37°C |[3] |
Mandatory Visualizations
Polymerization of this compound to Poly(propylene fumarate)
Caption: Synthesis of Poly(propylene fumarate).
Synthesis of a Poly(fumarate-co-sebacate)-PEG Block Copolymer
Caption: Block copolymer synthesis workflow.
General Workflow for Drug Delivery Application
Caption: From monomer to drug delivery.
Applications in Drug Development
Polymers derived from this compound are promising candidates for various drug delivery applications.
-
Controlled Release: The tunable degradation rates of poly(anhydride-esters) allow for the sustained release of a wide range of therapeutic agents, from small molecules to biologics.[7]
-
Tissue Engineering: Crosslinkable PPF scaffolds can be loaded with growth factors or other bioactive molecules to promote tissue regeneration, particularly in bone.
-
Targeted Delivery: PEGylated copolymers can be further functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
Characterization of this compound-Based Polymers
A thorough characterization of the synthesized polymers is crucial for their application in drug delivery and tissue engineering.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Degradation Profile: Assessed by monitoring mass loss, changes in molecular weight, and pH of the degradation medium over time in vitro.[2]
-
Biocompatibility: Evaluated through in vitro cytotoxicity assays and in vivo implantation studies.[8]
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the direct interaction of this compound-based polymers or their degradation products with specific cellular signaling pathways. The primary degradation products, such as fumaric acid and propylene glycol, are generally considered biocompatible and are metabolized through normal physiological pathways. Fumaric acid is an intermediate in the Krebs cycle. Further research is needed to elucidate any potential nuanced effects of these polymers or their degradation byproducts on specific signaling cascades in target cells.
Conclusion
This compound is a highly adaptable monomer for the synthesis of a range of specialty polymers with significant potential in drug development. Its reactivity allows for the creation of polyesters and poly(anhydride-esters) with tunable properties for applications in controlled drug release and tissue engineering. The ability to incorporate functionalities like PEG further expands their utility in advanced drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in creating innovative solutions for therapeutic challenges.
References
- 1. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. In vitro degradation of an aromatic polyanhydride with enhanced thermal properties [escholarship.org]
- 3. Biodegradable micelles/polymersomes from fumaric/sebacic acids and poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Degradation of an Aromatic Polyanhydride with Enhanced Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity, biodegradation and elimination of polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Fumaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride (C₄H₂Cl₂O₂) is a reactive diacyl chloride used as a chemical intermediate in the synthesis of pharmaceuticals, dyestuffs, and insecticides.[1][2] As a critical starting material, its purity and identity must be rigorously characterized to ensure the quality, safety, and efficacy of the final products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of fumaryl chloride using a suite of modern analytical techniques.
Physical and Chemical Properties:
This compound is a clear, straw-colored fuming liquid with a pungent odor.[2][3] It is corrosive to metals and tissues and is sensitive to moisture.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂O₂ | [3] |
| Molecular Weight | 152.96 g/mol | [3] |
| Boiling Point | 161-164 °C | [2] |
| Melting Point | -2 °C | [2] |
| Density | 1.415 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.499 | [2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Quantitative Data Summary:
| Technique | Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ¹H | ~7.0 | Singlet |
| ¹³C NMR | ¹³C | ~138 | - |
| ~163 | - |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument calibration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Glass syringe or pipette
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.
-
Caution: this compound is moisture-sensitive and corrosive. Handle in a fume hood and use dry glassware.
-
Cap the NMR tube securely.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (typical):
-
Pulse Program: Single 90° pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-15 ppm
-
-
-
Data Acquisition (¹H NMR):
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing (¹H NMR):
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals.
-
-
Instrument Setup and Acquisition (¹³C NMR):
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the following acquisition parameters (typical):
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
-
Data Processing (¹³C NMR):
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ triplet at ~77.16 ppm.
-
Logical Relationship: NMR Analysis Workflow
References
Application Note: Fumaryl Chloride Derivatization for GC-MS Analysis of Amines and Alcohols
Abstract
This application note presents a generalized protocol for the derivatization of primary and secondary amines, as well as alcohols, using fumaryl (B14642384) chloride for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for the analysis of polar and non-volatile compounds, enhancing their thermal stability and volatility, which are prerequisites for successful GC-MS analysis.[1][2] Fumaryl chloride, an acylating agent, reacts with the active hydrogens in these functional groups to form less polar, more volatile derivatives. This protocol is based on established methods for other acylating agents, such as acetyl and benzoyl chloride, and is intended to serve as a starting point for method development.[3][4][5][6]
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, many biologically and pharmaceutically relevant molecules, such as amines and alcohols, possess polar functional groups that render them unsuitable for direct GC-MS analysis due to poor volatility and thermal stability. Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2]
Acylation, the process of introducing an acyl group into a molecule, is a common derivatization technique.[7] Acylating reagents, such as acid chlorides, react with primary and secondary amines and alcohols to form amides and esters, respectively. These derivatives are typically more volatile and less polar than the parent compounds, leading to improved chromatographic peak shape and enhanced sensitivity.
This compound, a bifunctional acyl chloride, offers the potential for creating derivatives that can be readily analyzed by GC-MS. This application note provides a detailed, generalized protocol for the use of this compound as a derivatization reagent for amines and alcohols.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific analytes and sample matrices.
1. Materials and Reagents
-
This compound
-
Anhydrous Pyridine (B92270) (or other suitable base, e.g., triethylamine)
-
Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane, or Acetonitrile)
-
Analyte standard or sample extract, dried
-
Internal Standard (optional)
-
Hexane (B92381) (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS grade vials and caps
2. Reagent Preparation
-
Derivatization Reagent: Prepare a 10% (v/v) solution of this compound in an anhydrous solvent such as toluene or dichloromethane. This should be prepared fresh.
-
Base Catalyst: Use anhydrous pyridine or triethylamine.
3. Sample Preparation
-
Accurately weigh or measure the sample containing the analyte(s) of interest into a GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will react with the this compound.[2]
-
If an internal standard is used, it should be added to the sample prior to solvent evaporation.
4. Derivatization Procedure
-
To the dried sample, add 200 µL of the anhydrous solvent (e.g., toluene).
-
Add 50 µL of anhydrous pyridine (or triethylamine) to the vial. Pyridine acts as a catalyst and a scavenger for the HCl byproduct.[8]
-
Add 100 µL of the 10% this compound solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the analyte and should be determined experimentally.[8]
-
Allow the vial to cool to room temperature.
5. Extraction of Derivatives
-
Add 500 µL of hexane (or another non-polar solvent) to the reaction mixture.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the excess this compound and neutralize the HCl formed.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Proposed GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of this compound derivatives. Optimization will be necessary for specific applications.
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Visualizations
Caption: Workflow for this compound derivatization.
Caption: Reaction of this compound with an amine or alcohol.
Discussion
The proposed protocol for this compound derivatization is based on well-established principles of acylation chemistry for GC-MS sample preparation. The use of a base such as pyridine is critical to catalyze the reaction and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is also important; it must be anhydrous and inert to the reagents.
The bifunctional nature of this compound allows for the possibility of cross-linking if the analyte contains multiple reactive sites. This could be an advantage in certain applications but may also lead to the formation of multiple products, complicating the resulting chromatogram. It is therefore recommended to start with a significant excess of the derivatizing reagent to favor the formation of the fully derivatized, non-cross-linked product.
The GC-MS parameters provided are a general starting point. The oven temperature program should be optimized to ensure adequate separation of the derivatized analytes from any remaining reagents and byproducts. The mass spectrometer scan range should be set to encompass the expected molecular weights of the derivatives.
Conclusion
This application note provides a generalized protocol for the derivatization of amines and alcohols using this compound for GC-MS analysis. While specific literature on this exact derivatization agent for this purpose is scarce, the protocol is grounded in the established chemistry of other acyl chlorides used for similar applications. Researchers and scientists are encouraged to use this protocol as a starting point and to optimize the conditions for their specific analytical needs. This method has the potential to be a valuable tool in the analysis of a wide range of polar compounds in various scientific and industrial fields.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of Fumaryl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-yield purification of fumaryl (B14642384) chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fumaryl chloride?
A1: this compound is commonly synthesized through several methods:
-
Reaction of maleic anhydride (B1165640) with phthaloyl chloride in the presence of a catalyst like anhydrous zinc chloride.[1][2][3]
-
Reaction of fumaric acid with thionyl chloride, often using a promoter such as an iron compound.[3][4]
-
Other reported methods include the reaction of fumaric acid with phthaloyl chloride or phosphorus pentachloride.[2]
Q2: What is the typical yield for this compound synthesis?
A2: Yields can be quite high, often ranging from 82% to 95% when synthesizing from maleic anhydride and phthaloyl chloride.[1][3] Syntheses using fumaric acid and thionyl chloride with an iron promoter have also reported yields up to 92.4%.[4]
Q3: What are the critical parameters to control during the synthesis and distillation?
A3: Temperature control is crucial. During the synthesis from maleic anhydride, the reaction temperature should be maintained at 130–135°C. Overheating above 135°C can cause the reaction to get out of control and lead to decomposition, which significantly reduces the yield.[1] During distillation, the pressure and temperature must be carefully controlled to achieve good separation.
Q4: What are the common impurities in this compound?
A4: Common impurities can include unreacted starting materials, byproducts, and residual solvents. For instance, when using commercial phthaloyl chloride, it may contain phthalic anhydride.[1] If the distillation is not efficient, other chlorinated species or decomposition products could be present. With some batches of phthaloyl chloride, the initial distillate may have a reddish color due to an unknown impurity.[1]
Q5: How should I properly store this compound?
A5: this compound is sensitive to moisture and should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[5][6] For long-term storage, sealed glass containers are recommended.[1] Ground-glass stoppered bottles are unsuitable as the joints can "freeze" due to hydrolysis of the chloride.[1]
Q6: What are the main safety hazards associated with this compound?
A6: this compound is a corrosive chemical that can cause severe skin and eye irritation or burns upon contact.[5] Its vapors are irritating to the eyes and mucous membranes.[2] It is also toxic if inhaled, ingested, or in contact with skin.[2] It reacts with water or steam to produce toxic and corrosive fumes, including hydrogen chloride gas.[7] It is a combustible liquid and containers may explode in a fire.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Overheating during the reaction, causing decomposition.[1]- Inefficient fractionation during distillation.- Incomplete reaction. | - Carefully monitor and control the reaction temperature, ensuring it does not exceed 135°C.[1]- Use an efficient fractionating column and ensure a slow, steady distillation rate for the final purification step.[1]- Ensure the reaction is heated for the recommended duration (e.g., 2 hours at 130-135°C for the maleic anhydride method).[1][2] |
| Product Discoloration (Reddish) | - An unknown impurity in some lots of phthaloyl chloride.[1] | - This is a known issue with certain batches of starting material. The colored fraction can be collected separately or the distillation can be continued, as the main fraction may still be of sufficient purity.[1] |
| "Frozen" Ground-Glass Joints | - Hydrolysis of this compound due to exposure to atmospheric moisture.[1] | - Avoid using ground-glass stoppered bottles for storage.[1]- For short periods, bottles with sulfur-free rubber stoppers can be used. For long-term storage, sealed glass ampoules are best.[1] |
| Violent Reaction/Decomposition | - Exceeding the recommended reaction temperature.[1] | - Immerse the reaction flask only partially in the oil bath to allow for better temperature control and to prevent rapid overheating.[1] |
| Solidification in Condenser | - The boiling point of this compound is relatively high at atmospheric pressure, but low under vacuum. If the condenser water is too cold, it could cause solidification. | - Use water at a moderate temperature in the condenser or consider using an air condenser if the distillation is performed under high vacuum. |
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Materials | Catalyst/Promoter | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| Maleic anhydride, Phthaloyl chloride | Anhydrous zinc chloride | 130–135°C | 2 hours | 82–95% | [1][3] |
| Fumaric acid, Thionyl chloride | Iron (II) chloride tetrahydrate (FeCl2·4H2O) | Reflux | 10 hours | 92.4% | [4] |
| Fumaric acid, Thionyl chloride | Hydrated ferrous sulfate (B86663) (FeSO4·7H2O) | Reflux | Not specified | 85% | [4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₂ | [2][7] |
| Molecular Weight | 152.96 g/mol | [7] |
| Appearance | Clear, straw-colored fuming liquid | [2][5] |
| Boiling Point | 161–164°C (at atmospheric pressure) | [7][8] |
| 62–64°C (at 13 mm Hg) | [1][3] | |
| Density | 1.415 g/mL at 25°C | [7][8] |
| Refractive Index | n20/D 1.499 | [7][8] |
| Flash Point | 165°F (74°C) | [2][7] |
Experimental Protocols
Protocol 1: Synthesis and Purification from Maleic Anhydride
This protocol is adapted from Organic Syntheses.[1]
1. Reaction Setup:
-
In a 500-mL three-necked round-bottomed flask, place 98 g (1 mole) of maleic anhydride, 230 g of commercial phthaloyl chloride, and 2 g of anhydrous zinc chloride.
-
Equip the flask with a thermometer (bulb extending into the liquid), an efficient fractionating column, and connect a 500-mL distilling flask as a receiver.
2. Synthesis:
-
Heat the mixture using an oil bath to an internal temperature of 130–135°C for 2 hours. Caution: Do not exceed 135°C to avoid vigorous decomposition.[1]
-
After 2 hours, allow the reaction mixture to cool to 90–95°C.
3. Purification (Two-Stage Distillation):
-
First Distillation: Distill the this compound from the reaction mixture as rapidly as possible under reduced pressure (e.g., 13–14 mm Hg). Collect the fraction boiling between 60–85°C.[1]
-
Second Distillation (Fractionation): Redistill the collected fraction slowly over about 1 hour. Collect the pure this compound boiling over a 2° range (e.g., 62–64°C at 13 mm Hg).[1] The expected yield is 125–143 g (82–95%).
Protocol 2: Synthesis and Purification from Fumaric Acid
This protocol is based on a patented method.[4]
1. Reaction Setup:
-
Charge a glass reaction vessel equipped with a reflux condenser with 174 parts by weight of fumaric acid, 1120 parts of distilled thionyl chloride, and 0.1 part of FeCl₂·4H₂O as a promoter.
2. Synthesis:
-
Heat the mixture to reflux under atmospheric pressure for 10 hours. The completion of the reaction can be observed by the disappearance of solid fumaric acid.
3. Purification (Fractional Distillation):
-
After the reaction is complete, fractionally distill the mixture at atmospheric pressure.
-
Collect the fraction boiling between 153–161°C, which is the purified this compound. This method can yield up to 92.4% of the theoretical yield.[4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 627-63-4 [chemicalbook.com]
- 8. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
Technical Support Center: Vacuum Distillation of Fumaryl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the vacuum distillation of fumaryl (B14642384) chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and efficient purification process.
Troubleshooting Guide
Unexpected issues can arise during vacuum distillation. This guide provides solutions to common problems encountered when purifying fumaryl chloride.
| Problem | Possible Cause | Solution |
| No or very slow distillation | - Inadequate vacuum. - Temperature of the heating bath is too low. - Leak in the system. | - Check the vacuum pump and all connections for leaks. Ensure all joints are properly greased and sealed. - Gradually increase the heating bath temperature, but do not exceed the decomposition temperature of the product. - Perform a leak test on the apparatus. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring. - Heating too rapidly. - System pressure is too low for the heating temperature. | - Use a magnetic stirrer and a stir bar for smooth boiling; boiling chips are not effective under vacuum[1]. - Heat the distillation flask slowly and evenly. - Adjust the vacuum level to achieve controlled boiling at the given temperature. |
| Product is dark or discolored | - Overheating, leading to decomposition. - Presence of impurities that are sensitive to heat. | - Lower the heating bath temperature. This compound can decompose if heated too strongly[2]. - Ensure the starting material is as pure as possible before distillation. A preliminary purification step may be necessary. |
| "Frozen" ground-glass joints | - Hydrolysis of this compound due to exposure to atmospheric moisture. | - this compound is moisture-sensitive and reacts with water to form HCl, which can cause joints to seize[3]. Work quickly and in a dry atmosphere. Disassemble the apparatus promptly after the distillation is complete and the system has cooled. |
| Low yield of distillate | - Inefficient fractionating column. - Decomposition of the product. - Significant hold-up in the distillation apparatus. | - Use an efficient fractionating column, such as a Vigreux or a modified Widmer column[3]. - Carefully control the distillation temperature to minimize decomposition[3]. - Use an appropriately sized distillation flask to minimize the surface area where the product can be retained. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vacuum pressure and temperature for the distillation of this compound?
A1: this compound can be distilled at a boiling point of 62-64°C under a vacuum of 13 mm Hg[3]. It is crucial to control the temperature carefully to prevent decomposition, which can occur at temperatures above 135°C[3].
Q2: What are the primary safety precautions to take when handling this compound?
A2: this compound is a corrosive and moisture-sensitive substance. It is harmful if swallowed, inhaled, or comes into contact with skin[4]. It causes severe skin burns and eye damage[4]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[4][5]. Avoid contact with water, as it reacts to produce toxic and corrosive fumes[6].
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and bases[5][7]. It is best preserved in sealed glass containers[3]. Ground-glass stoppered bottles are not recommended for long-term storage as the joints can become "frozen" due to hydrolysis[3].
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition[4]. Use non-sparking tools for cleanup. Absorb the spill with dry earth, sand, or another non-combustible material and place it in a suitable container for disposal[8]. Do not use water to clean up the spill[9].
Q5: What are the signs of this compound decomposition during distillation?
A5: Decomposition may be indicated by a darkening of the liquid, the evolution of fumes (likely HCl), and a drop in the vacuum pressure. Overheating is a primary cause of decomposition[3].
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point (atm) | 161-164 °C | [10][11][12][13] |
| Boiling Point (vacuum) | 62-64 °C at 13 mmHg | [2][3] |
| Density | 1.415 g/mL at 25 °C | [6][10][11][12][13] |
| Flash Point | 77 °C | |
| Molecular Weight | 152.96 g/mol | [6][8] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
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Efficient fractionating column (e.g., Vigreux or Widmer)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Vacuum adapter
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Vacuum pump with a cold trap
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Heating mantle with a stirrer
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Magnetic stir bar
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Inert gas (e.g., Nitrogen or Argon)
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the flask to the fractionating column, followed by the distillation head with a thermometer, condenser, and receiving flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 13 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask using the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and the vapor temperature stabilizes.
-
Collect the fraction that distills at a constant temperature (62-64 °C at 13 mmHg)[3].
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified this compound to a suitable, dry storage container.
-
Process Workflow
Caption: Workflow for the vacuum distillation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound [chembk.com]
- 11. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
- 12. This compound | 627-63-4 [chemicalbook.com]
- 13. This compound CAS#: 627-63-4 [m.chemicalbook.com]
how to avoid decomposition of fumaryl chloride during a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of fumaryl (B14642384) chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of fumaryl chloride decomposition during a reaction?
This compound is a highly reactive molecule susceptible to decomposition through several pathways, primarily initiated by:
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Hydrolysis: Reaction with water, even trace amounts in solvents or on glassware, will hydrolyze this compound to fumaric acid and hydrochloric acid.[1][2][3]
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Reaction with Nucleophiles: Alcohols, primary and secondary amines, and other nucleophiles readily react with the acyl chloride groups. While this is often the desired reaction, side reactions or reactions with excess nucleophiles can be considered decomposition of the starting material.[1][2][3]
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Polymerization: As an unsaturated acyl chloride, this compound can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5][6]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose to produce toxic fumes, including phosgene (B1210022) and hydrogen chloride.[2]
-
Incompatibility with Bases: Strong bases and even tertiary amines can promote decomposition and side reactions.[1][2][3]
Q2: What are the common signs of this compound decomposition?
Observing any of the following during your reaction may indicate decomposition of this compound:
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Formation of a white precipitate (often fumaric acid or ammonium (B1175870) salts).[7]
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A significant change in the color of the reaction mixture.
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An unexpected increase in reaction temperature, suggesting an exothermic decomposition or polymerization.[4]
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The formation of viscous liquids or solid polymers.
-
An increase in the acidity of the reaction mixture beyond what is expected from the desired reaction.
Q3: How can I minimize the risk of this compound decomposition?
To maintain the stability of this compound throughout your reaction, consider the following preventative measures:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried, and glassware is oven or flame-dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Control of Stoichiometry: Use a precise stoichiometry of reactants. An excess of nucleophiles can lead to unwanted side reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions, especially during the addition of reagents.
-
Use of Inhibitors: For reactions prone to polymerization, consider the addition of a radical inhibitor.
-
Proper Reagent Addition: Add this compound dropwise to the reaction mixture to maintain control over the reaction rate and temperature.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of this compound before it can react. | 1. Ensure stringent anhydrous conditions. 2. Verify the quality of the this compound; consider purification by distillation if necessary. 3. Add this compound at a lower temperature. |
| Formation of a white solid | 1. Hydrolysis to fumaric acid. 2. Reaction with ammonia (B1221849) to form ammonium chloride (if ammonia is used).[7] | 1. Improve drying of solvents and glassware. 2. If using ammonia, ensure controlled addition and appropriate work-up to remove salts. |
| Reaction mixture becomes viscous or solidifies | Polymerization of this compound.[4] | 1. Lower the reaction temperature. 2. Add a polymerization inhibitor (see table below). 3. Ensure the absence of radical initiators (e.g., peroxides, UV light). |
| Multiple unexpected side products observed by TLC, GC-MS, or NMR | 1. Reaction with impurities in the starting materials or solvent. 2. Decomposition catalyzed by acidic or basic impurities. | 1. Purify all starting materials and solvents. 2. Use a non-nucleophilic base to scavenge HCl if necessary. 3. Analyze the this compound for purity before use. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using this compound
This protocol provides a general method for the synthesis of trans-diamides from this compound and primary amines, adapted from a literature procedure.[7]
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Preparation: Under an inert atmosphere, dissolve the primary amine (10.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (5.0 mmol) in anhydrous dichloromethane (5 mL) dropwise from the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the precipitated product and wash with cold dichloromethane. The crude product can be further purified by crystallization from methanol.
Protocol 2: Monitoring this compound Stability by ¹H NMR
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a known concentration of this compound in an anhydrous deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Integrate the characteristic vinyl proton signal of this compound (a singlet) and the signal of the internal standard.
-
Monitoring: Acquire subsequent spectra at regular time intervals under the desired reaction conditions (e.g., at a specific temperature or after the addition of a reagent).
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Quantification: The relative integration of the this compound signal to the internal standard signal will indicate its stability over time. A decrease in the relative integral signifies decomposition.
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Monomers
The following table lists common radical inhibitors that can be considered to prevent the polymerization of this compound. The optimal choice and concentration should be determined experimentally.
| Inhibitor | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Effective, but may require the presence of oxygen to function optimally. |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | Requires oxygen for activity; a common stabilizer in commercially available unsaturated monomers. |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | A phenolic antioxidant that can act as a radical scavenger. |
| Phenothiazine | 100 - 500 | A highly effective inhibitor, often used at higher temperatures. |
Visualizations
Diagram 1: Decomposition Pathways of this compound
Caption: Major pathways for this compound decomposition.
Diagram 2: Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting common issues.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Polymerization Inhibitors - Quimidroga [quimidroga.com]
- 6. youtube.com [youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing side reactions of fumaryl chloride with residual water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaryl (B14642384) chloride. It specifically addresses challenges arising from the presence of residual water, which can lead to unwanted side reactions and impact product yield and purity.
Troubleshooting Guide: Side Reactions of Fumaryl Chloride with Residual Water
This guide is designed to help you diagnose and resolve common issues encountered during reactions involving this compound where water contamination is a suspected cause.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Hydrolysis of this compound: Residual water in the solvent, reagents, or glassware has reacted with the this compound, consuming it before it can react with your substrate. | 1. Rigorously Dry Solvents and Reagents: Use established protocols for drying solvents to parts-per-million (ppm) levels of water. Consider storing dried solvents over activated molecular sieves. 2. Dry Glassware Thoroughly: Oven-dry all glassware at >120°C for several hours or flame-dry under an inert atmosphere immediately before use.[1] 3. Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Formation of a White Precipitate | Fumaric Acid Formation: The white precipitate is likely fumaric acid, the product of complete hydrolysis of this compound. Fumaric acid is generally insoluble in many organic solvents. | 1. Confirm Identity: Isolate the precipitate and characterize it (e.g., by melting point or NMR) to confirm it is fumaric acid. 2. Improve Anhydrous Conditions: If fumaric acid is confirmed, this is a strong indicator of significant water contamination. Re-evaluate all drying procedures for solvents, reagents, and glassware. |
| Difficult Product Purification | Presence of Fumaric Acid and HCl: The hydrolysis of this compound produces fumaric acid and hydrogen chloride (HCl), which can complicate the isolation of your desired product. | 1. Aqueous Workup: Quench the reaction mixture with cold water or ice to hydrolyze any remaining this compound. If your product is not water-soluble, you can then perform an extraction. Fumaric acid has low solubility in many organic solvents and may precipitate or be removed in an aqueous wash. 2. Base Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove acidic impurities like fumaric acid and HCl. Be cautious of gas evolution (CO2). 3. Recrystallization: If your product is a solid, recrystallization can be an effective method for removing impurities. |
| Inconsistent Reaction Outcomes | Variable Water Content: The amount of residual water is likely varying between experiments, leading to inconsistent results. | 1. Standardize Drying Procedures: Implement and strictly follow a standard operating procedure (SOP) for drying all components of the reaction. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvents and liquid reagents before each reaction to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: How reactive is this compound with water?
A1: this compound reacts exothermically with water, though the reaction rate can be described as slow under normal conditions.[2][3] However, this reaction is often catalyzed by various substances, and in the context of a chemical reaction, even a slow reaction with residual water can significantly impact the outcome by consuming the this compound and introducing impurities. It is best practice to treat this compound as a moisture-sensitive reagent and take all necessary precautions to work under anhydrous conditions.[4][5]
Q2: What are the primary side products of the reaction between this compound and water?
A2: The primary side products are fumaric acid and hydrogen chloride (HCl).
Q3: How can I minimize the reaction of this compound with residual water?
A3: To minimize side reactions with water, you should:
-
Use anhydrous solvents and reagents: Dry your solvents using appropriate methods and store them under an inert atmosphere. Ensure all other reagents are as dry as possible.
-
Thoroughly dry all glassware: Oven-drying or flame-drying glassware is crucial.
-
Work under an inert atmosphere: Using a nitrogen or argon atmosphere will prevent atmospheric moisture from entering your reaction.
-
Properly store this compound: Keep this compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere.[6]
Q4: How can I detect the presence of water and hydrolysis byproducts in my reaction?
A4:
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content in your solvents and reaction mixtures.[7][8][9][10]
-
Hydrolysis Byproducts:
-
NMR Spectroscopy: You can use 1H NMR to detect the presence of fumaric acid, which will have a characteristic singlet at a different chemical shift than the vinyl protons of this compound. For example, in CDCl3, the vinyl protons of this compound appear around 7.10 ppm, while the vinyl protons of fumaric acid would appear further downfield.[11][12]
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify volatile components in your reaction mixture. This compound and any potential volatile derivatives can be detected. Derivatization may be necessary to analyze non-volatile products like fumaric acid.
-
Q5: What is the best way to quench a reaction containing unreacted this compound?
A5: The safest and most effective way to quench a reaction with excess this compound is to slowly add the reaction mixture to a separate vessel containing a stirred slurry of crushed ice or ice-cold water.[13] This method helps to control the exothermic hydrolysis reaction. If your product is sensitive to acid, you can use a cold, dilute solution of a weak base like sodium bicarbonate for quenching, but be prepared for gas evolution.
Data Presentation
Table 1: Illustrative Impact of Water Content on a Generic Acylation Reaction Yield
The following table provides an illustrative example of how the concentration of residual water can impact the yield of a desired product in a hypothetical acylation reaction using this compound. Actual results will vary depending on the specific reaction conditions and substrates.
| Water Content in Solvent (ppm) | Theoretical Molar Equivalents of Water* | Expected Impact on this compound | Illustrative Product Yield |
| < 10 | < 0.001 | Negligible consumption | > 95% |
| 50 | ~ 0.003 | Minor consumption | 90 - 95% |
| 100 | ~ 0.006 | Noticeable consumption | 80 - 90% |
| 250 | ~ 0.014 | Significant consumption, potential for side product formation | 60 - 80% |
| 500 | ~ 0.028 | Major consumption, significant side product formation | < 60% |
| > 1000 | > 0.056 | Predominant hydrolysis | Very low to no yield |
*Based on a hypothetical reaction in 10 mL of dichloromethane (B109758) with a density of 1.33 g/mL.
Table 2: 1H NMR Chemical Shifts of this compound and Fumaric Acid
| Compound | Solvent | Chemical Shift (ppm) of Vinyl Protons |
| This compound | CDCl₃ | ~ 7.10 (s, 2H)[11] |
| Fumaric Acid | DMSO-d₆ | ~ 6.50 (s, 2H) |
| Fumaric Acid | D₂O | ~ 6.65 (s, 2H) |
Experimental Protocols
Protocol 1: General Procedure for Drying Solvents with Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 180-200°C under vacuum for at least 8 hours.
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the solvent to be dried in a separate, oven-dried flask under an inert atmosphere.
-
Incubation: Seal the flask and allow it to stand for at least 24-48 hours. Occasional swirling can improve the drying efficiency.
-
Verification (Optional but Recommended): Before use, take a small aliquot of the solvent and determine the water content using Karl Fischer titration to ensure it meets the requirements of your reaction.
Protocol 2: General Procedure for Quenching and Workup of a this compound Reaction
-
Cooling: Once the reaction is complete, cool the reaction flask to 0°C using an ice-water bath.
-
Quenching: In a separate flask, prepare a stirred slurry of crushed ice and water (or a cold, dilute solution of sodium bicarbonate). Slowly add the cooled reaction mixture to the ice slurry via a dropping funnel. Maintain vigorous stirring throughout the addition.
-
Extraction: If your product is soluble in an organic solvent that is immiscible with water, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts; be cautious of CO₂ evolution).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Side reaction pathway of this compound with water.
References
- 1. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. distantreader.org [distantreader.org]
- 8. US2784224A - Purification of fumaric acid - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]
- 11. This compound(627-63-4) 1H NMR [m.chemicalbook.com]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
optimizing reaction conditions for fumaryl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fumaryl (B14642384) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for fumaryl chloride synthesis?
A1: this compound is commonly synthesized from either fumaric acid or maleic anhydride (B1165640). The choice of chlorinating agent is crucial and typically includes thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phthaloyl chloride.[1][2][3] When starting from fumaric acid, thionyl chloride is a common choice, often with a catalyst.[3] For syntheses starting from maleic anhydride, phthaloyl chloride in the presence of a catalyst like zinc chloride is a well-documented method.[1][2]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. With the maleic anhydride and phthaloyl chloride method, yields can be quite high, ranging from 82% to 95%.[1][2] Syntheses using fumaric acid and thionyl chloride have reported yields around 85-90%.[3]
Q3: How should I purify the synthesized this compound?
A3: The most common method for purifying this compound is fractional distillation under reduced pressure.[1][3] It is crucial to collect the fraction that boils at the correct temperature and pressure to ensure high purity. For example, a boiling point of 62–64°C at 13 mm Hg has been reported for pure this compound.[1][2]
Q4: How should this compound be stored?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[1] Hydrolysis of the acyl chloride groups can occur upon exposure to moist air, leading to the formation of fumaric acid and HCl.[1][4] For short-term storage, bottles with sulfur-free rubber stoppers can be used, but for long-term storage, sealed glass ampoules are recommended to prevent the "freezing" of ground-glass stoppers due to hydrolysis.[1]
Q5: What are the main safety precautions when working with this compound and its reagents?
A5: this compound is a corrosive and lachrymatory substance that reacts with moisture.[3][4] Thionyl chloride and oxalyl chloride are also highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions involving thionyl chloride and oxalyl chloride produce toxic gases (SO₂, HCl, CO, CO₂), so proper gas scrubbing or venting is necessary.[3][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated for the recommended duration and at the correct temperature.[1][3]- Use a catalyst if the procedure calls for it (e.g., zinc chloride or an iron promoter).[1][3]- Ensure the molar ratio of the chlorinating agent to the starting material is correct.[3] |
| Decomposition of the product. | - Avoid overheating the reaction mixture, as this can lead to decomposition and reduced yield.[1] | |
| Loss during workup or purification. | - Ensure efficient condensation during distillation. Use an appropriate fractionating column.[1]- Minimize exposure to atmospheric moisture during transfer and purification to prevent hydrolysis. | |
| Product is Impure (e.g., discolored, incorrect boiling point) | Presence of starting material. | - Ensure the reaction has gone to completion. Consider extending the reaction time if monitoring indicates the presence of starting material. |
| Presence of byproducts from side reactions. | - Carefully control the reaction temperature.[1]- Use a high-quality, efficient fractionating column for distillation to separate the product from impurities with different boiling points.[1] | |
| Contamination from the chlorinating agent or its byproducts. | - After the reaction, remove any excess chlorinating agent by distillation before purifying the this compound. | |
| Hydrolysis of the product. | - Ensure all glassware is thoroughly dried before use.- Handle the product under an inert atmosphere as much as possible. | |
| Reaction is too vigorous or uncontrollable | Reaction temperature is too high. | - Add the reagents dropwise or in portions to control the initial exothermic reaction.- Use an ice bath to cool the reaction vessel during the addition of reagents. |
| The rate of gas evolution is too high. | - Ensure a proper reflux condenser and gas outlet are in place to safely manage the evolution of gases like HCl and SO₂.[2] | |
| Difficulty in initiating the reaction | Low reaction temperature. | - Gently warm the reaction mixture to the recommended temperature to initiate the reaction. |
| Inactive catalyst. | - Ensure the catalyst (e.g., zinc chloride, iron promoter) is anhydrous and of good quality.[1][3] |
Quantitative Data Summary
Table 1: Reaction Conditions for this compound Synthesis
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Maleic Anhydride | Phthaloyl Chloride | Anhydrous Zinc Chloride | 130-135 | 2 | 82-95 | [1][2] |
| Fumaric Acid | Thionyl Chloride | Iron Promoter (e.g., FeCl₂, FeSO₄·7H₂O) | Reflux | 2-24 | ~85-90 | [3] |
Table 2: Physical Properties and Distillation Parameters for this compound
| Property | Value | Reference |
| Boiling Point | 161-164 °C (at atmospheric pressure) | [7] |
| 62-64 °C (at 13 mm Hg) | [1][2] | |
| Density | 1.415 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.499 | [7] |
Experimental Protocols
Method 1: Synthesis from Maleic Anhydride and Phthaloyl Chloride[1][2]
This method is adapted from Organic Syntheses.
Materials:
-
Maleic anhydride (98 g, 1 mole)
-
Commercial phthaloyl chloride (230 g, slight molar excess)
-
Anhydrous zinc chloride (2 g)
Procedure:
-
Set up a 500-mL three-necked round-bottomed flask equipped with a thermometer, an efficient fractionating column, and a distillation apparatus.
-
Add the maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride to the flask.
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Heat the mixture in an oil bath to an internal temperature of 130–135°C for 2 hours. Caution: Do not overheat, as this can cause the reaction to get out of control and reduce the yield.
-
Allow the reaction mixture to cool to 90–95°C.
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Distill the this compound under reduced pressure (13–14 mm Hg). Collect the fraction boiling between 60–85°C.
-
Redistill the collected fraction slowly. Collect the pure this compound boiling at 62–64°C at 13 mm Hg.
Method 2: Synthesis from Fumaric Acid and Thionyl Chloride[3]
This method is based on a patented process.
Materials:
-
Fumaric acid
-
Thionyl chloride (at least a 2.5:1 weight ratio to fumaric acid)
-
Iron promoter (e.g., hydrated ferrous sulfate, FeCl₂·4H₂O)
Procedure:
-
In a flask equipped with a reflux condenser, mix the fumaric acid, thionyl chloride, and the iron promoter.
-
Heat the mixture to reflux.
-
Maintain the reflux temperature for approximately 2 to 24 hours. The reaction is complete when the solid fumaric acid has disappeared.
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After the reaction is complete, purify the this compound by fractional distillation at atmospheric pressure, collecting the fraction boiling between 153-170°C.
Visualizations
Caption: Experimental workflow for this compound synthesis from maleic anhydride.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CAS#:627-63-4 | Chemsrc [chemsrc.com]
identifying common impurities in commercial fumaryl chloride
Welcome to the Technical Support Center for commercial fumaryl (B14642384) chloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels of commercial fumaryl chloride?
A1: Commercial this compound is typically available in purities ranging from 95% to over 98%. Certificates of Analysis for commercial batches often report purity levels as determined by Gas Chromatography (GC). For example, different batches may show purities of 95.5% or 98.2%[1][2]. It is crucial to review the Certificate of Analysis for your specific lot to understand the level of impurities to expect.
Q2: What are the most common impurities I should be aware of in my commercial this compound?
A2: Based on common synthesis routes, the most probable impurities in commercial this compound include:
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Maleoyl chloride: The cis-isomer of this compound. Photoisomerization can lead to the presence of this impurity.
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Fumaric acid: Unreacted starting material from one of the primary synthesis pathways.
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Maleic anhydride: A potential starting material or a side-product from the synthesis process.
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Residual Solvents and Reagents: Depending on the manufacturing process, trace amounts of solvents or reagents like thionyl chloride may be present.
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Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form fumaric acid and hydrochloric acid.
Q3: My reaction is yielding unexpected side products. Could impurities in this compound be the cause?
A3: Yes, impurities in your this compound can lead to unexpected reaction outcomes. For example:
-
Maleoyl chloride has different stereochemistry and may lead to the formation of diastereomeric products that are difficult to separate.
-
Unreacted fumaric acid can participate in different reaction pathways or inhibit your desired reaction.
-
Residual moisture can hydrolyze this compound, reducing its effective concentration and introducing acid into your reaction mixture.
Q4: How should I handle and store this compound to minimize the formation of new impurities?
A4: this compound is moisture-sensitive. To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid exposure to humid air during handling.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Profiles
If you are observing variability in your reaction yields or the formation of unexpected byproducts, it is advisable to perform a purity analysis of your this compound lot.
Recommended Action:
-
Review the Certificate of Analysis (CoA): Check the specified purity and the date of analysis.
-
Perform a quick purity check: Use one of the analytical methods outlined below (GC-MS or ¹H NMR) to verify the purity of your current stock.
-
Consider purification: If significant degradation is suspected, distillation of the this compound may be necessary.
Analytical Protocols for Impurity Identification
Below are detailed methodologies for key experiments to identify and quantify common impurities in commercial this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for General Purity and Volatile Impurities
GC-MS is a powerful technique for assessing the overall purity of this compound and identifying volatile or semi-volatile impurities.
Table 1: GC-MS Experimental Parameters
| Parameter | Value |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a dry, inert solvent such as anhydrous dichloromethane (B109758) or chloroform.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis.
Expected Results:
-
The main peak will correspond to this compound.
-
Potential impurities like maleoyl chloride may have very similar retention times and mass spectra, requiring careful analysis.
-
Look for peaks corresponding to residual solvents used in the manufacturing process.
¹H NMR Spectroscopy for Structural Isomers and Non-volatile Impurities
¹H NMR spectroscopy is an excellent tool for identifying and quantifying structural isomers like maleoyl chloride and non-volatile impurities such as fumaric acid.
Table 2: ¹H NMR Experimental Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | 25 °C |
| Number of Scans | 16 |
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.
-
Use a sealed NMR tube to prevent moisture ingress.
Expected Chemical Shifts:
| Compound | Proton Signal | Chemical Shift (ppm) | Multiplicity |
| This compound | =CH | ~7.2 | Singlet |
| Maleoyl Chloride | =CH | ~7.0 | Singlet |
| Fumaric Acid | =CH | ~6.9 | Singlet |
| Maleic Acid | =CH | ~6.3 | Singlet |
Quantitative Analysis:
The relative integration of the singlet peaks can be used to determine the molar ratio of this compound to its impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is particularly useful for the quantification of non-volatile impurities like fumaric acid. Due to the high reactivity of this compound with many common HPLC mobile phases, a derivatization step or a non-aqueous reverse-phase method is recommended.
Table 3: HPLC Experimental Parameters (for Fumaric Acid)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation (for Fumaric Acid analysis):
-
Carefully quench a known amount of this compound in water to convert it to fumaric acid.
-
Dilute the resulting solution to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Visual Workflow and Relationship Diagrams
Caption: Workflow for the analysis of common impurities in commercial this compound.
Caption: Potential pathways for the formation of impurities in this compound.
References
best practices for stabilizing fumaryl chloride for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stabilization of fumaryl (B14642384) chloride. The following troubleshooting guides and FAQs address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of fumaryl chloride degradation during storage?
A1: The primary cause of this compound degradation is hydrolysis due to exposure to moisture.[1] this compound is highly reactive with water, leading to the formation of fumaric acid and hydrochloric acid.[1][2] This reaction is often initiated by atmospheric moisture when the container is opened or if the storage environment is not sufficiently dry.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can be indicated by several observable changes. The appearance of white misty fumes upon opening the container is a strong indicator of a reaction with moisture in the air, producing HCl gas.[1] The liquid may also change in color or show the formation of solid precipitates (fumaric acid). A strong acrid odor, a combination of vinegar-like (from the corresponding carboxylic acid) and sharp HCl smells, can also intensify with degradation.[1]
Q3: Can I use a standard glass-stoppered bottle for storing this compound?
A3: It is not recommended to use ground-glass-stoppered bottles for the long-term storage of this compound. Hydrolysis of the chloride at the joint can cause the stopper to become "frozen" or sealed shut.[3] It is preferable to use bottles with tightly sealing caps, preferably with a PTFE liner, to ensure an airtight and moisture-proof seal.[3]
Q4: Are there any chemical stabilizers I can add to this compound for long-term storage?
A4: While the addition of chemical stabilizers to this compound is not a common practice, the use of moisture scavengers within the storage container or dessicator can be an effective strategy to prevent hydrolysis.[4][5][6] These agents actively remove trace moisture from the headspace of the container, thereby preserving the integrity of the this compound.
Q5: What is the recommended temperature for storing this compound?
A5: this compound should be stored in a cool, well-ventilated area.[7] Refrigeration is often recommended to minimize any potential for thermal degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White fumes observed upon opening the container. | Reaction with atmospheric moisture. | Minimize the time the container is open. Handle in a fume hood with low humidity or under an inert atmosphere (e.g., nitrogen or argon). |
| Solid white precipitate has formed in the liquid. | Hydrolysis has occurred, forming fumaric acid. | The purity of the this compound is compromised. The product may need to be purified by distillation before use, or a new batch should be used for sensitive reactions. |
| The container's cap is difficult to open or "frozen" shut. | Hydrolysis at the threads of the cap. | This is more common with glass stoppers. If using a screw cap, carefully try to open it. If it cannot be opened safely, dispose of the container according to your institution's hazardous waste guidelines. For future storage, ensure the cap and threads are clean and dry before sealing, and consider using a bottle with a PTFE-lined cap. |
| Inconsistent or poor results in reactions using stored this compound. | Degradation of the this compound leading to lower molar equivalency and the presence of fumaric acid. | Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR or GC-MS) before use. If degraded, purify or use a fresh supply. |
Data Presentation: Stability of this compound Under Various Storage Conditions (Illustrative Data)
The following table provides illustrative data on the stability of this compound under different long-term storage conditions. This data is representative of what a long-term stability study might yield.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dry, Inert Atmosphere | 0 | 99.5 | Clear, colorless liquid |
| 6 | 99.2 | Clear, colorless liquid | |
| 12 | 99.0 | Clear, colorless liquid | |
| 24 | 98.5 | Clear, colorless liquid | |
| 25°C, Dry, with Moisture Scavenger | 0 | 99.5 | Clear, colorless liquid |
| 6 | 98.8 | Clear, colorless liquid | |
| 12 | 98.0 | Faint yellow tinge | |
| 24 | 96.5 | Yellow tinge | |
| 25°C, Ambient Air (periodic opening) | 0 | 99.5 | Clear, colorless liquid |
| 6 | 95.0 | Yellow, slight precipitate | |
| 12 | 88.0 | Yellow, noticeable precipitate | |
| 24 | <80.0 | Yellow-brown, significant precipitate |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials and Equipment:
-
This compound (high purity)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks or amber glass vials with PTFE-lined screw caps
-
Temperature-controlled oven (e.g., set to 40°C or 54°C)
-
Desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system or Nuclear Magnetic Resonance (NMR) spectrometer
-
Anhydrous solvents for sample preparation (e.g., dichloromethane, chloroform-d)
2. Procedure:
-
Under an inert atmosphere, aliquot 1-2 mL of high-purity this compound into several labeled Schlenk flasks or vials.
-
For a set of samples, add a small amount of a suitable moisture scavenger.
-
Securely seal all containers.
-
Place the samples in a temperature-controlled oven set to an elevated temperature (e.g., 54°C ± 2°C).[8]
-
Store a control set of samples at the recommended storage temperature (e.g., 2-8°C).
-
At specified time points (e.g., 0, 7, and 14 days for an accelerated study), remove a sample from each condition for analysis.[8]
-
Allow the samples to cool to room temperature before opening.
-
Prepare the samples for analysis by GC-MS or NMR. For GC-MS, a derivatization step to a more stable ester may be necessary for accurate quantification.[9] For qNMR, a known internal standard is used.[10]
-
Analyze the samples to determine the purity of this compound and identify any degradation products.
3. Data Analysis:
-
Quantify the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products (e.g., fumaric acid).
-
Compare the degradation rates under different storage conditions.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Impact of Moisture Scavengers on Product Stability in Chemicals-Chuangge Technology [en.chuanggekeji.com]
- 5. Moisture scavenger | Additive OF | Borchers: A Milliken Brand [borchers.com]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
troubleshooting incomplete polymerization with fumaryl chloride
Welcome to the technical support center for troubleshooting polymerization reactions involving fumaryl (B14642384) chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is fumaryl chloride and what type of polymerization does it typically undergo?
This compound is a difunctional monomer used in condensation polymerization to synthesize various polymers, including polyesters and polyamides.[1] Its two reactive acyl chloride groups allow for the formation of ester or amide linkages through the elimination of hydrogen chloride (HCl) when reacted with diols or diamines, respectively.[1] It can also be used as a crosslinking agent in polymer chemistry.[2]
Q2: What are the primary indicators of incomplete polymerization with this compound?
Incomplete polymerization can manifest in several ways:
-
Low Polymer Yield: The final mass of the purified polymer is significantly lower than the theoretical maximum.
-
Low Molecular Weight: The resulting polymer chains are shorter than expected. This can be confirmed by techniques like Gel Permeation Chromatography (GPC).[3]
-
Poor Mechanical Properties: The final material may be oily, tacky, or brittle instead of forming the desired film or solid, indicating a low degree of polymerization.
-
Presence of Unreacted Monomers: Analytical techniques like NMR or FTIR may show the presence of unreacted this compound or co-monomers in the final product.[3][4][5]
Q3: Why is it critical to use anhydrous conditions when working with this compound?
This compound is highly sensitive to moisture.[2] It reacts with water in a process called hydrolysis, where the acyl chloride groups are converted to carboxylic acids, releasing HCl.[6][7][8] This side reaction consumes the this compound, alters the stoichiometry, and terminates chain growth, leading to incomplete polymerization and low molecular weight products. Therefore, using anhydrous solvents and inert atmospheric conditions (like nitrogen or argon) is essential.[1]
Troubleshooting Guide for Incomplete Polymerization
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound polymerization.
Problem 1: Low or No Polymer Yield
Question: My reaction produced very little or no polymer. What are the likely causes?
Answer: This issue typically points to problems with reactants, reaction setup, or competing side reactions.
Troubleshooting Steps:
-
Verify Monomer Quality:
-
Purity: Ensure the this compound is of high purity. It is a straw-colored liquid that can fume in moist air.[2][7][8] Impurities can inhibit polymerization. Consider purification by distillation before use.[9][10]
-
Storage: this compound should be stored in tightly sealed containers, protected from moisture, as ground-glass stoppers can become "frozen" due to hydrolysis.[9][10]
-
-
Ensure Anhydrous Conditions:
-
Solvent: Use anhydrous-grade solvents, such as dichloromethane (B109758) or toluene, to prevent hydrolysis.[1] Polar aprotic solvents like DMF may increase reaction speed but also risk creating side products.[1]
-
Glassware & Atmosphere: Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Check Stoichiometry:
-
In condensation polymerization, the stoichiometry between this compound and the co-monomer (e.g., a diol or diamine) is critical. An imbalance can lead to low molecular weight oligomers and reduced yield. Carefully measure and verify the molar ratios of your reactants.
-
Problem 2: Polymer Has Low Molecular Weight
Question: The polymerization reaction worked, but the resulting polymer has a much lower molecular weight than expected. Why?
Answer: Low molecular weight is often caused by factors that terminate the polymer chain growth prematurely.
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the cause of low molecular weight polymers.
Caption: Troubleshooting workflow for low molecular weight polymer.
Key Considerations:
-
Moisture Contamination: As detailed above, even trace amounts of water can act as a chain terminator by hydrolyzing the this compound end-groups.[6]
-
Reaction Temperature: Overheating can lead to side reactions and degradation of the monomer or polymer, reducing the final molecular weight.[9][10] The synthesis of this compound itself is sensitive to overheating above 135°C, which can cause decomposition.[9]
-
Initiator/Catalyst Issues: The concentration and type of initiator can significantly affect polymerization.[11][12][13] While often used in radical polymerization, catalysts like zinc chloride may be used in certain condensation reactions, but they must be completely removed afterward to avoid side reactions.[1]
Problem 3: Gel Formation or Insoluble Product
Question: My reaction produced an insoluble gel instead of a soluble polymer. What happened?
Answer: Unintended gel formation suggests excessive cross-linking.
Potential Causes:
-
Incorrect Monomer Functionality: Ensure your co-monomer is difunctional. Using a monomer with a functionality greater than two (e.g., a triol) will lead to a cross-linked network.
-
Side Reactions: The high reactivity of this compound's double bond can sometimes lead to unintended radical polymerization or cross-linking, especially at elevated temperatures or in the presence of certain impurities.
-
High Monomer Concentration: Very high monomer concentrations can favor intermolecular reactions, increasing the likelihood of cross-linking. Consider running the reaction at a lower concentration.
Key Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Since monomer purity is paramount, purifying commercial this compound may be necessary. This protocol is adapted from established synthesis procedures.[9][10]
Objective: To obtain high-purity this compound for polymerization.
Materials:
-
Crude or commercial-grade this compound
-
Distillation apparatus with a fractionating column (e.g., Vigreux)[9]
-
Vacuum pump
-
Heating mantle
-
Dry glassware
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.
-
Place the crude this compound into the round-bottomed flask.
-
Heat the flask gently using a heating mantle.
-
Apply vacuum and carefully collect the fraction that distills at 62-64°C / 13 mm Hg .[9][10]
-
Collect the purified product in a receiver flask cooled in an ice bath.
-
Store the purified this compound in a sealed glass container under an inert atmosphere.[9][10]
Protocol 2: General Condensation Polymerization of a Polyester (B1180765)
Objective: To synthesize a polyester using this compound and a generic diol.
Materials:
-
Purified this compound
-
Anhydrous diol (e.g., propylene (B89431) glycol)
-
Anhydrous non-protic solvent (e.g., dichloromethane)
-
Proton scavenger (e.g., potassium carbonate or pyridine)
-
Reaction flask, condenser, and dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the reaction flask, dissolve the anhydrous diol and the proton scavenger in the anhydrous solvent.
-
In the dropping funnel, prepare a solution of this compound in the same anhydrous solvent.
-
Cool the reaction flask in an ice bath to control the initial exothermic reaction.
-
Add the this compound solution dropwise to the stirred diol solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours or until the desired viscosity is reached.
-
Monitor the reaction progress using a suitable technique (e.g., observing changes in viscosity or taking small aliquots for IR spectroscopy to track the disappearance of the acyl chloride peak).
-
Quench the reaction by adding a small amount of an alcohol (e.g., methanol).
-
Purify the polymer using the re-precipitation method (see Protocol 3).
Protocol 3: Polymer Purification by Re-precipitation
Objective: To remove unreacted monomers, catalysts, and low molecular weight oligomers from the final polymer.[]
Materials:
-
Crude polymer solution from the reaction
-
A "good" solvent in which the polymer is soluble
-
A "poor" solvent (precipitant) in which the polymer is insoluble but impurities are soluble[]
Procedure:
-
Ensure the crude polymer is fully dissolved in a minimal amount of the "good" solvent.
-
Slowly pour the polymer solution into a larger volume of the vigorously stirred "poor" solvent.
-
The polymer should precipitate out as a solid or fibrous mass.
-
Allow the mixture to stir for a period to ensure complete precipitation and washing of impurities.
-
Collect the precipitated polymer by filtration.
-
Wash the collected polymer with fresh "poor" solvent.
-
Repeat the dissolution and precipitation steps 2-3 times for higher purity.[]
-
Dry the final polymer product under vacuum to remove all residual solvents.
Characterization of Incomplete Polymerization
To diagnose polymerization issues, a combination of analytical techniques is required to assess the chemical structure and molecular properties of the product.[4]
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended condensation polymerization pathway and the competing hydrolysis side reaction.
Caption: Condensation polymerization vs. hydrolysis of this compound.
Summary of Analytical Techniques
The table below summarizes key analytical techniques for characterizing polymers and identifying issues related to incomplete polymerization.
| Analytical Technique | Information Provided | Application in Troubleshooting |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines molecular weight (Mw, Mn) and polydispersity index (PDI).[3][15] | Directly measures the success of the polymerization in achieving the target molecular weight. Low Mw indicates premature termination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on molecular structure, monomer composition, and end-groups.[3][5] | Confirms the polymer structure, identifies unreacted monomers, and can be used for end-group analysis to calculate molecular weight.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a sample.[3][4] | Can detect the presence of unreacted acyl chloride or hydroxyl groups, or the appearance of carboxylic acid groups from hydrolysis. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like glass transition temperature (Tg) and melting point (Tm).[4][5] | The Tg of a polymer is dependent on its molecular weight. A lower-than-expected Tg can be an indicator of incomplete polymerization.[16] |
References
- 1. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. measurlabs.com [measurlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 15. This blog will guide you through the steps of polymer material characterization. | Nexeo Plastics [nexeoplastics.com]
- 16. researchgate.net [researchgate.net]
safe procedure for handling fumaryl chloride spills in the lab
This guide provides troubleshooting and frequently asked questions for handling fumaryl (B14642384) chloride spills in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Fumaryl Chloride Spill Protocol
This section offers a step-by-step guide for safely managing a this compound spill.
What is the immediate action plan if a this compound spill occurs?
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[1][2] For liquid spills, isolate the area in all directions for at least 50 meters (150 feet).[3]
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse vapors.[1][4]
-
Remove Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces, as this compound is a combustible liquid.[1][3][5][6]
-
Don Personal Protective Equipment (PPE): Before attempting any cleanup, ensure you are wearing the appropriate PPE.[1][2]
-
Contain the Spill: Prevent the spill from spreading. Use non-combustible absorbent materials like dry sand, earth, or vermiculite (B1170534) to create a dike around the spill.[5][7] Do not use water or wet methods for cleanup.[1]
What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
Proper PPE is critical for preventing exposure. A comprehensive PPE program should be in place, and all personnel must be trained on its correct use.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles and a face shield.[1] | Protects against splashes and corrosive vapors which can cause severe eye damage.[1] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing.[1] Consider a full protective suit for larger spills. | Prevents severe skin burns and irritation from contact with the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if exposure limits are exceeded. For significant spills, a self-contained breathing apparatus (SCBA) may be required.[6][8][9] | Protects against inhaling harmful and corrosive vapors that can cause respiratory tract irritation and pulmonary edema.[1] |
How do I neutralize a this compound spill?
This compound is an acid chloride and will react with moisture. Neutralization should be performed carefully.
-
Cover the Spill: Gently cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[1]
-
Apply Neutralizing Agent: Cautiously apply a neutralizing agent. A preferred method is to use a dilute solution of sodium carbonate or ammonium (B1175870) carbonate.[10]
-
Check for Neutralization: Use pH paper to test the spilled material to ensure it has been neutralized. The goal is to reach a neutral pH.
-
Absorb the Residue: Once neutralized, absorb the remaining liquid with an inert absorbent material.
What is the correct procedure for cleanup and disposal of a neutralized this compound spill?
-
Collect Residue: Carefully scoop or sweep the absorbed, neutralized material into a suitable, labeled, and closed container for disposal.[2][6] Use non-sparking tools for this process.[2]
-
Decontaminate the Area: Clean the spill area with soap and water, and then dry it thoroughly.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[1] Contact your institution's environmental health and safety department for specific disposal regulations.[1]
-
Wash Hands: Thoroughly wash your hands and any exposed skin after the cleanup is complete.[1]
This compound Spill Response Workflow
Caption: A workflow diagram for the safe handling of this compound spills.
Frequently Asked Questions (FAQs)
Q: What are the primary hazards of this compound?
A: this compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is harmful if inhaled, swallowed, or in contact with skin.[2] It is also a combustible liquid and can react with water and other incompatible materials.[1][3][5]
Q: What should I do if I am exposed to this compound?
A: Immediate first aid is crucial.
-
Eye Contact: Immediately flush your eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the contaminated skin with plenty of soap and water.[1] Remove contaminated clothing right away.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If you are not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical help.[2]
Q: With what substances is this compound incompatible?
A: this compound is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[11] It also reacts with water and moist air.[3][11]
Q: How should this compound be stored?
A: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1][2]
Q: What quantitative data is available for this compound exposure and spill response?
| Parameter | Value | Source |
| Spill Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions | [3] |
| Emergency Eye Flushing Time | At least 30 minutes | [1][5] |
| Occupational Exposure Limits | No specific limits have been established. | [1] |
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. download.basf.com [download.basf.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
methods for removing HCl byproduct from fumaryl chloride reactions
Welcome to the technical support center for fumaryl (B14642384) chloride reactions. This guide provides troubleshooting advice and frequently asked questions regarding the removal of the hydrogen chloride (HCl) byproduct, a common challenge in syntheses involving fumaryl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove HCl from my this compound reaction?
A1: Residual HCl can lead to several issues, including:
-
Side Reactions: It can catalyze unwanted side reactions, leading to impurities and a lower yield of the desired product.
-
Product Degradation: this compound and other sensitive reagents or products can be degraded by the acidic environment.
-
Corrosion: HCl is highly corrosive and can damage metallic components of your reaction setup, such as reactors and distillation apparatus.[1]
-
Downstream Interference: It can interfere with subsequent reaction steps or purification processes.
Q2: What are the most common methods for removing HCl from a this compound reaction mixture?
A2: The primary methods for HCl removal can be broadly categorized as:
-
Physical Methods:
-
Chemical Methods (Scavenging):
-
Use of Bases: Adding a base to neutralize the HCl, forming a salt that can often be filtered off. Common choices include tertiary amines (e.g., triethylamine (B128534), pyridine) or inorganic bases (e.g., potassium carbonate, sodium bicarbonate).[6][7]
-
-
Adsorption:
-
Solid Adsorbents: Passing the reaction mixture through a column packed with an adsorbent material like activated alumina (B75360) or specialized commercial adsorbents that can trap HCl.[8][9]
-
Q3: How do I choose the best HCl removal method for my specific experiment?
A3: The choice of method depends on several factors:
-
Scale of the Reaction: For small-scale lab syntheses, inert gas sparging or the use of a chemical scavenger might be most convenient. For larger-scale production, distillation is often more practical.[2][4]
-
Sensitivity of Reactants and Products: If your product is sensitive to heat, distillation might not be suitable. If it is sensitive to water, aqueous washes with a base are not an option.[6]
-
Desired Purity: Fractional distillation generally provides the highest purity.[2][10]
-
Available Equipment: The choice will also be dictated by the equipment you have available in your lab.
Below is a decision-making workflow to help you select an appropriate method.
Caption: Decision tree for selecting an HCl removal method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product yield is low after distillation. | The reaction may have been incomplete, or the product may have decomposed due to excessive heat. | Ensure the initial reaction has gone to completion. Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[2] |
| This compound is contaminated with a salt after using a tertiary amine scavenger. | The hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride) has some solubility in the reaction solvent.[6] | Try cooling the reaction mixture to precipitate more of the salt before filtration. Alternatively, wash the product with a cold, non-polar solvent like hexanes in which the salt is insoluble.[6] Consider switching to a polymer-bound scavenger or an inorganic base like potassium carbonate that is easier to filter off.[7] |
| Inert gas sparging is not effectively removing all the HCl. | The sparging time may be too short, the gas flow rate too low, or the gas dispersion in the liquid inefficient. | Increase the sparging time and/or the gas flow rate. Ensure the gas is bubbled through the bulk of the liquid using a fritted gas dispersion tube for better efficiency.[4][5] |
| The product is hydrolyzing during workup. | The product is coming into contact with water, and this compound is water-sensitive.[11][12] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. If an aqueous wash is necessary, perform it quickly at a low temperature and immediately separate the organic layer. |
| The reaction mixture is turning dark during heating. | This could indicate decomposition, possibly due to overheating. | Carefully control the reaction temperature. For this compound synthesis, temperatures above 135°C can lead to decomposition.[2][3] |
Detailed Experimental Protocols
Method 1: Removal of HCl by Inert Gas Sparging
This method is suitable for removing dissolved HCl gas from a reaction mixture and is particularly useful when the product is heat-sensitive.
Materials:
-
Reaction mixture containing this compound and dissolved HCl.
-
Source of dry, inert gas (e.g., nitrogen or argon) with a regulator.
-
Gas dispersion tube (fritted glass is ideal).
-
Scrubber system (e.g., a bubbler containing a dilute sodium hydroxide (B78521) solution) to trap the exiting HCl gas.
Procedure:
-
Set up the reaction flask with a gas inlet connected to the inert gas source via the gas dispersion tube and a gas outlet connected to the scrubber.
-
Ensure the gas dispersion tube is submerged in the reaction mixture.
-
Begin bubbling the inert gas through the mixture at a moderate rate. A good starting point is a flow rate that creates gentle bubbling without causing excessive splashing.[4][5]
-
Continue sparging for 1-2 hours. The optimal time will depend on the reaction scale and the concentration of HCl.
-
Monitor the removal of HCl by testing the gas exiting the scrubber with a pH indicator or by analyzing a small aliquot of the reaction mixture.
-
Once the HCl has been removed, discontinue the gas flow and proceed with the next step of your synthesis or purification.
Caption: Workflow for HCl removal by inert gas sparging.
Method 2: Purification of this compound by Vacuum Distillation
This is a standard procedure for obtaining high-purity this compound after the initial reaction.
Materials:
-
Crude this compound reaction mixture.
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask).
-
Vacuum pump and pressure gauge.
-
Heating mantle.
-
Cold trap (recommended to protect the vacuum pump).
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are well-sealed (use appropriate grease for vacuum).
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to the vacuum pump with the cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 13-14 mm Hg).[2][3]
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction boiling in the appropriate range. For this compound, this is typically 62-64°C at 13 mm Hg.[2][3]
-
Discard any initial forerun that distills at a lower temperature.
-
Once the desired fraction has been collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
The collected this compound should be stored in a sealed container under an inert atmosphere to prevent hydrolysis.[2]
Data Summary
The following table summarizes key physical properties and typical yields for this compound synthesis, which are relevant for purification.
| Parameter | Value | Conditions | Reference(s) |
| Boiling Point | 62-64 °C | at 13 mm Hg | [2],[3] |
| Boiling Point | 158-164 °C | at atmospheric pressure | [10] |
| Typical Yield | 82-95% | From maleic anhydride (B1165640) and phthaloyl chloride | [2],[3] |
| Typical Yield | 70-90% | From fumaric acid and thionyl chloride | [10] |
The choice of purification method can impact the final yield. The following table compares the suitability of different HCl removal techniques.
| Method | Typical Purity | Advantages | Disadvantages |
| Fractional Distillation | High (>98%) | High purity, removes non-volatile impurities. | Requires thermally stable compounds, potential for product loss.[2] |
| Inert Gas Sparging | Moderate-High | Gentle, non-thermal, good for removing dissolved gases. | May not remove all HCl, requires a gas handling setup.[4][13] |
| HCl Scavengers (Bases) | Moderate-High | Fast and effective for neutralization. | Salt byproduct can be difficult to remove completely, potential for side reactions with the base.[6][14] |
| Adsorption | High | High selectivity, easy separation of the solid adsorbent. | Adsorbent capacity is limited, may require regeneration or disposal.[8][9] |
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloride Removal Adsorbents | Axens [axens.net]
- 9. Unlocking high-performance HCl adsorption at elevated temperatures: the synthesis and characterization of robust Ca–Mg–Al mixed oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Inert gas sparge leads to alternate reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Fumaryl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaryl (B14642384) chloride.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with fumaryl chloride, particularly in Friedel-Crafts acylation and amide synthesis reactions.
Friedel-Crafts Acylation Troubleshooting
Question: My Friedel-Crafts acylation reaction with this compound has a low yield or is not proceeding. What are the common causes and how can I fix it?
Answer:
Low yields in Friedel-Crafts acylation with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity:
-
Problem: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Exposure to atmospheric moisture will deactivate the catalyst, leading to reaction failure.[1]
-
Solution:
-
Use a fresh, unopened container of the Lewis acid catalyst.
-
If using a previously opened container, ensure it has been stored in a desiccator.
-
The catalyst should be a fine, free-flowing powder. Clumpy or discolored catalyst has likely been compromised.[2]
-
Ensure all glassware is rigorously dried, preferably oven-dried, before use.[2]
-
Use anhydrous solvents.
-
2. Deactivated Aromatic Substrate:
-
Problem: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) are deactivated and will not undergo this reaction.[1] Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are also unsuitable as the lone pair on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating both the catalyst and the ring.[2]
-
Solution:
-
Protect activating groups like amines and hydroxyls before attempting Friedel-Crafts acylation.
-
For deactivated substrates, consider alternative synthetic routes.
-
3. Insufficient Catalyst Loading:
-
Problem: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[1] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[1]
-
Solution:
-
Use at least one equivalent of the Lewis acid catalyst per acyl group. For this compound, which has two acyl chloride groups, at least two equivalents of the catalyst are typically required.
-
A slight excess (10-20%) of the catalyst may be beneficial.
-
4. Sub-Optimal Reaction Temperature:
-
Problem: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while others may decompose at elevated temperatures.[1]
-
Solution:
-
Start with conditions reported in the literature for similar substrates.
-
If the reaction is sluggish at room temperature, gentle heating may be necessary. Monitor the reaction closely for any signs of decomposition (e.g., color change to dark tar).
-
Question: I am observing the formation of multiple products or unexpected isomers in my Friedel-Crafts acylation. How can I improve the selectivity?
Answer:
-
Problem: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[1] The regioselectivity (ortho vs. para substitution) can also be an issue.
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of this compound to the aromatic substrate to minimize disubstitution.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. For example, in some cases, non-polar solvents may favor one isomer, while polar solvents favor another.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
-
Amide Synthesis Troubleshooting
Question: My amide synthesis reaction with this compound is giving a low yield.
Answer:
1. Incomplete Reaction:
-
Problem: The reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or NMR.[3][4]
-
Stoichiometry: Ensure the correct stoichiometry of reactants is being used. Typically, two equivalents of the amine are used for every one equivalent of this compound.[3]
-
2. Side Reactions:
-
Problem: this compound is a reactive molecule, and side reactions can occur, especially with primary amines.
-
Solution:
-
Temperature Control: Keep the reaction temperature low, especially during the addition of this compound, to minimize side reactions.
-
Slow Addition: Add the this compound dropwise to the solution of the amine to maintain a low concentration of the acyl chloride and reduce the likelihood of side product formation.[3]
-
3. Product Precipitation:
-
Problem: The diamide (B1670390) product may be insoluble in the reaction solvent and precipitate out, potentially hindering the reaction.
-
Solution:
-
Solvent Choice: Select a solvent in which both the reactants and the product are reasonably soluble.
-
Stirring: Ensure vigorous stirring to keep the reaction mixture homogeneous.
-
Question: I am observing the formation of a polymeric material in my reaction of this compound with a diamine.
Answer:
-
Problem: When reacting a difunctional acyl chloride like this compound with a difunctional amine (diamine), polymerization is expected and often desired to form polyamides.[5] However, uncontrolled polymerization can lead to an intractable solid.
-
Solution:
-
High Dilution: If a small molecule diamide is the desired product, performing the reaction under high dilution conditions can favor intramolecular cyclization or simple diamide formation over intermolecular polymerization.
-
Controlled Stoichiometry: Precise control of the stoichiometry is crucial in polymerization reactions to achieve the desired molecular weight.[5]
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What is the best Lewis acid catalyst for a Friedel-Crafts acylation with this compound?
-
A1: Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation.[1] However, for sensitive substrates like furan (B31954) or thiophene, milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) are preferred to prevent polymerization or degradation of the starting material.[6][7]
-
-
Q2: Can I use a catalytic amount of Lewis acid for my Friedel-Crafts reaction with this compound?
-
A2: Generally, no. The ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the Lewis acid is required for each acyl chloride group.[1]
-
-
Q3: Are there any catalysts needed for amide synthesis with this compound?
-
A3: Typically, no external catalyst is required for the reaction of this compound with a primary or secondary amine. The reaction is usually fast at room temperature.[3] However, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to scavenge the HCl byproduct.
-
Reaction Conditions and Optimization
-
Q4: What are the typical reaction temperatures for this compound reactions?
-
Q5: How can I monitor the progress of my this compound reaction?
-
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components of the reaction mixture.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the components of the reaction mixture, especially for less volatile compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used for in-situ reaction monitoring.[4]
-
-
Side Reactions and Impurities
-
Q6: What are the common side products in Friedel-Crafts acylations with this compound?
-
A6: Besides polysubstitution, with sensitive substrates like furan, polymerization and ring-opening can be significant side reactions.[6]
-
-
Q7: What are the potential side reactions when reacting this compound with primary amines?
-
A7: Besides the desired diamide formation, side reactions can include the formation of imides and other complex products, especially if the reaction conditions are not carefully controlled.
-
-
Q8: My this compound is yellow. Is it still usable?
-
A8: this compound is often described as a clear to straw-colored liquid.[10] A yellow color may indicate the presence of impurities. It is recommended to purify it by distillation before use, especially for sensitive reactions.
-
Quantitative Data
Table 1: Catalyst Loading and Yields for Friedel-Crafts Acylation of Heterocycles with Acyl Chlorides
| Aromatic Substrate | Acylating Agent | Catalyst | Catalyst Loading (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Thiophene | Acetyl Chloride | SnCl₄ | 1.0 | Benzene | Room Temp | 80-85 |
| Furan | Acetic Anhydride | BF₃·OEt₂ | 0.1 | Diethyl Ether | 0 | High |
Note: This table provides representative data for acylations of similar heterocycles, as specific quantitative data for this compound is limited in the searched literature. These conditions can serve as a starting point for optimization.
Table 2: Yields for the Synthesis of trans-Diamides from this compound and Substituted Anilines
| Aniline (B41778) Derivative | Yield (%) |
| 3-Fluoroaniline | 96 |
| 4-Fluoroaniline | 94 |
| 2-Chloroaniline | 85 |
| 3-Chloroaniline | 95 |
| 4-Chloroaniline | 93 |
| 4-Methylaniline | 92 |
| 4-Methoxyaniline | 91 |
Data sourced from a study on the synthesis of trans-diamide derivatives.[3] The general procedure involves reacting 1 equivalent of this compound with 2 equivalents of the aniline in CH₂Cl₂.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound
! CAUTION: this compound and aluminum chloride are corrosive and react with moisture. Handle these reagents in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (e.g., AlCl₃, 2.2 equivalents) and the anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
Dissolve the aromatic substrate (1 equivalent) in the anhydrous solvent in the dropping funnel and add it slowly to the Lewis acid suspension with vigorous stirring.
-
In a separate dropping funnel, add a solution of this compound (1 equivalent) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for the Synthesis of a Diamide from this compound and a Primary Amine
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂).[3]
-
-
Addition of this compound:
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred amine solution at room temperature.[3]
-
-
Reaction:
-
Stir the reaction mixture at room temperature until the starting materials are completely consumed, as monitored by TLC.[3]
-
-
Work-up:
-
If the product precipitates, collect it by filtration.[3]
-
Wash the solid with the reaction solvent and then with water to remove any amine hydrochloride salts.
-
-
Purification:
-
The product can be further purified by recrystallization, typically from methanol (B129727) or ethanol.[3]
-
Visualizations
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Caption: Catalyst selection guide for common this compound reactions.
References
- 1. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. rsc.org [rsc.org]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Fumaryl Chloride and Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of fumaryl (B14642384) chloride and oxalyl chloride, two common diacyl chloride reagents in organic synthesis. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on their performance in common applications, supported by structural analysis and proposed experimental protocols for direct comparison.
Introduction
Fumaryl chloride and oxalyl chloride are both highly reactive compounds widely employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Their bifunctional nature allows for the construction of complex molecular architectures. While both are acylating agents, their distinct molecular structures give rise to differences in reactivity, stability, and suitability for various synthetic transformations. Oxalyl chloride is well-known for its role in the Swern oxidation and for the conversion of carboxylic acids to acyl chlorides, while this compound is a key monomer in the production of specialty polymers and a precursor for various organic compounds.[1][2]
Structural and Electronic Properties
The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack.
This compound: The two acyl chloride functionalities in this compound are separated by a carbon-carbon double bond in a trans configuration. This double bond acts as an electron-withdrawing group through resonance and inductive effects, which is expected to increase the electrophilicity of the carbonyl carbons.
Oxalyl Chloride: In oxalyl chloride, the two carbonyl groups are directly bonded to each other. The electronegative oxygen and chlorine atoms strongly withdraw electron density from the carbonyl carbons. The close proximity of the two acyl chloride groups allows for significant inductive effects between them, enhancing the electrophilicity of both carbonyl centers.
Based on these structural considerations, it is hypothesized that the adjacent electron-withdrawing acyl chloride group in oxalyl chloride leads to a greater overall electrophilicity compared to the more distant influence of the second acyl group across the double bond in this compound. This would suggest that oxalyl chloride is generally the more reactive of the two.
Data Presentation: Spectroscopic and Physical Properties
| Property | This compound | Oxalyl Chloride |
| Molecular Formula | C₄H₂Cl₂O₂ | C₂Cl₂O₂ |
| Molecular Weight | 152.96 g/mol | 126.92 g/mol [3] |
| Appearance | Clear yellow, fuming liquid[1] | Colorless, sharp-smelling liquid[2] |
| Boiling Point | 161-164 °C[4] | 63-64 °C[2] |
| ¹H NMR (CDCl₃) | δ ~7.0 ppm (s) | Not applicable |
| ¹³C NMR (CDCl₃) | δ ~135 ppm (C=C), ~165 ppm (C=O) | δ ~161-163 ppm (C=O)[2][5] |
| IR (C=O stretch) | ~1770 cm⁻¹ | ~1775 cm⁻¹ |
Note: NMR and IR values are approximate and can vary depending on the solvent and concentration.
Reactivity Comparison and Common Applications
Acylation Reactions
Both this compound and oxalyl chloride are effective acylating agents for a variety of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions).[1][2]
Oxalyl Chloride is often preferred for the synthesis of other acyl chlorides from carboxylic acids, a reaction catalyzed by DMF.[2] It is considered a milder and more selective reagent than thionyl chloride.[2] Its reaction with aromatic compounds in the presence of a Lewis acid like aluminum chloride yields the corresponding acyl chloride in a Friedel-Crafts acylation.[2]
This compound is also utilized in acylation reactions and is a key component in the synthesis of polyesters and other polymers.[1] Its rigid trans-alkene backbone is often incorporated to impart specific physical properties to the resulting materials.
Swern Oxidation
A significant point of differentiation is the utility of oxalyl chloride in the Swern oxidation. This reaction converts primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[5][6] this compound is not used in this transformation. The mechanism involves the activation of dimethyl sulfoxide (B87167) (DMSO) by oxalyl chloride to form a reactive electrophilic sulfur species.
Experimental Protocols
To facilitate a direct, quantitative comparison of the reactivity of this compound and oxalyl chloride, the following experimental protocol for a competitive acylation reaction is proposed.
Protocol: Competitive Acylation of an Aniline Derivative
This experiment aims to determine the relative reactivity of this compound and oxalyl chloride by allowing them to compete for a limited amount of a nucleophile.
Materials:
-
This compound
-
Oxalyl chloride
-
4-Methoxyaniline
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.5 M solution of 4-methoxyaniline in anhydrous DCM.
-
Prepare a 0.5 M solution of triethylamine in anhydrous DCM.
-
Prepare 0.5 M solutions of both this compound and oxalyl chloride in anhydrous DCM. Accurately determine the concentration of these solutions.
-
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of the 4-methoxyaniline solution (5 mmol).
-
Add a known amount of the internal standard.
-
Cool the flask to 0 °C in an ice bath.
-
-
Competitive Reaction:
-
To the stirred solution of 4-methoxyaniline, simultaneously add 5 mL of the 0.5 M this compound solution (2.5 mmol) and 5 mL of the 0.5 M oxalyl chloride solution (2.5 mmol) via syringe.
-
Immediately after the addition of the acyl chlorides, add 5 mL of the 0.5 M triethylamine solution (5 mmol) dropwise over 5 minutes.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude product in CDCl₃.
-
Acquire a ¹H NMR spectrum of the product mixture.
-
By integrating the characteristic peaks of the unreacted 4-methoxyaniline, the fumaramide (B1208544) product, and the oxalamide product relative to the internal standard, the relative conversion and thus the relative reactivity of the two acyl chlorides can be determined.
-
Mandatory Visualizations
Logical Relationship: Factors Influencing Acyl Chloride Reactivity
Caption: Factors influencing the reactivity of acyl chlorides.
Experimental Workflow: Competitive Acylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. Anion of Oxalyl Chloride: Structure and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. This compound(627-63-4) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Chlorinating Agents for Dicarboxylic Acid Chloride Synthesis: Thionyl Chloride vs. Fumaryl Chloride
The conversion of dicarboxylic acids into their corresponding dichlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates essential for the production of polymers, pharmaceuticals, and other fine chemicals. Thionyl chloride (SOCl₂) is a widely utilized reagent for this purpose. This guide provides a detailed comparison of thionyl chloride with fumaryl (B14642384) chloride, clarifying their respective roles and applications in the synthesis of dicarboxylic acid chlorides, supported by experimental data and protocols.
While thionyl chloride is a general-purpose chlorinating agent, the available literature indicates that fumaryl chloride is a specific diacid chloride product rather than a common reagent for converting other dicarboxylic acids to their acid chlorides. Therefore, this guide will focus on thionyl chloride as the benchmark reagent and discuss the specific synthesis of this compound, which presents unique challenges.
Thionyl Chloride: The Workhorse Reagent
Thionyl chloride is arguably the most common and versatile reagent for synthesizing acid chlorides from carboxylic acids.[1][2] Its primary advantages include high reactivity and the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying product purification.[3][4]
Reaction Mechanism and Workflow
The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with the loss of SO₂ and HCl.[5][6]
Caption: Simplified mechanism for the conversion of a dicarboxylic acid to a diacid chloride using thionyl chloride.
Experimental Data for Thionyl Chloride
Thionyl chloride is effective for a range of dicarboxylic acids, particularly saturated ones. The reaction is typically conducted by heating the acid in neat or excess thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]
| Substrate | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |
| Adipic Acid | Thionyl Chloride | None | None (neat) | Gentle heating (50–60°C), 4h | Not specified, used directly | [9] |
| Fumaric Acid | Thionyl Chloride | Iron (Fe) compounds | None (neat) | Reflux, 2-24h | 85-92% | [10] |
| General Acid | Thionyl Chloride | DMF (cat.) | Optional | 20-80°C | Good | [8] |
Experimental Protocol: Synthesis of Adipoyl Chloride
This protocol is adapted from Organic Syntheses.[9]
-
Setup: Place 146 g (1.0 mole) of adipic acid, previously dried over sulfuric acid, into a 1-L round-bottomed flask equipped with a reflux condenser.
-
Reagent Addition: Add 357 g (217 mL, 3.0 moles) of thionyl chloride to the flask.
-
Reaction: Gently heat the mixture on a water bath maintained at 50–60°C. After approximately 4 hours, the solid adipic acid will have dissolved, and the evolution of HCl gas will have ceased.
-
Workup: Connect the flask to a downward condenser and heat under reduced pressure using a water bath to remove excess thionyl chloride.
-
Product: The light yellow residue is adipoyl chloride, which can be used for subsequent reactions without further purification.
Caption: General experimental workflow for dicarboxylic acid chloride synthesis using thionyl chloride.
The Special Case: Synthesis of this compound
Attempts to synthesize acyl chlorides from unsaturated dibasic acids like fumaric acid using standard thionyl chloride procedures often result in no reaction or insignificant yields.[10] This highlights a limitation of thionyl chloride's general applicability. For this specific transformation, procedural modifications or alternative reagents are necessary.
Method 1: Thionyl Chloride with Iron Promoter
A patented process demonstrates that fumaric acid can be effectively converted to this compound using thionyl chloride in the presence of an iron-based promoter.[10]
-
Reaction: A mixture of fumaric acid, excess thionyl chloride (2 to 6 moles per mole of acid), and a catalytic amount of an iron compound (e.g., FeCl₂, FeSO₄·7H₂O) is heated to reflux (approx. 79°C) for 2 to 24 hours.[10]
-
Completion: The reaction is complete when the solid fumaric acid has fully dissolved.[10]
-
Purification: The resulting this compound is recovered by fractional distillation.[10] High yields of 85-92% have been reported using this method.[10]
Method 2: Phthaloyl Chloride from Maleic Anhydride (B1165640)
An alternative and high-yielding synthesis of this compound starts from maleic anhydride and uses phthaloyl chloride as the chlorinating agent, with zinc chloride as a catalyst.[11][12]
-
Reaction: A mixture of maleic anhydride (1 mole), commercial phthaloyl chloride, and anhydrous zinc chloride is heated to 130–135°C for 2 hours.[11][12]
-
Purification: The product, this compound, is isolated via rapid vacuum distillation, followed by a slower fractional redistillation. This procedure can yield 82–95% of pure this compound.[11][12]
Comparative Analysis and Conclusion
A direct comparison of this compound and thionyl chloride as general reagents for dicarboxylic acid chloride synthesis is not appropriate, as this compound is not used for this purpose. The comparison instead lies in the efficacy of thionyl chloride across different substrates.
-
Thionyl Chloride is the reagent of choice for general dicarboxylic acid chloride synthesis, especially for saturated acids like adipic acid. It is cost-effective, highly reactive, and allows for simple purification due to its volatile byproducts.[3][4]
-
Limitations of Thionyl Chloride: For unsaturated dicarboxylic acids such as fumaric acid, standard reaction conditions with thionyl chloride are ineffective.[10] This requires the use of specific promoters (e.g., iron compounds) or turning to entirely different synthetic strategies.[10]
-
This compound Synthesis: The synthesis of this compound itself illustrates the substrate limitations of chlorinating agents. While a modified thionyl chloride protocol exists, alternative methods using different reagents like phthaloyl chloride may offer a more reliable and high-yielding pathway.[11][12]
For researchers, scientists, and drug development professionals, thionyl chloride remains the primary and most versatile tool for converting dicarboxylic acids to their dichlorides. However, for challenging substrates, particularly unsaturated ones, process optimization, the use of catalysts, or exploring alternative chlorinating agents is crucial to achieve desired yields and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]
- 4. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Fumaryl Chloride and Maleoyl Chloride for Researchers
A Guide for Researchers, Scientists, and Drug Development Professionals
Fumaryl (B14642384) chloride and its geometric isomer, maleoyl chloride, are highly reactive bifunctional molecules. Their distinct stereochemistry—trans for fumaryl chloride and cis for maleoyl chloride—profoundly influences their stability, reactivity, and suitability for various synthetic applications. This guide provides a detailed comparative analysis of these two acyl chlorides, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific needs in polymer synthesis, crosslinking applications, and as a versatile chemical intermediate.
Physicochemical Properties: A Tale of Two Isomers
The fundamental difference in the geometric arrangement of this compound and maleoyl chloride leads to distinct physical properties. This compound, the trans isomer, is a stable, well-characterized compound. In contrast, maleoyl chloride, the cis isomer, is notably unstable and has been primarily identified through spectroscopic studies under specific conditions, such as the UV-laser photoisomerization of this compound.[1] This inherent instability makes maleoyl chloride commercially unavailable and challenging to work with in standard laboratory settings.
| Property | This compound | Maleoyl Chloride |
| Synonyms | Fumaroyl dichloride, (E)-Butenedioyl dichloride | (Z)-Butenedioyl dichloride |
| CAS Number | 627-63-4 | Not available |
| Molecular Formula | C₄H₂Cl₂O₂ | C₄H₂Cl₂O₂ |
| Molecular Weight | 152.96 g/mol | 152.96 g/mol |
| Appearance | Straw-colored, fuming liquid | Identified by matrix isolation IR spectroscopy |
| Boiling Point | 161-164 °C | Not determined (unstable) |
| Density | 1.415 g/mL at 25 °C | Not determined |
| Refractive Index | n20/D 1.499 | Not determined |
| Stability | Stable, moisture-sensitive | Highly unstable, isomerizes |
Reactivity and Performance: Stability vs. Inferred Reactivity
The reactivity of these isomers is a direct consequence of their stereochemistry. This compound's linear, trans configuration allows for straightforward reactions with nucleophiles, making it a valuable monomer in polymerization and a precursor for various derivatives. Maleoyl chloride's cis configuration, on the other hand, would likely lead to high reactivity but also steric hindrance and a propensity for intramolecular side reactions, contributing to its instability.
Acylation Reactions
This compound readily reacts with primary amines to form trans-diamides, often in high yields. The reaction proceeds via nucleophilic acyl substitution at both carbonyl carbons.
A study on the synthesis of N,N'-disubstituted fumaramides reported the following yields with various substituted anilines:[2]
| Primary Amine | Product Yield |
| 3-Fluoroaniline (B1664137) | 96% |
| 4-Fluoroaniline | 94% |
| 3-Chloroaniline | 95% |
| 4-Chloroaniline | 93% |
| 2-Fluoroaniline | 81% |
| 2-Chloroaniline | 79% |
The lower yields with ortho-substituted anilines are attributed to steric hindrance.[2]
Due to its instability, there is no experimental data on the reactivity of maleoyl chloride in similar acylation reactions. It is reasonable to infer that it would be highly reactive, but the cis arrangement of the acyl chloride groups might favor cyclization or other side reactions over the clean formation of diamides.
Polymerization Reactions
This compound is an effective monomer for the synthesis of polyesters and polyamides through condensation polymerization. Its rigid trans structure can impart desirable thermal and mechanical properties to the resulting polymers.[3]
In the synthesis of high molecular weight poly(propylene fumarate) (PPF), this compound is reacted with propylene (B89431) glycol. A study reported the synthesis of PPF with a number-average molecular weight (Mn) of 4900 (±700) and a weight-average molecular weight (Mw) of 9100 (±1300) after 16 hours of transesterification.[4]
Maleoyl chloride is not used in polymerization due to its instability.
Applications in Research and Development
This compound
-
Polymer Synthesis : this compound is a key building block for unsaturated polyesters, such as poly(propylene fumarate), which are used in biomedical applications, including tissue engineering scaffolds.[5]
-
Crosslinking Agent : Its bifunctional nature allows it to act as a crosslinking agent, creating covalent bonds between polymer chains to enhance their mechanical properties and stability.[3] While direct applications in crosslinking biopolymers for drug delivery are not extensively documented, its reactivity profile suggests potential in this area.
-
Chemical Intermediate : It serves as a precursor for a variety of organic compounds, including pharmaceuticals, dyestuffs, and insecticides.[6]
Maleoyl Chloride
Due to its transient nature, maleoyl chloride does not have established applications and is primarily of academic interest in studies of reaction mechanisms and stereochemistry.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with phthaloyl chloride in the presence of anhydrous zinc chloride.[7]
Materials:
-
Maleic anhydride (98 g, 1 mole)
-
Phthaloyl chloride (230 g)
-
Anhydrous zinc chloride (2 g)
Procedure:
-
Combine maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride in a 500-mL three-necked round-bottomed flask equipped with a thermometer and a fractionating column.
-
Heat the reaction mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours.
-
Allow the mixture to cool to 90–95 °C.
-
Distill the crude this compound under reduced pressure (60–85 °C at 13–14 mm Hg).
-
Redistill the collected fraction to obtain pure this compound (62–64 °C at 13 mm Hg).
-
The expected yield is between 82–95%.[7]
Synthesis of N,N'-bis(3-fluorophenyl)fumaramide
This protocol is adapted from a study by Yılmaz (2020).[2]
Materials:
-
3-Fluoroaniline (1.11 g, 10.0 mmol)
-
This compound (0.76 g, 5.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Methanol (B129727) for crystallization
Procedure:
-
Dissolve 3-fluoroaniline in 10 mL of CH₂Cl₂ in a reaction flask.
-
Add this compound dropwise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting materials are consumed, filter the precipitated product.
-
Crystallize the crude product from methanol to yield the pure trans-diamide.
-
The reported yield for this specific reaction is 96%.[2]
Interfacial Polymerization of a Polyamide (General Protocol)
This is a general procedure for interfacial polymerization, which can be adapted for this compound and a suitable diamine.[8][9]
Materials:
-
Aqueous Phase: A solution of a diamine (e.g., hexamethylenediamine) in water, with an added base (e.g., sodium carbonate) to neutralize the HCl byproduct.
-
Organic Phase: A solution of this compound in an immiscible organic solvent (e.g., dichloromethane or hexane).
Procedure:
-
Carefully pour the aqueous diamine solution into a beaker.
-
Gently add the organic this compound solution on top of the aqueous layer to create a distinct interface.
-
A thin film of polyamide will form at the interface.
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously to form a "rope" of the polymer.
-
Wash the resulting polymer with water to remove unreacted monomers and byproducts.
-
Dry the polymer for further characterization.
Visualizing the Chemistry
Caption: Logical comparison of fumaryl and maleoyl chloride.
Caption: Workflow for interfacial polymerization using this compound.
Conclusion
This compound is a robust and versatile reagent, well-suited for applications requiring a linear, rigid bifunctional monomer, particularly in the synthesis of unsaturated polyesters and polyamides. Its stability and predictable reactivity make it a reliable choice for researchers. Maleoyl chloride, in contrast, remains a transient and largely theoretical counterpart. Its inherent instability, a direct result of its cis geometry, precludes its practical use in synthesis. The comparison between these two isomers highlights the critical role of stereochemistry in determining the properties and utility of a molecule. For researchers in drug development and materials science, this compound offers a dependable platform for creating well-defined macromolecular architectures and complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound Reagent|Fumaric Acid Dichloride [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 富马酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US2653168A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. Inorganic/Biopolymers Hybrid Hydrogels Dual Cross-Linked for Bone Tissue Regeneration [mdpi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fumaroylation Reagents: Moving Beyond Fumaryl Chloride
For researchers, scientists, and drug development professionals seeking to incorporate the fumaroyl moiety into molecules, fumaryl (B14642384) chloride has long been the go-to reagent. Its high reactivity ensures efficient conversion, but this comes at the cost of significant handling challenges and potential side reactions. This guide provides an objective comparison of fumaryl chloride with milder, more versatile alternatives, offering experimental insights to help you select the optimal reagent for your specific application.
Fumaroylation, the process of adding a fumaroyl group, is a key chemical transformation in the synthesis of pharmaceuticals and functional materials. The traditional reagent, this compound, while effective, is a highly corrosive and moisture-sensitive chemical, posing significant handling risks. Its aggressive nature can also be incompatible with sensitive substrates, leading to undesired side reactions. These drawbacks have spurred the exploration of alternative reagents that offer a better balance of reactivity, selectivity, and safety.
This guide compares this compound to two primary classes of alternatives: fumaric acid activated by coupling agents and fumaric acid monoesters.
Reagent Performance Comparison
The choice of a fumaroylation reagent hinges on a trade-off between reactivity, safety, and substrate compatibility. While this compound offers the highest reactivity, alternatives provide milder conditions and generate less hazardous byproducts.
| Parameter | This compound | Fumaric Acid + Coupling Agent (e.g., EDC) | Fumaric Acid Monoester Chloride |
| Reagent Type | Acyl Chloride | Carboxylic Acid + Carbodiimide (B86325) | Acyl Chloride (Asymmetrical) |
| Reactivity | Very High | Moderate to High | High |
| Typical Conditions | Anhydrous, often with base | Mild, aqueous or organic solvent | Anhydrous, with base |
| Key Hazards | Corrosive, toxic, moisture-sensitive, fuming liquid. | Coupling agent can be an irritant/sensitizer. | Corrosive, moisture-sensitive. |
| Primary Byproducts | HCl (corrosive gas) | Soluble urea (B33335) derivative | HCl (corrosive gas) |
| Substrate Scope | Limited by sensitivity to harsh conditions and HCl. | Broad, suitable for sensitive functional groups. | Potentially broader than this compound. |
| Key Advantages | High reactivity, rapid conversion. | Mild conditions, high selectivity, safer handling. | Good reactivity, allows for sequential derivatization. |
| Key Disadvantages | Hazardous, harsh conditions, potential for side reactions. | Cost of coupling agent, requires byproduct removal. | Limited commercial availability, requires synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for fumaroylation using this compound and a common alternative, fumaric acid with a carbodiimide coupling agent.
Protocol 1: Fumaroylation using this compound
This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted fumaramides.
Objective: To synthesize a fumaramide (B1208544) from a primary amine and this compound.
Materials:
-
Primary amine (e.g., 3-Fluoroaniline, 10.0 mmol)
-
This compound (5.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 10 mL)
-
Methanol (B129727) (for crystallization)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the primary amine (10.0 mmol) in dichloromethane (10 mL).
-
Cool the solution in an ice bath.
-
Slowly add this compound (5.0 mmol) dropwise to the stirred amine solution. A precipitate is expected to form.
-
Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis shows complete consumption of the starting materials.
-
Filter the resulting precipitate from the reaction mixture.
-
Wash the collected solid with a small amount of cold dichloromethane.
-
Recrystallize the crude product from methanol to yield the pure fumaramide derivative.
Protocol 2: Fumaroylation using Fumaric Acid and EDC
This protocol is a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common coupling agent. Optimization may be required based on the specific amine substrate.
Objective: To synthesize a fumaramide from a primary amine and fumaric acid.
Materials:
-
Fumaric acid (5.0 mmol)
-
Primary amine (10.0 mmol)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 10.0 mmol)
-
Hydroxybenzotriazole (HOBt, catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA, 10.0 mmol)
-
Acetonitrile (B52724) (ACN, 20 mL)
Procedure:
-
To a flask, add fumaric acid (5.0 mmol), EDC (10.0 mmol), a catalytic amount of HOBt, and acetonitrile (20 mL).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Add the primary amine (10.0 mmol) to the reaction mixture, followed by DIPEA (10.0 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using silica (B1680970) gel chromatography to obtain the desired fumaramide.
Reaction Pathways and Workflows
Visualizing the chemical transformations and experimental processes can aid in understanding and planning.
Caption: Alternative pathways for fumaroylation reactions.
Caption: General experimental workflow for fumaroylation.
Conclusion
While this compound remains a potent reagent for fumaroylation, its hazardous properties necessitate careful consideration and handling. For many applications, particularly in drug development involving complex and sensitive molecules, the use of fumaric acid with coupling agents like EDC provides a milder, safer, and often more selective alternative. Fumaric acid monoester chlorides represent an intermediate approach, retaining high reactivity while offering a handle for further, selective transformations. The choice of reagent should be guided by the specific requirements of the substrate, the scale of the reaction, and the safety protocols of the laboratory.
spectroscopic comparison of fumaryl chloride and its reaction products
For Researchers, Scientists, and Drug Development Professionals
Fumaryl (B14642384) chloride ((E)-but-2-enedioyl dichloride) is a highly reactive difunctional acyl chloride, serving as a critical building block in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. Its electrophilic carbonyl centers are prime targets for nucleophilic attack, leading to a diverse range of derivatives, most notably esters and amides. Understanding the spectroscopic signatures of fumaryl chloride and its reaction products is paramount for reaction monitoring, quality control, and structural elucidation.
This guide provides an objective comparison of the spectroscopic properties of this compound with two of its common derivatives: diethyl fumarate (B1241708) and N,N'-diethyl fumaramide. The comparison is supported by experimental data and detailed protocols for both synthesis and analysis.
Reaction Pathways of this compound
This compound readily undergoes nucleophilic acyl substitution reactions. The chlorine atoms are excellent leaving groups, facilitating reactions with a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a chloride ion and form the substituted product.
Caption: Reaction of this compound with alcohols or amines.
The diagram below illustrates the general mechanism of nucleophilic acyl substitution.
Caption: Stepwise mechanism of nucleophilic acyl substitution.
Spectroscopic Data Comparison
The transformation of the acyl chloride functionality into an ester or amide results in distinct changes in the corresponding ¹H NMR, ¹³C NMR, and IR spectra. These changes are summarized in the tables below.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Structure | Chemical Shift (δ) of Vinylic Protons (ppm) | Chemical Shift (δ) of Ethyl Protons (ppm) |
| This compound | Cl-CO-CH=CH-CO-Cl | ~ 7.0 - 7.3 (s, 2H)[1] | N/A |
| Diethyl Fumarate | C₂H₅O-CO-CH=CH-CO-OC₂H₅ | ~ 6.8 (s, 2H)[2] | ~ 4.2 (q, 4H, -OCH₂-), ~ 1.3 (t, 6H, -CH₃)[2][3] |
| N,N'-Diethyl Fumaramide | C₂H₅NH-CO-CH=CH-CO-NHC₂H₅ | ~ 6.9 - 7.1 (s, 2H) | ~ 3.3 (m, 4H, -NHCH₂-), ~ 1.1 (t, 6H, -CH₃), ~ 8.0 (br s, 2H, -NH) |
Key Observation: The vinylic protons of this compound are the most deshielded due to the strong electron-withdrawing effect of the chlorine atoms. This effect is slightly attenuated in the ester and amide derivatives. The appearance of signals corresponding to the ethyl groups is a clear indicator of successful substitution.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) of Carbonyl Carbon (ppm) | Chemical Shift (δ) of Vinylic Carbons (ppm) | Chemical Shift (δ) of Ethyl Carbons (ppm) |
| This compound | ~ 164 - 165[4] | ~ 138 - 140[4] | N/A |
| Diethyl Fumarate | ~ 165[5][6] | ~ 133 - 134[5][6] | ~ 61 (-OCH₂-), ~ 14 (-CH₃)[5][6] |
| N,N'-Diethyl Fumaramide | ~ 163 - 164 | ~ 132 - 133 | ~ 35 (-NHCH₂-), ~ 15 (-CH₃) |
Key Observation: The carbonyl carbon signal shifts upfield (to a lower ppm value) as the electron-withdrawing strength of the substituent decreases (Cl > OR > NR₂). This trend makes ¹³C NMR a powerful tool for distinguishing between these functional groups.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~ 1750 - 1815 (strong, sharp)[7] | C=O stretch (Acyl Chloride) |
| Diethyl Fumarate | ~ 1720 - 1740 (strong)[7][8][9] | C=O stretch (Ester) |
| ~ 1150 - 1300 (strong) | C-O stretch | |
| N,N'-Diethyl Fumaramide | ~ 1640 - 1680 (strong) | C=O stretch (Amide I band) |
| ~ 3300 (medium, broad) | N-H stretch | |
| ~ 1550 (medium) | N-H bend (Amide II band) |
Key Observation: The C=O stretching frequency is highly diagnostic. Acyl chlorides exhibit the highest frequency due to the inductive effect of chlorine. This frequency decreases for esters and is even lower for amides, where resonance donation from the nitrogen atom weakens the C=O bond. The presence of N-H stretching and bending bands is a definitive feature of the secondary amide.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound derivatives and their spectroscopic characterization.
Protocol 1: Synthesis of Diethyl Fumarate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the flask in an ice bath.
-
Slowly add a solution of anhydrous ethanol (2.2 eq) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (2.2 eq) in the same solvent. The base is necessary to neutralize the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl fumarate.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of N,N'-Diethyl Fumaramide
This protocol is adapted from a published procedure.[10]
-
Dissolve ethylamine (10.0 mmol, 4.0 eq) in 10 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add this compound (2.5 mmol, 1.0 eq) dropwise to the stirred amine solution. A precipitate will form. (Note: A 4:1 molar ratio of amine to acyl chloride is used; two equivalents act as the nucleophile and two equivalents neutralize the HCl formed).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of this compound.
-
Filter the precipitated product and wash it with a small amount of cold dichloromethane.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain pure N,N'-diethyl fumaramide.
Protocol 3: General Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[11]
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples (this compound, diethyl fumarate) can be analyzed as a thin film between salt plates (KBr or NaCl). Solid samples (N,N'-diethyl fumaramide) can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Mass Spectrometry (MS): Acquire mass spectra using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for volatile compounds. Electron Ionization (EI) is a common method for fragmentation analysis.[12]
Caption: A typical experimental workflow for synthesis and analysis.
References
- 1. Dimethyl fumarate(624-49-7) 13C NMR spectrum [chemicalbook.com]
- 2. Diethyl fumarate (623-91-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. fiveable.me [fiveable.me]
- 5. Diethyl fumarate (623-91-6) 13C NMR spectrum [chemicalbook.com]
- 6. Solved Below is the structure and 13C NMR for diethyl | Chegg.com [chegg.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Diethyl fumarate (623-91-6) IR Spectrum [m.chemicalbook.com]
- 9. Diethyl fumarate [webbook.nist.gov]
- 10. Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for the Structural Validation of Fumaryl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of fumaryl (B14642384) chloride derivatives, including amides and esters. Below, we present a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental protocols and quantitative data to aid in the selection of appropriate validation methods.
Overview of Analytical Methods
The structural elucidation of newly synthesized fumaryl chloride derivatives is paramount for ensuring their identity, purity, and intended chemical properties. The primary methods employed for this purpose are NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. Each technique provides unique and complementary information about the molecular structure.
A general workflow for the structural validation of a this compound derivative is outlined below:
A Comparative Guide to Analytical Methods for Fumaryl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely analysis of fumaryl (B14642384) chloride reaction mixtures is critical for process optimization, quality control, and ensuring the safety and efficacy of resulting products. Fumaryl chloride, a highly reactive bifunctional acyl chloride, presents unique analytical challenges due to its instability. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy—for the analysis of this compound reactions. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate method for your specific research and development needs.
Quantitative Performance Comparison
The direct analysis of the highly reactive and non-volatile this compound is not feasible by LC-MS or GC-MS. Therefore, a derivatization step is necessary to convert it into a stable, chromatographable derivative. In this guide, we propose the derivatization of this compound with a suitable aromatic amine, such as aniline (B41778), to form a stable fumaramide (B1208544) derivative. The following table summarizes the expected performance of each analytical technique for the quantitative analysis of the main components in a this compound reaction mixture, assuming prior derivatization for LC-MS and GC-MS methods.
| Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) | qNMR Spectroscopy | In-situ FTIR Spectroscopy |
| Principle | Chromatographic separation of stable derivatives followed by mass-based detection and quantification. | Chromatographic separation of volatile derivatives followed by mass-based detection and quantification. | Non-invasive monitoring of nuclear magnetic resonance signals for structural elucidation and direct quantification. | Real-time monitoring of vibrational frequencies of functional groups to track reaction progress. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[1] | 0.05 - 0.2 µg/mL | ~1% of total reaction components | Qualitative, concentration-dependent |
| Limit of Quantification (LOQ) | 0.04 - 0.15 µg/mL[1] | 0.2 - 1.0 µg/mL | ~2-3% of total reaction components | Not applicable for precise quantification |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.999 (with internal standard) | Not applicable |
| Precision (%RSD) | < 5% | < 10% | < 2% | Not applicable |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | Not applicable |
| Sample Throughput | High | Medium | Low to Medium | Not applicable (real-time) |
| Matrix Effect | Potential for ion suppression or enhancement | Less susceptible than LC-MS | Minimal | Minimal |
Experimental Protocols
LC-MS/MS Analysis Protocol with Aniline Derivatization
This protocol is designed for the quantitative analysis of this compound in a reaction mixture by converting it to a stable fumaranilide derivative.
a. Sample Preparation and Derivatization:
-
Reaction Quenching/Derivatization: At a specified time point, withdraw an aliquot (e.g., 100 µL) of the this compound reaction mixture. Immediately quench the reaction and derivatize the unreacted this compound by adding the aliquot to a solution of aniline (e.g., 1 mL of a 10 mg/mL solution in acetonitrile). The aniline will react with the this compound to form the stable N,N'-diphenylfumaramide.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled fumaranilide or a structurally similar compound) to the derivatized sample.
-
Dilution: Dilute the sample to a suitable concentration with the mobile phase to fall within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (Hypothetical for N,N'-diphenylfumaramide):
-
Quantifier: [M+H]⁺ → fragment 1
-
Qualifier: [M+H]⁺ → fragment 2
-
-
Data Analysis: Quantify the derivative using a calibration curve prepared with authentic standards.
GC-MS Analysis Protocol with Aniline Derivatization
This method is suitable for the analysis of the fumaranilide derivative if it is sufficiently volatile and thermally stable.
a. Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as for the LC-MS method.
-
After derivatization, perform a liquid-liquid extraction (LLE) if necessary to transfer the derivative into a volatile organic solvent (e.g., ethyl acetate) and to remove non-volatile components.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen if required.
b. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR allows for the direct, non-destructive quantification of this compound and its reaction products in the reaction mixture without the need for derivatization.
a. Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture.
-
Add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a simple spectrum that does not overlap with the signals of the reactants or products (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene).
-
Add a deuterated solvent compatible with the reaction mixture (e.g., CDCl₃ or DMSO-d₆).
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.[2][3][4]
In-situ FTIR Spectroscopy Protocol
In-situ FTIR provides real-time, qualitative information about the progress of the reaction by monitoring the disappearance of reactants and the appearance of products.
a. Experimental Setup:
-
The reaction is carried out in a reactor equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
The probe is immersed directly into the reaction mixture.
b. Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Once the reaction starts, continuously collect IR spectra at regular intervals.
-
Monitor the change in the absorbance of characteristic vibrational bands over time. For a reaction of this compound, one would typically monitor the disappearance of the acyl chloride carbonyl stretch (around 1780-1820 cm⁻¹) and the appearance of the product's characteristic bands (e.g., an amide carbonyl stretch around 1650-1680 cm⁻¹).
Mandatory Visualizations
Caption: Workflow for LC-MS/MS analysis of a this compound reaction mixture.
Conclusion
The choice of an analytical method for monitoring a this compound reaction mixture depends on the specific requirements of the analysis.
-
LC-MS/MS with derivatization is the recommended method for sensitive and accurate quantification of this compound and its products in complex matrices, offering high throughput suitable for routine analysis.
-
GC-MS with derivatization is a viable alternative if the derivatives are volatile and thermally stable, and it can be less prone to matrix effects.
-
qNMR spectroscopy is a powerful, non-destructive technique for absolute quantification without the need for derivatization or compound-specific standards, making it ideal for reaction monitoring and structural elucidation in a research setting.
-
In-situ FTIR spectroscopy provides invaluable real-time qualitative information on reaction kinetics and mechanism, allowing for immediate process adjustments.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can select the most appropriate analytical strategy to support their drug development and chemical synthesis endeavors.
References
Interpreting the ¹³C NMR Spectrum of Fumaryl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of spectroscopic data is paramount for accurate molecular characterization. This guide provides a detailed interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of fumaryl (B14642384) chloride, comparing it with related acyl chlorides to aid in structural elucidation and purity assessment.
Fumaryl chloride, the diacyl chloride of fumaric acid, is a reactive bifunctional molecule used in various chemical syntheses. Its symmetrical and unsaturated nature gives rise to a simple yet informative ¹³C NMR spectrum. This guide will delve into the expected chemical shifts, comparing them with its cis-isomer, maleoyl chloride, and the simpler analogue, acetyl chloride.
¹³C NMR Spectral Data Comparison
The interpretation of a ¹³C NMR spectrum hinges on the chemical shifts (δ), reported in parts per million (ppm), which are indicative of the electronic environment of each carbon atom. Due to its symmetry, this compound is expected to show only two distinct signals in its proton-decoupled ¹³C NMR spectrum: one for the two equivalent carbonyl carbons and one for the two equivalent olefinic carbons.
The following table summarizes the expected and reported ¹³C NMR chemical shifts for this compound and its comparators in deuterated chloroform (B151607) (CDCl₃).
| Compound | Carbon Type | Expected Chemical Shift (ppm) |
| This compound | Carbonyl (C=O) | ~165 - 175 |
| Olefinic (C=C) | ~130 - 140 | |
| Maleoyl Chloride | Carbonyl (C=O) | ~165 - 175 |
| Olefinic (C=C) | ~130 - 140 | |
| Acetyl Chloride | Carbonyl (C=O) | ~170 |
| Methyl (-CH₃) | ~34 |
Note: Precise, experimentally verified chemical shift values for fumaryl and maleoyl chloride are not widely available in public databases. The expected ranges are based on typical values for similar functional groups.
Interpreting the Spectrum of this compound
In the ¹³C NMR spectrum of this compound, the carbonyl carbons are significantly deshielded due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. This results in a resonance in the downfield region, typically between 165 and 175 ppm.
The two olefinic carbons of the double bond are also in a relatively electron-poor environment, leading to a chemical shift in the range of 130-140 ppm. The trans-configuration of the double bond in this compound influences the precise chemical shift of these carbons.
Comparison with Alternatives
This compound vs. Maleoyl Chloride: The primary difference between the ¹³C NMR spectra of this compound and its cis-isomer, maleoyl chloride, would be a subtle variation in the chemical shifts of the olefinic carbons. Due to steric interactions in the cis-isomer (maleoyl chloride), the electronic environment of the double bond carbons is slightly different, which may lead to a small but discernible shift compared to the trans-isomer (this compound). The carbonyl carbon shifts are expected to be very similar.
This compound vs. Acetyl Chloride: Acetyl chloride provides a simpler, saturated acyl chloride reference. Its carbonyl carbon appears around 170 ppm, a region similar to that of this compound. The key difference is the presence of a methyl carbon signal in acetyl chloride at a much higher field (around 34 ppm), which is absent in the spectrum of this compound.
Experimental Protocol for ¹³C NMR of Acyl Chlorides
Acyl chlorides are highly reactive and moisture-sensitive. Therefore, stringent anhydrous conditions are necessary for obtaining a clean ¹³C NMR spectrum.
Sample Preparation:
-
Drying: All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >120°C for several hours and cooled in a desiccator over a drying agent (e.g., P₂O₅).
-
Inert Atmosphere: The sample should be prepared under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with dry nitrogen or argon).
-
Solvent: Use a freshly opened ampule of high-purity deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous.
-
Sample Transfer: Transfer the this compound (or other acyl chloride) to the NMR tube containing the deuterated solvent using a gas-tight syringe. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Sealing: Immediately cap the NMR tube securely. For highly sensitive samples, sealing the tube with a flame may be necessary.
Data Acquisition:
-
Instrument: Use a standard NMR spectrometer.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is required.
-
Number of Scans (NS): This will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the structure of this compound and its expected ¹³C NMR signals.
Caption: Correlation of this compound's structure to its ¹³C NMR signals.
By understanding the expected spectral features of this compound and how they compare to similar molecules, researchers can confidently interpret their experimental data, ensuring the correct identification and purity assessment of this important chemical reagent.
A Comparative Guide to Identifying Fumaryl Chloride Using FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of fumaryl (B14642384) chloride, contrasting its spectral features with other common acyl chlorides. Detailed experimental protocols and supporting data are presented to aid in the accurate identification of this important functional group in research and development settings.
Performance Comparison of Acyl Chlorides via FTIR
The primary diagnostic peak for identifying an acyl chloride functional group using FTIR spectroscopy is the strong carbonyl (C=O) stretching vibration. This absorption typically appears in the region of 1775-1815 cm⁻¹. The exact wavenumber is influenced by the molecular structure, particularly by the presence of conjugation or electron-withdrawing groups.
Below is a quantitative comparison of the characteristic C=O stretching frequencies for fumaryl chloride and other selected acyl chlorides.
| Compound | Structure | C=O Stretching Frequency (cm⁻¹) | Notes |
| This compound | ClOC(CH)=CHCOCl | ~1776 | Conjugation with the C=C double bond lowers the frequency. The presence of two acyl chloride groups can also influence the absorption. |
| Succinyl Chloride | ClOC(CH₂)₂COCl | ~1799 | Saturated diacyl chloride, showing a higher frequency than the unsaturated this compound. |
| Acetyl Chloride | CH₃COCl | ~1802 | A simple aliphatic acyl chloride, serving as a baseline for non-conjugated systems. |
| Benzoyl Chloride | C₆H₅COCl | ~1774 | Conjugation with the aromatic ring lowers the C=O stretching frequency. |
Experimental Protocols
Accurate and reproducible FTIR data is contingent on proper sample handling and instrument setup. Acyl chlorides are reactive and moisture-sensitive, necessitating a controlled environment for analysis. The following are detailed methodologies for obtaining high-quality FTIR spectra of liquid acyl chlorides.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is the recommended method for neat liquid samples due to its simplicity and minimal sample preparation.
Instrumentation:
-
FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).
-
Sample Application: Place a single drop of the liquid acyl chloride sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or chloroform) and a soft, non-abrasive wipe immediately after the measurement to prevent corrosion and cross-contamination.
Method 2: Transmission Spectroscopy using a Liquid Cell
This traditional method is also suitable for liquid samples but requires the use of a specialized liquid cell.
Instrumentation:
-
FTIR spectrometer.
-
Demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂). Note: NaCl and KBr are susceptible to attack by moisture and are not suitable for aqueous samples.
Procedure:
-
Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and dry. A thin spacer is used to control the path length.
-
Background Spectrum: Obtain a background spectrum of the empty, assembled cell.
-
Sample Injection: Carefully inject the liquid acyl chloride sample into the cell using a syringe. Ensure there are no air bubbles in the light path.
-
Spectrum Acquisition: Place the filled cell in the sample compartment of the spectrometer and acquire the spectrum under the same conditions as the background scan.
-
Cleaning: Disassemble the cell in a fume hood and thoroughly clean the windows and spacer with a dry, appropriate solvent. Store the windows in a desiccator to prevent degradation.
Visualizing the Analysis Workflow and Key Identifiers
The following diagrams illustrate the logical workflow for identifying this compound via FTIR and the key spectral features that differentiate it.
Caption: Experimental workflow for this compound identification.
Caption: Diagnostic FTIR peaks for this compound.
A Comparative Performance Study of Fumaryl Chloride-Based Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of bioconjugates, influencing the stability, efficacy, and overall performance of the final product. This guide provides an objective comparison of fumaryl (B14642384) chloride-based crosslinkers with other commonly used alternatives, supported by available experimental data and detailed methodologies.
Fumaryl chloride, a highly reactive derivative of fumaric acid, presents itself as a potential crosslinker for bioconjugation, primarily targeting primary amines on proteins.[1] Its bifunctional nature allows for the formation of stable amide bonds, creating crosslinks between protein molecules. While its application in bioconjugation is not as extensively documented as other reagents, its reactivity suggests potential utility in this field.
Performance Comparison of Amine-Reactive Crosslinkers
To provide a clear comparison, this guide will focus on the performance characteristics of this compound in relation to two widely used classes of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound-Based | NHS Esters | Maleimides |
| Reactive Group | Acyl Chloride | N-Hydroxysuccinimide ester | Maleimide |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Sulfhydryl groups (Cysteine) |
| Resulting Bond | Amide (Fumaramide) | Amide | Thioether |
| Reaction pH | Not explicitly documented for bioconjugation, likely requires careful pH control | 7.2 - 8.5[2][3][4] | 6.5 - 7.5[5] |
| Reactivity | Highly reactive[1] | High reactivity, but susceptible to hydrolysis[2][3] | Highly specific to thiols, less reactive with amines at optimal pH[5] |
| Bond Stability | Expected to be a stable amide bond.[6] | Stable amide bond.[2] | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation.[7][8][9][10][11] |
| Side Reactions | Potential for side reactions due to high reactivity; hydrolysis is a likely competing reaction. | Hydrolysis of the NHS ester is a primary competing reaction.[3] | Can react with amines at pH > 7.5.[12] |
In-Depth Look at Crosslinker Stability
The stability of the resulting linkage is paramount for the in vivo performance of bioconjugates, particularly for antibody-drug conjugates (ADCs).
This compound: The fumaramide (B1208544) bond formed is anticipated to be stable under physiological conditions, similar to other amide bonds.[6] However, the high reactivity of the acyl chloride functional group necessitates careful control of reaction conditions to minimize hydrolysis and non-specific reactions.
NHS Esters: NHS esters form stable amide bonds. The primary concern with NHS esters is the hydrolytic instability of the reagent itself, which can compete with the desired conjugation reaction, especially at higher pH.[3]
Maleimides: While widely used for cysteine-specific conjugation, the resulting thioether bond can be unstable. The retro-Michael reaction can lead to the exchange of the linker-payload with other thiol-containing molecules in vivo, such as albumin, resulting in premature drug release.[7][9] Strategies to overcome this instability include the use of N-aryl maleimides, which accelerate the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened maleamic acid thioether, and self-stabilizing maleimides engineered for rapid intramolecular hydrolysis.[9][10][13]
Experimental Protocols
Detailed experimental protocols for the use of this compound in protein crosslinking are not widely available in the scientific literature. However, a general protocol can be adapted from established methods for other amine-reactive crosslinkers.
General Protocol for Protein Crosslinking with this compound (Hypothetical)
This protocol is a hypothetical adaptation and requires optimization for specific applications.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5, amine-free)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous aprotic solvent.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution with gentle mixing. A typical starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Reaction time and temperature should be optimized.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess this compound.
-
Purification: Remove excess crosslinker and by-products by desalting or dialysis.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques.
Standard Protocol for NHS Ester Crosslinking
Materials:
-
Purified protein in phosphate-buffered saline (PBS), pH 7.2-8.5
-
NHS ester crosslinker (e.g., DSS, BS3)
-
Anhydrous DMSO (for water-insoluble NHS esters)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO (for water-insoluble versions like DSS) or directly in the reaction buffer (for water-soluble versions like BS3) to a concentration of 10-25 mM.[4]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (a 20- to 500-fold molar excess over the protein is a common starting point).[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Add Tris-HCl to a final concentration of 20-50 mM to quench the reaction.
-
Purification: Remove non-reacted crosslinker and by-products by desalting or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and mass spectrometry.
Visualizing Crosslinking Workflows
The following diagrams illustrate the general workflows for bioconjugation and analysis.
Conclusion
This compound holds potential as a reactive crosslinker for bioconjugation, likely forming stable amide bonds. However, the lack of comprehensive studies comparing its performance directly with established reagents like NHS esters and maleimides makes it difficult to definitively position it within the current landscape of bioconjugation tools. While NHS esters offer a reliable method for amine coupling with the main drawback of reagent hydrolysis, maleimides provide high specificity for cysteines but with concerns about the stability of the resulting linkage.
Further research is required to quantify the reaction efficiency, kinetics, and in vivo stability of this compound-based bioconjugates. Such studies would be invaluable for researchers and drug developers seeking to expand their toolkit of crosslinking reagents and optimize the performance of their biopharmaceutical products.
References
- 1. BJOC - A quantitative approach to nucleophilic organocatalysis [beilstein-journals.org]
- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
yield comparison of different published fumaryl chloride synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents is paramount. Fumaryl (B14642384) chloride, a highly reactive intermediate, is crucial in the production of various pharmaceuticals, dyestuffs, and polymers. This guide provides an objective comparison of two prominent published methods for synthesizing fumaryl chloride, focusing on yield, starting materials, and reaction conditions, supported by detailed experimental data.
Performance and Yield Comparison
Two primary methods for the synthesis of this compound are the reaction of maleic anhydride (B1165640) with phthaloyl chloride and the reaction of fumaric acid with thionyl chloride. The choice between these methods may depend on the availability of starting materials, desired yield, and reaction scale.
| Feature | Method 1: From Maleic Anhydride | Method 2: From Fumaric Acid |
| Starting Material | Maleic Anhydride | Fumaric Acid |
| Primary Reagent | Phthaloyl Chloride | Thionyl Chloride |
| Catalyst/Promoter | Anhydrous Zinc Chloride | Iron or Iron Compounds (e.g., FeSO₄·7H₂O, FeCl₂·4H₂O)[1] |
| Reaction Time | Approximately 2 hours[2][3] | 2 to 24 hours[1][2] |
| Reaction Temperature | 130-135 °C[2][3] | Reflux Temperature[1] |
| Reported Yield | 82-95%[2][3] | Up to 92.4%[1] |
Experimental Protocols
Method 1: Synthesis from Maleic Anhydride
This procedure involves the reaction of maleic anhydride with phthaloyl chloride, using anhydrous zinc chloride as a catalyst.[2][3]
Procedure:
-
In a 500-ml, three-necked round-bottomed flask equipped with a thermometer and a fractionating column, combine 98 g (1 mole) of maleic anhydride, 230 g of commercial phthaloyl chloride, and 2 g of anhydrous zinc chloride.[3]
-
Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours, ensuring the temperature does not exceed 135 °C to prevent decomposition and a reduction in yield.[3]
-
Allow the reaction mixture to cool to 90–95 °C.[3]
-
Distill the crude this compound as rapidly as possible, collecting the fraction boiling between 60–85 °C at 13–14 mm Hg.[3]
-
Redistill the collected fraction slowly, collecting the pure this compound boiling at 62–64 °C at 13 mm Hg.[2][3] The final yield is between 125–143 g (82–95%).[3]
Method 2: Synthesis from Fumaric Acid
This method utilizes the reaction of fumaric acid with thionyl chloride in the presence of an iron-based promoter.[1]
Procedure:
-
In a vessel equipped with a reflux condenser, mix fumaric acid, thionyl chloride, and an iron promoter (such as hydrated ferrous sulfate (B86663) or ferrous chloride). A preferred ratio is at least 2.5 parts thionyl chloride to 1 part fumaric acid by weight.[1]
-
Heat the mixture to reflux and maintain this temperature for approximately 2 to 24 hours, or until the solid fumaric acid has completely disappeared.[1]
-
After the reaction is complete, allow the mixture to cool.[1]
-
Fractionally distill the mixture. For example, a mixture of 174 parts fumaric acid, 1120 parts distilled thionyl chloride, and 0.1 part of FeCl₂·4H₂O, refluxed for 10 hours, yielded 212.1 parts of this compound (a 92.4% yield) after fractional distillation.[1] The side products, hydrochloric acid and sulfur dioxide, are volatile and will be removed during the process.[2]
Synthesis Pathways
The following diagram illustrates the two distinct chemical pathways for the synthesis of this compound.
Caption: Comparative workflows for this compound synthesis.
References
Safety Operating Guide
Proper Disposal Procedures for Fumaryl Chloride: A Guide for Laboratory Professionals
Effective management and disposal of fumaryl (B14642384) chloride are critical for ensuring laboratory safety and environmental compliance. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of fumaryl chloride. Adherence to these procedures is essential due to the compound's hazardous properties.
This compound is a corrosive, combustible, and highly reactive liquid that poses significant health and safety risks.[1][2][3] It is toxic if inhaled, ingested, or comes into contact with skin, and can cause severe burns.[1][2][4] The substance reacts with water or moisture to produce toxic and corrosive gases, such as hydrogen chloride and phosgene.[3][5] Therefore, all handling and disposal operations must be conducted with extreme caution and in accordance with all applicable regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[6][7]
Table 1: this compound Hazard Summary and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Corrosivity | Causes severe skin burns and eye damage.[2] Corrosive to metals and tissue.[1][8] | Gloves: Chemical impermeable gloves.[6]Eye/Face: Goggles and a face shield.[9]Body: Protective clothing to prevent skin exposure.[2] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] Vapors irritate the eyes and mucous membranes.[3][8] | Respiratory: NIOSH/MSHA approved respirator with appropriate cartridges (e.g., acid gas filter).[2][9] |
| Reactivity | Reacts with water, alcohols, amines, bases, and strong oxidizing agents.[1][7][8] Containers may explode if heated or contaminated with water.[3][4] | Handling: Use non-sparking tools and ground all equipment.[6][8] Handle under inert gas and protect from moisture.[7] |
| Flammability | Combustible liquid.[2][3] | Environment: Keep away from heat, sparks, and open flames.[7] |
Spill and Leak Management Protocol
In the event of a spill or leak, immediate and decisive action is required to contain the substance and prevent exposure.
Experimental Protocol: Small-Scale Spill Containment
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[6] Isolate the leak area for at least 50 meters (150 feet) in all directions.[10] Stay upwind to avoid inhaling vapors.[4]
-
Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, or hot surfaces, from the immediate vicinity.[7][8]
-
Ventilate: Ensure the area is well-ventilated, but only if it can be done safely without spreading vapors to other areas.[4]
-
Don PPE: Before approaching the spill, don the full PPE outlined in Table 1, including a respirator and chemical-resistant suit if necessary.[4]
-
Contain the Spill: Do NOT use water or foam, as this will cause a violent reaction.[7][10][11] Cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, dry earth, or soda ash.[4][11]
-
Collect Absorbent Material: Using clean, non-sparking tools, carefully collect the absorbent material containing the this compound.[4]
-
Containerize Waste: Place the collected material into a suitable, clearly labeled, and sealable plastic container for hazardous waste.[4][6] Do not seal the container tightly at first to allow for the potential off-gassing of reactive byproducts.
Waste Disposal Workflow
The disposal of this compound and any contaminated materials must be treated as a hazardous waste stream.[11] Never dispose of this compound down the drain or with general laboratory trash.[6]
Caption: Workflow for the safe disposal of this compound waste.
Final Disposal Procedure
-
Containerization: Place unused this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[12] Ensure the container is kept closed and stored in a dry place.[2]
-
Segregation: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.[7][11] It must be kept away from incompatible materials such as water, moisture, alcohols, bases, and oxidizing agents.[7][11]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental management or hazardous waste disposal company.[6][11] Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[6][11] Contact your institution's Environmental Health and Safety (EHS) department or the regional Environmental Protection Agency (EPA) office for specific guidance.[11]
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | 627-63-4 [chemicalbook.com]
- 4. This compound | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound 95 627-63-4 [sigmaaldrich.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
